(1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Description
Properties
IUPAC Name |
(1-cyclopentylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-7-8-5-6-12(11-8)9-3-1-2-4-9/h5-6,9H,1-4,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNPLFFJTVZEEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1343600-26-9 | |
| Record name | (1-cyclopentyl-1H-pyrazol-3-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (1-cyclopentyl-1H-pyrazol-3-yl)methanamine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability and diverse pharmacological activities.[1] Its derivatives have been successfully developed into drugs for a wide range of diseases, including cancer, inflammation, and infectious diseases.[1][2][3] This guide focuses on a specific derivative, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine, a molecule of interest due to its structural motifs that suggest potential bioactivity. As a primary amine appended to a substituted pyrazole core, it presents opportunities for further chemical modification and exploration of its pharmacological profile. This document provides a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery.
Physicochemical and Spectroscopic Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₅N₃ | PubChem CID 64448980 |
| Molecular Weight | 165.24 g/mol | PubChem CID 64448980 |
| Monoisotopic Mass | 165.1266 Da | PubChemLite |
| Predicted XlogP | 0.3 | PubChemLite |
| Predicted Boiling Point | ~300-350 °C | Estimated |
| Predicted Solubility | Soluble in methanol, ethanol, DMSO. Sparingly soluble in water. | Estimated |
| Predicted pKa (amine) | ~9-10 | Estimated |
Spectroscopic Characterization (Predicted)
The structural elucidation of this compound would rely on a combination of spectroscopic techniques. Below are the predicted spectral characteristics based on known data for similar pyrazole and amine-containing compounds.[2][4][5][6][7][8][9][10][11][12][13][14][15][16]
1.1.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the cyclopentyl group, the pyrazole ring protons, and the aminomethyl group.
-
Cyclopentyl Protons: A multiplet in the range of 1.6-2.2 ppm (8H) and a multiplet for the methine proton attached to the nitrogen at approximately 4.5-4.8 ppm (1H).
-
Pyrazole Protons: Two doublets in the aromatic region, one around 6.2-6.4 ppm (1H, H-4) and another around 7.4-7.6 ppm (1H, H-5).
-
Aminomethyl Protons: A singlet or a broad singlet for the CH₂ group at approximately 3.8-4.0 ppm (2H). The NH₂ protons would likely appear as a broad singlet between 1.5-3.0 ppm (2H), which would be exchangeable with D₂O.
1.1.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum would provide key information about the carbon skeleton.
-
Cyclopentyl Carbons: Signals for the CH₂ groups of the cyclopentyl ring are expected in the range of 24-34 ppm, and the CH carbon attached to the nitrogen at around 60-65 ppm.
-
Pyrazole Carbons: The C-4 of the pyrazole ring is anticipated around 105-108 ppm, C-5 around 128-132 ppm, and the substituted C-3 at a more downfield position, approximately 148-152 ppm.
-
Aminomethyl Carbon: The CH₂ carbon of the aminomethyl group is expected to appear around 35-40 ppm.
1.1.3. Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the amine and the pyrazole ring.[4][5][11][13]
-
N-H Stretching: A pair of medium intensity bands in the region of 3300-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region for the aliphatic C-H bonds of the cyclopentyl and aminomethyl groups.
-
C=N and C=C Stretching: Absorptions in the 1500-1600 cm⁻¹ range characteristic of the pyrazole ring.
-
N-H Bending: A band around 1600-1650 cm⁻¹.
-
C-N Stretching: A band in the 1000-1200 cm⁻¹ region.
1.1.4. Mass Spectrometry (MS)
The mass spectrum under electron ionization (EI) would be expected to show a molecular ion peak (M⁺) at m/z = 165. The fragmentation pattern would likely involve the loss of the aminomethyl group, cleavage of the cyclopentyl ring, and fragmentation of the pyrazole ring.[6][8]
Proposed Synthesis Methodology
A plausible and efficient synthetic route to this compound involves a two-step process starting from the synthesis of a key intermediate, 1-cyclopentyl-1H-pyrazole-3-carbonitrile. This intermediate is then reduced to the target primary amine.
Caption: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 1-cyclopentyl-1H-pyrazole-3-carbonitrile
This step involves the cyclocondensation of cyclopentylhydrazine with a suitable three-carbon electrophile to form the pyrazole ring. A common and effective precursor for 3-cyanopyrazoles is (2Z)-2-cyano-3-ethoxyprop-2-enenitrile.[17][18]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyclopentylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.
-
Addition of Reagent: To the stirred solution, add (2Z)-2-cyano-3-ethoxyprop-2-enenitrile (1.0 eq).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Redissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford 1-cyclopentyl-1H-pyrazole-3-carbonitrile.
Step 2: Reduction of 1-cyclopentyl-1H-pyrazole-3-carbonitrile
The nitrile group of the intermediate is then reduced to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[19][20][21][22][23] Alternatively, catalytic hydrogenation using Raney Nickel can also be employed.[20][24]
Experimental Protocol (using LiAlH₄):
-
Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (1.5 - 2.0 eq) in anhydrous tetrahydrofuran (THF).
-
Addition of Nitrile: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of 1-cyclopentyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and then water again, while maintaining cooling in an ice bath.
-
Work-up and Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure or by conversion to a salt (e.g., hydrochloride) followed by recrystallization.
Chemical Reactivity and Stability
The chemical reactivity of this compound is dictated by the pyrazole ring and the primary amine functionality.
Caption: Key reactive sites of this compound.
-
Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution, typically at the C4 position. The nitrogen atoms can also participate in coordination with metal ions.
-
Primary Amine: The aminomethyl group is a versatile functional handle. As a nucleophile, it can readily react with electrophiles to form amides, sulfonamides, and carbamates. It can also undergo alkylation and reductive amination to yield secondary and tertiary amines.
Stability and Storage:
Primary amines can be susceptible to oxidation and degradation.[2][25][26][27][28] It is recommended to store this compound under an inert atmosphere, protected from light, and at a low temperature to minimize degradation.[2][25]
Potential Applications in Drug Discovery
The structural features of this compound make it an attractive scaffold for the development of novel therapeutic agents. The pyrazole core is a known pharmacophore in a multitude of approved drugs, and the primary amine allows for the facile introduction of various substituents to modulate pharmacological activity and physicochemical properties.[3][11][29][30]
Potential Therapeutic Areas:
-
Oncology: Pyrazole derivatives are known to exhibit anticancer activity through various mechanisms, including kinase inhibition.[29][30]
-
Inflammation: Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a pyrazole core.[31]
-
Infectious Diseases: The pyrazole scaffold has been incorporated into compounds with antibacterial, antifungal, and antiviral properties.[32]
-
Neurological Disorders: Certain pyrazole derivatives have shown activity as modulators of central nervous system targets.
The exploration of a library of derivatives based on the this compound core could lead to the discovery of novel drug candidates with improved potency, selectivity, and pharmacokinetic profiles.
References
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Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available from: [Link]
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Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. Available from: [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available from: [Link]
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(3-Phenyl-1H-pyrazol-4-YL)methanamine. PubChem. Available from: [Link]
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(1-cyclopentyl-1H-pyrazol-3-yl)methanamine structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Foreword: The Analytical Imperative in Modern Drug Discovery
In the landscape of modern medicinal chemistry, pyrazole derivatives represent a "privileged scaffold," a core molecular structure that consistently appears in a wide array of therapeutic agents, from anti-inflammatory to anticancer drugs.[1][2][3] Their metabolic stability and versatile substitution patterns make them a cornerstone of drug design.[3][4] The molecule at the center of this guide, this compound, embodies this class of compounds. Its definitive structural characterization is not merely an academic exercise; it is a critical prerequisite for understanding its structure-activity relationship (SAR), ensuring purity, and meeting stringent regulatory standards.
This guide eschews a simple recitation of procedures. Instead, it offers a strategic, field-proven methodology for the complete structural elucidation of this molecule. We will operate on the principle of orthogonal verification, where data from multiple, independent analytical techniques are integrated to build an unassailable structural hypothesis. Each experimental choice is explained, each protocol is designed to be self-validating, and every critical claim is supported by authoritative sources. This is the blueprint for achieving absolute confidence in molecular identity.
The Strategic Workflow: A Multi-Pronged Approach
The elucidation of an unknown molecular structure is a process of systematic investigation. We begin with low-resolution techniques to gather foundational data (molecular mass, functional groups) and progressively move to high-resolution, multidimensional methods to piece together the precise atomic connectivity and stereochemistry. The workflow is designed for maximum information yield and cross-validation at every stage.
Figure 1: A comprehensive workflow for small molecule structure elucidation, emphasizing orthogonal data integration.
Mass Spectrometry: Defining the Molecular Boundaries
Expertise & Experience: Our first objective is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this task, providing mass accuracy within parts-per-million (ppm) to unequivocally establish the elemental composition.[5] We choose Electrospray Ionization (ESI) as our method; it is a soft ionization technique ideal for generating the intact protonated molecular ion, [M+H]⁺, which is crucial for preserving the molecule's integrity.[5]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation for positive ion mode ESI.
-
Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).
-
Data Acquisition: Acquire the full scan spectrum from m/z 100-500.
-
Analysis: Identify the monoisotopic mass of the most abundant peak, presumed to be [M+H]⁺. Use the instrument's software to calculate the elemental composition based on this accurate mass. Concurrently, perform tandem MS (MS/MS) on the [M+H]⁺ ion to induce fragmentation and gather structural clues.[5]
Data Presentation: Predicted Mass Spectrometry Data
| Parameter | Expected Value | Rationale & Interpretation |
| Molecular Formula | C₉H₁₅N₃ | Derived from synthesis precursors; to be confirmed by HRMS. |
| Monoisotopic Mass | 165.1266 Da | Calculated exact mass for C₉H₁₅N₃.[6] |
| [M+H]⁺ (HRMS) | 166.1339 m/z | The primary ion observed in ESI+. Its accurate mass confirms the elemental formula.[6] |
| Major Fragment 1 | 151.11 m/z | Corresponds to the loss of the amino group (-NH₂) as ammonia (-NH₃) from the protonated parent, a common fragmentation for primary amines. |
| Major Fragment 2 | 97.08 m/z | Represents the pyrazole ring with the attached aminomethyl group after cleavage of the cyclopentyl group. |
| Major Fragment 3 | 69.07 m/z | The cyclopentyl cation [C₅H₉]⁺, resulting from cleavage at the N-C bond. |
Note: Fragmentation patterns for pyrazoles can be complex and are influenced by the substituents.[7][8]
Infrared Spectroscopy: A Functional Group Fingerprint
Expertise & Experience: While MS gives us the formula, Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive confirmation of the key functional groups present.[9] For our target molecule, we are specifically looking for evidence of the primary amine (N-H bonds) and the distinct vibrations of the pyrazole and cyclopentyl rings. The presence and characteristics of these bands provide a quick quality check and validate the proposed molecular framework.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.
-
Analysis: Identify characteristic absorption bands and assign them to specific functional groups.
Data Presentation: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Rationale & Interpretation |
| 3400-3300 (Two Bands) | Primary Amine (-NH₂) | Asymmetric & Symmetric N-H Stretch | The presence of two distinct, sharp peaks in this region is a hallmark of a primary amine (R-NH₂).[10][11] |
| 2960-2870 | Cyclopentyl C-H | Aliphatic C-H Stretch | Strong absorptions confirming the saturated hydrocarbon nature of the cyclopentyl group. |
| ~1620 | Primary Amine (-NH₂) | N-H Bend (Scissoring) | This band further confirms the primary amine functionality.[10] |
| ~1550 | Pyrazole Ring | C=N / C=C Stretch | Characteristic stretching vibrations from the heterocyclic aromatic ring.[12] |
| 1250-1020 | Aliphatic C-N | C-N Stretch | Indicates the bond between the aminomethyl carbon and the nitrogen atom.[10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Connectivity Map
Expertise & Experience: NMR is the most powerful technique for the de novo structure elucidation of small molecules in solution.[9][13] It provides detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. A full suite of 1D and 2D NMR experiments is not optional; it is essential for an unambiguous assignment. We use deuterated chloroform (CDCl₃) as the solvent, a standard choice for many organic molecules.
Experimental Protocol: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
1D Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe chemical shifts, coupling constants (J-values), and integrations.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to count the number of unique carbon environments.
-
DEPT-135: (Distortionless Enhancement by Polarization Transfer) Run this experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons are absent.
-
-
2D Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H) within the same spin system, crucial for tracing out the cyclopentyl ring structure.[14]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon (¹J-CH). This is the primary method for assigning carbon signals.[14][15]
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range couplings between protons and carbons (typically ²J-CH and ³J-CH). This is the key experiment for connecting the disparate fragments (cyclopentyl, pyrazole, and methanamine) into a single molecule.[14][15]
-
Data Presentation: Predicted NMR Data (in CDCl₃)
Table 3: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Interpretation |
|---|---|---|---|---|
| ~7.40 | d | 1H | H-5 (Pyrazole) | Aromatic proton, downfield due to ring electronics. Appears as a doublet due to coupling with H-4. |
| ~6.10 | d | 1H | H-4 (Pyrazole) | Aromatic proton, appears as a doublet coupled to H-5. |
| ~4.60 | m | 1H | N-CH (Cyclopentyl) | The proton on the carbon directly attached to the pyrazole nitrogen; deshielded by the nitrogen. |
| ~3.80 | s | 2H | -CH₂-NH₂ | Methylene protons adjacent to the amine and the pyrazole ring. A singlet is expected if there's no coupling to NH₂ protons. |
| ~2.10-1.60 | m | 8H | Cyclopentyl CH₂ | Overlapping multiplets for the four methylene groups of the cyclopentyl ring. |
| ~1.50 | br s | 2H | -NH₂ | Amine protons. Often a broad singlet; chemical shift can vary and protons may exchange with trace water. |
Table 4: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale & Interpretation |
|---|---|---|---|
| ~150.0 | Absent | C-3 (Pyrazole) | Quaternary carbon attached to the methanamine group. |
| ~138.0 | Positive | C-5 (Pyrazole) | Aromatic CH carbon. |
| ~105.0 | Positive | C-4 (Pyrazole) | Aromatic CH carbon. |
| ~60.0 | Positive | N-CH (Cyclopentyl) | Carbon directly attached to the pyrazole nitrogen. |
| ~40.0 | Negative | -CH₂-NH₂ | Methylene carbon of the methanamine group. |
| ~33.0 | Negative | Cyclopentyl CH₂ | Methylene carbons adjacent to the N-CH carbon. |
| ~24.0 | Negative | Cyclopentyl CH₂ | The remaining two methylene carbons of the cyclopentyl ring. |
Connecting the Pieces with 2D NMR
The final structure is confirmed by piecing together the molecular fragments using the correlations observed in the HMBC spectrum. This experiment provides the unambiguous links between the isolated spin systems.
Figure 2: Simplified schematic of key HMBC correlations confirming the connectivity between the cyclopentyl, pyrazole, and methanamine moieties.
-
Cyclopentyl to Pyrazole: The N-CH proton of the cyclopentyl ring (~4.60 ppm) will show a correlation to both C-5 (~138.0 ppm) and the other nitrogen-adjacent carbon of the pyrazole ring.
-
Methanamine to Pyrazole: The methylene protons (~3.80 ppm) will show strong correlations to the two adjacent pyrazole carbons, C-3 (~150.0 ppm) and C-4 (~105.0 ppm). This definitively places the aminomethyl group at the C-3 position.
Orthogonal Confirmation: Single-Crystal X-Ray Crystallography
Trustworthiness: While the collective spectroscopic data provide overwhelming evidence, single-crystal X-ray crystallography offers the ultimate, irrefutable proof of structure.[16] It determines the precise spatial arrangement of every atom in the solid state, confirming not only connectivity but also bond lengths, bond angles, and intermolecular interactions.[16][17]
Generalized Protocol: X-Ray Diffraction
-
Crystal Growth: Suitable single crystals are typically grown by slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution.
-
Crystal Mounting & Data Collection: A high-quality single crystal is selected, mounted on a goniometer, and cooled in a stream of cold nitrogen (~100 K) to minimize thermal vibration.[16][18]
-
Data Collection: The crystal is irradiated with monochromatic X-rays (e.g., Mo Kα), and diffraction data are collected as the crystal is rotated.[18]
-
Structure Solution & Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. This model is then refined to yield the final, unambiguous 3D structure.[18][19]
The resulting crystallographic data would provide the final, incontrovertible validation of the structure deduced from the spectroscopic analyses.
Conclusion: A Synthesis of Evidence
The structure of this compound has been unequivocally established through a systematic and multi-faceted analytical strategy. High-resolution mass spectrometry confirmed the elemental formula of C₉H₁₅N₃. FT-IR spectroscopy identified the characteristic functional groups, notably the primary amine and the heterocyclic ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provided a complete and unambiguous map of the atomic connectivity, definitively placing the cyclopentyl group at the N-1 position and the methanamine group at the C-3 position of the pyrazole ring. Each technique provides a layer of evidence that, when combined, creates a self-validating and unassailable structural assignment, meeting the highest standards of scientific and regulatory rigor.
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An In-Depth Technical Guide to (1-cyclopentyl-1H-pyrazol-3-yl)methanamine (CAS 1343600-26-9)
A Note to the Researcher: This document provides a comprehensive technical overview of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from established pyrazole chemistry and the known biological activities of structurally related compounds to provide actionable insights and experimental directions. All proposed methodologies are grounded in established chemical principles and pharmacological screening practices.
Introduction and Molecular Overview
This compound is a substituted pyrazole derivative characterized by a cyclopentyl group at the N1 position of the pyrazole ring and a methanamine substituent at the C3 position. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3][4] The specific substitution pattern of a cycloalkyl group at N1 and an aminomethyl group at C3 suggests potential for interaction with various biological targets, warranting further investigation for drug discovery purposes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1343600-26-9 | [5] |
| Molecular Formula | C9H15N3 | [6] |
| Molecular Weight | 165.24 g/mol | [6] |
| Predicted XlogP | 1.3 | PubChem |
| Predicted Hydrogen Bond Donors | 2 | PubChem |
| Predicted Hydrogen Bond Acceptors | 3 | PubChem |
| Predicted Rotatable Bond Count | 2 | PubChem |
Synthesis and Characterization
Proposed Synthetic Pathway
A logical approach would be a multi-step synthesis starting from readily available precursors.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-Cyclopentyl-1H-pyrazole-3-carbaldehyde
-
To a solution of 1,1,3,3-tetramethoxypropane (1.0 eq) in a suitable solvent (e.g., ethanol), add an acidic catalyst (e.g., HCl).
-
Add cyclopentylhydrazine hydrochloride (1.0 eq) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 1-cyclopentyl-1H-pyrazole-3-carbaldehyde.
Step 2: Oximation of 1-Cyclopentyl-1H-pyrazole-3-carbaldehyde
-
Dissolve 1-cyclopentyl-1H-pyrazole-3-carbaldehyde (1.0 eq) in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate) to the solution.
-
Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).
-
Precipitate the oxime by adding water and collect the solid by filtration.
Step 3: Reduction of the Oxime to this compound
-
Method A (Catalytic Hydrogenation): Dissolve the oxime intermediate in a suitable solvent (e.g., methanol or ethanol) and add a catalyst (e.g., 10% Pd/C).
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere.
-
Monitor the reaction until completion, then filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the desired amine.
-
Method B (Chemical Reduction): Alternatively, the oxime can be reduced using a reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous solvent like THF.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Applications in Drug Discovery
The structural features of this compound suggest several potential avenues for drug discovery research.
Kinase Inhibition
The pyrazole core is a common scaffold in kinase inhibitors. The cyclopentyl group can provide favorable hydrophobic interactions within the ATP-binding pocket of various kinases, while the aminomethyl group can form key hydrogen bonds.
Potential Kinase Targets:
-
Janus Kinases (JAKs): Derivatives of 1H-pyrazol-3-amine have been investigated as JAK inhibitors for the treatment of autoimmune diseases and cancer.[7]
-
Receptor Tyrosine Kinases (e.g., FLT3): Pyrazole-based compounds have shown potent activity against FLT3, a target in acute myeloid leukemia.[8]
-
TGF-β Type I Receptor (ALK5): Cyclopropyl-pyrazole derivatives have been developed as ALK5 inhibitors with potential applications in fibrosis and cancer.[9]
Caption: Experimental workflow for kinase inhibitor profiling.
GPCR Modulation
Structurally related pyrazole derivatives have shown activity as modulators of G-protein coupled receptors (GPCRs).
-
Cannabinoid Receptor 1 (CB1) Antagonists: Diaryl-pyrazole derivatives with cycloalkyl groups have been investigated as potent CB1 receptor antagonists for the treatment of obesity.[10]
-
Calcimimetics: Substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines have been identified as potent type II calcimimetics, which are allosteric modulators of the calcium-sensing receptor (CaSR).[11]
Proposed Experimental Workflows
In Vitro Pharmacological Profiling
Objective: To identify the primary biological targets of this compound.
Protocol: Broad Target Screening (e.g., Eurofins SafetyScreen)
-
Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Submit the compound for screening against a broad panel of receptors, ion channels, enzymes, and transporters.
-
Analyze the screening data to identify any significant "hits" (typically >50% inhibition or stimulation at a given concentration).
Protocol: Kinase Panel Screening (e.g., Reaction Biology Kinase HotSpot)
-
Submit the compound for screening against a panel of human kinases at a fixed concentration (e.g., 1 or 10 µM).
-
Identify kinases with significant inhibition.
-
For promising hits, perform dose-response studies to determine the IC50 values.
Cell-Based Assays
Objective: To evaluate the cellular activity and mechanism of action of the compound.
Protocol: Cell Viability/Cytotoxicity Assay
-
Select a panel of cancer cell lines relevant to the identified kinase targets (if any).
-
Treat the cells with a range of concentrations of the compound for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method (e.g., MTT, CellTiter-Glo).
-
Calculate the GI50 or IC50 value for each cell line.
Protocol: Target Engagement and Downstream Signaling
-
Treat cells with the compound for a short period.
-
Lyse the cells and perform a Western blot to analyze the phosphorylation status of the target kinase and its downstream substrates.
-
A decrease in the phosphorylation of the target and its substrates would confirm target engagement in a cellular context.
Conclusion
This compound is a promising scaffold for further investigation in drug discovery. Based on the extensive literature on pyrazole derivatives, this compound warrants evaluation for its potential as a kinase inhibitor or a GPCR modulator. The proposed synthetic route and experimental workflows provide a solid foundation for researchers to explore the therapeutic potential of this and related molecules.
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Abdel-Wahab, B. F., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
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Al-Suwaidan, I. A., et al. (2018). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future medicinal chemistry, 10(14), 1695-1711. [Link]
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de Oliveira, R. S., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 667597. [Link]
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Kim, J., et al. (2009). Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists. Journal of medicinal chemistry, 52(14), 4335-4346. [Link]
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Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of medicinal chemistry, 52(21), 6535-6538. [Link]
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Tan, B., et al. (2020). Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β) type I receptor inhibitors. Bioorganic & medicinal chemistry letters, 30(16), 127339. [Link]
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Wang, W., et al. (2018). Design, Synthesis, Biological Evaluation and In Silico Studies of Pyrazole-Based NH2-Acyl Oseltamivir Analogues as Potent Neuraminidase Inhibitors. Molecules, 23(10), 2697. [Link]
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Wang, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(15), 4969. [Link]
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An In-depth Technical Guide to the Synthesis of Novel Cyclopentyl-Pyrazole Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthetic methodologies for novel cyclopentyl-pyrazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The guide delves into the core principles and practical applications of key synthetic strategies, including the classical Knorr cyclocondensation, multicomponent reactions (MCRs), and syntheses starting from chalcone precursors. Emphasis is placed on the rationale behind experimental choices, offering field-proven insights for researchers, scientists, and professionals in drug development. Detailed, step-by-step protocols, data presentation in structured tables, and mechanistic diagrams are provided to ensure scientific integrity and practical utility. This guide aims to be an authoritative resource, grounded in comprehensive references to peer-reviewed literature.
Introduction: The Significance of the Cyclopentyl-Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The introduction of a cyclopentyl moiety to the pyrazole ring can significantly influence the molecule's lipophilicity, metabolic stability, and conformational rigidity, thereby modulating its pharmacokinetic and pharmacodynamic profile. This strategic incorporation of a cycloalkyl group can lead to enhanced binding affinity to biological targets and improved drug-like properties.
The unique three-dimensional arrangement of the cyclopentyl group can facilitate interactions with hydrophobic pockets in enzymes and receptors, making cyclopentyl-pyrazole derivatives attractive candidates for the development of novel therapeutics. This guide will explore the chemical strategies employed to construct these valuable molecular architectures.
Foundational Synthetic Strategies: The Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone for the formation of the pyrazole ring.[5] This robust and versatile method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Causality in Experimental Design:
The choice of reactants and conditions in the Knorr synthesis directly impacts the outcome, particularly the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons. This selectivity is governed by the electronic and steric environment of the carbonyl groups. Generally, the more electrophilic (less sterically hindered) carbonyl carbon is preferentially attacked.
A prime example for the synthesis of a cyclopentyl-fused pyrazole is the reaction of ethyl 2-oxocyclopentane-1-carboxylate with hydrazine hydrate. In this case, the cyclic nature of the starting material leads to the formation of a bicyclic pyrazolone system.
Experimental Protocol 1: Synthesis of 3,3a,4,5-tetrahydro-2H-indeno[1,2-c]pyrazol-3-one
Materials:
-
Ethyl 2-oxocyclopentane-1-carboxylate
-
Hydrazine hydrate
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-oxocyclopentane-1-carboxylate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the desired product.
Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting β-ketoester. The identity and purity of the final product should be confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Modern Approaches: Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials.[1] This approach offers significant advantages in terms of efficiency, atom economy, and reduction of waste. Several MCRs have been developed for the synthesis of pyrazole derivatives, and these can be adapted for the incorporation of a cyclopentyl moiety.[6]
Conceptual Workflow for a Cyclopentyl-Pyrazole MCR
A hypothetical three-component reaction for the synthesis of a cyclopentyl-pyrazole could involve a cyclopentyl-containing 1,3-dicarbonyl compound, an aldehyde, and a hydrazine.
Caption: A generalized workflow for a three-component synthesis of a cyclopentyl-pyrazole derivative.
Synthesis via Cyclopentyl-Chalcone Precursors
Chalcones, or α,β-unsaturated ketones, are versatile intermediates for the synthesis of various heterocyclic compounds, including pyrazoles.[7] The synthesis of pyrazoles from chalcones involves the cyclization of the chalcone with a hydrazine derivative. This method allows for the introduction of a wide variety of substituents on the pyrazole ring. To synthesize cyclopentyl-pyrazoles using this approach, a cyclopentyl-containing chalcone is required.
Synthetic Pathway from Cyclopentyl Chalcones
The synthesis begins with the Claisen-Schmidt condensation of a cyclopentyl aldehyde or a cyclopentyl ketone with an appropriate acetophenone or benzaldehyde derivative to yield the cyclopentyl-chalcone. This intermediate is then reacted with hydrazine to form the pyrazoline, which can be subsequently oxidized to the corresponding pyrazole.
Caption: Synthetic route to cyclopentyl-pyrazoles via a chalcone intermediate.
Experimental Protocol 2: General Procedure for the Synthesis of a Cyclopentyl-Pyrazole from a Chalcone
Step 1: Synthesis of the Cyclopentyl-Chalcone
-
To a stirred solution of a cyclopentyl ketone (1 equivalent) and an aryl aldehyde (1 equivalent) in ethanol, add an aqueous solution of sodium hydroxide.
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent to obtain the pure cyclopentyl-chalcone.
Step 2: Synthesis of the Cyclopentyl-Pyrazole
-
Dissolve the cyclopentyl-chalcone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) and reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Collect the solid product by filtration, wash with water, and recrystallize to obtain the pure cyclopentyl-pyrazole.
Data Summary and Characterization
The successful synthesis of novel cyclopentyl-pyrazole derivatives requires careful characterization to confirm their structure and purity. The following table summarizes typical reaction conditions and expected outcomes for the synthesis of a generic cyclopentyl-pyrazole.
| Synthetic Method | Key Reactants | Typical Conditions | Yield Range | Key Characterization Data |
| Knorr Synthesis | Cyclopentyl-1,3-dicarbonyl, Hydrazine | Reflux in Ethanol with catalytic acid, 2-6 h | 70-90% | ¹H NMR: signals for cyclopentyl protons, pyrazole ring protons, and other substituents. IR: N-H and C=N stretching bands. MS: Molecular ion peak corresponding to the expected mass. |
| From Chalcones | Cyclopentyl-chalcone, Hydrazine | Reflux in Glacial Acetic Acid, 4-8 h | 60-85% | ¹H NMR: characteristic signals for the pyrazole and cyclopentyl rings. ¹³C NMR: signals for the carbon atoms of both rings. MS: Fragmentation pattern consistent with the pyrazole structure. |
Conclusion and Future Outlook
The synthesis of novel cyclopentyl-pyrazole derivatives offers a promising avenue for the discovery of new therapeutic agents. The classical Knorr synthesis and methods involving chalcone intermediates provide reliable and versatile routes to these compounds. The continued development of modern synthetic methodologies, such as multicomponent reactions, will undoubtedly facilitate the efficient construction of diverse libraries of cyclopentyl-pyrazoles for biological screening. Future research in this area will likely focus on the development of stereoselective synthetic methods to control the stereochemistry of the cyclopentyl moiety, which can have a profound impact on biological activity. Furthermore, the exploration of the biological activities of these novel compounds will be crucial in uncovering their full therapeutic potential.
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Biological Activity Screening of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine: A Strategic Approach to Unlocking Therapeutic Potential
An In-depth Technical Guide:
Foreword: The Pyrazole Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These "privileged structures" serve as versatile templates for engaging with a wide array of biological targets. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1][2] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow for diverse interactions with proteins.[2] Marketed drugs containing the pyrazole nucleus, such as Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and numerous kinase inhibitors like Ruxolitinib and Axitinib, underscore its therapeutic importance.[3]
The subject of this guide, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine, is a novel chemical entity (NCE) built upon this promising core. The N1-cyclopentyl group enhances lipophilicity, potentially improving membrane permeability, while the C3-methanamine substituent provides a primary amine—a key functional group for forming salt bridges and critical hydrogen bonds within target binding sites.
This document outlines a comprehensive, multi-tiered strategy for the systematic biological screening of this compound. Our objective is not merely to test for activity but to build a deep biological understanding of the molecule, identifying its primary targets, elucidating its mechanism of action, and establishing a clear path toward potential therapeutic applications. This guide is designed for researchers, scientists, and drug development professionals, providing both strategic rationale and detailed, field-tested protocols.
Chapter 1: Foundational Analysis and Target Class Prioritization
Before committing resources to extensive wet-lab screening, a foundational analysis is crucial for developing a rational, data-driven strategy. This initial phase combines computational predictions with chemical informatics to generate testable hypotheses and prioritize the most probable biological target classes.
In Silico ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is essential to mitigate the risk of late-stage failures.[4] Numerous computational models can provide valuable initial predictions for an NCE.[5]
Rationale: By predicting properties like oral bioavailability, metabolic stability, and potential toxic liabilities at the outset, we can anticipate challenges and better interpret subsequent biological data. For instance, a compound with high predicted plasma protein binding might show lower than expected potency in cell-based assays compared to biochemical assays.
Table 1: Predicted Physicochemical and ADME Properties of this compound
| Property | Predicted Value | Implication for Screening |
| Molecular Weight | 165.25 g/mol | Favorable (within Lipinski's Rule of Five) |
| LogP | 1.85 | Good balance of solubility and permeability |
| H-Bond Donors | 2 | Favorable (within Lipinski's Rule of Five) |
| H-Bond Acceptors | 2 | Favorable (within Lipinski's Rule of Five) |
| Aqueous Solubility | High | Suitable for most aqueous assay buffers |
| Caco-2 Permeability | Moderate to High | Suggests potential for oral absorption |
| CYP450 Inhibition | Low risk for major isoforms (2D6, 3A4) | Reduced potential for drug-drug interactions |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |
Note: These values are hypothetical for illustrative purposes.
Target Class Hypothesis Generation
The pyrazole scaffold is prevalent in inhibitors of several major enzyme families and receptor classes.[3][6][7] Based on established structure-activity relationships (SAR), we can prioritize our screening efforts.
-
Protein Kinases: The pyrazole core is a well-established hinge-binding motif in numerous kinase inhibitors.[2][3] The N1-substituent often occupies a hydrophobic pocket, while the C3-substituent can interact with the solvent-exposed region. This makes the kinome a primary target space for investigation.
-
G-Protein Coupled Receptors (GPCRs): Pyrazole derivatives have been developed as modulators for various GPCRs, including cannabinoid receptors.[8] The compound's structure is amenable to fitting within the transmembrane helical bundles of these receptors.
-
Other Enzymes: Pyrazoles are found in drugs targeting enzymes like cyclooxygenases (COX) and phosphodiesterases (PDEs).[6]
-
Antimicrobial Targets: The scaffold has also been explored for antibacterial and antifungal activity.[3][7][9]
Given this landscape, a pragmatic approach involves broad, parallel screening against the most promising target classes.
Chapter 2: The Integrated Screening Cascade
A tiered screening approach, or "screening cascade," is the most efficient method for processing an NCE.[10] This strategy uses high-throughput, cost-effective primary assays to identify initial "hits," which are then subjected to more complex and biologically relevant secondary and tertiary assays for confirmation and characterization.
Overall Screening Strategy Workflow
The workflow is designed to move from broad, high-throughput discovery to focused, in-depth characterization, integrating both target-based and phenotypic approaches to maximize the chances of discovering a valuable biological activity.[11][12]
Caption: The integrated screening cascade for a novel chemical entity.
Chapter 3: Primary Screening Protocols in Detail
This chapter provides detailed, step-by-step protocols for the key primary screens, written from the perspective of a senior scientist, emphasizing the rationale behind critical steps.
Target-Based Screen: In Vitro Kinase Profiling
Rationale: Given the prevalence of the pyrazole scaffold in FDA-approved kinase inhibitors, assessing the compound against a broad panel of kinases is a high-priority starting point.[13] A radiometric assay using ³³P-ATP remains the gold standard for sensitivity and is less prone to compound interference (e.g., fluorescence quenching) than other methods.[14] We will perform a single-point screen at a high concentration (e.g., 10 µM) to identify any significant inhibitory activity.
Protocol 3.1.1: Radiometric Kinase Inhibition Assay (e.g., for PKA)
-
Reagent Preparation:
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Scientist's Note: MgCl₂ is a critical cofactor for kinase activity. DTT prevents oxidation, and Brij-35 is a non-ionic detergent that prevents non-specific binding of proteins to the plate.
-
Enzyme Stock: Prepare a 2X working solution of recombinant human kinase (e.g., PKA) in Kinase Buffer. The final concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Substrate/ATP Mix: Prepare a 4X working solution containing the specific peptide substrate (e.g., Kemptide for PKA) and "cold" ATP at a concentration equal to its Kₘ.[14] Spike this mix with γ-³³P-ATP to achieve a specific activity of ~500 cpm/pmol. Rationale: Using ATP at its Kₘ provides a standardized condition for comparing inhibitor potencies (IC₅₀ values) across different kinases.[14]
-
Test Compound: Prepare a 4X working solution of this compound (e.g., 40 µM for a 10 µM final concentration) in Kinase Buffer containing 4% DMSO.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound solution to the appropriate wells. For controls, add 5 µL of the 4% DMSO buffer (negative control) or a known inhibitor like Staurosporine (positive control).
-
Add 10 µL of the 2X enzyme stock to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the 4X Substrate/ATP mix. The final reaction volume is 20 µL.
-
Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to remain within the linear range.
-
Stop the reaction by adding 20 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P81 phosphocellulose filter mat.
-
Wash the filter mat three times for 5 minutes each in 0.75% phosphoric acid and once in acetone to remove unincorporated ³³P-ATP.[15]
-
Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition relative to the DMSO controls.
-
A "hit" is typically defined as a compound causing >50% inhibition at 10 µM.
-
Table 2: Hypothetical Kinase Panel Screening Results (% Inhibition at 10 µM)
| Kinase Family | Target | % Inhibition | Hit? |
| Tyrosine Kinase | SRC | 85% | Yes |
| Tyrosine Kinase | ABL1 | 72% | Yes |
| Ser/Thr Kinase | PKA | 5% | No |
| Ser/Thr Kinase | ROCK1 | 68% | Yes |
| Lipid Kinase | PI3Kα | 12% | No |
Target-Based Screen: Cell-Based GPCR Profiling
Rationale: GPCRs signal through various downstream pathways, most commonly by modulating levels of the second messengers cyclic AMP (cAMP) or intracellular calcium (Ca²⁺).[16] A cell-based assay provides more physiologically relevant data than a simple binding assay, as it measures functional agonism or antagonism.[17] We will screen for both effects.
Caption: Simplified overview of major GPCR signaling pathways.
Protocol 3.2.1: cAMP Accumulation Assay (for Gs/Gi-coupled receptors)
-
Cell Culture: Use HEK293 cells stably expressing the GPCR of interest (e.g., Adrenergic Receptor β2, a Gs-coupled receptor). Culture cells to ~90% confluency.
-
Assay Preparation:
-
Harvest and resuspend cells in stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX. Scientist's Note: PDE inhibitors are crucial to prevent the degradation of cAMP, thereby amplifying the signal.
-
Seed the cells into a 384-well white assay plate.
-
-
Assay Procedure:
-
Antagonist Mode: Add the test compound and incubate for 15 minutes. Then, add a known agonist at its EC₈₀ concentration.
-
Agonist Mode: Add only the test compound.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels using a commercial HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based biosensor kit (e.g., Promega's GloSensor™).[17]
-
-
Data Analysis:
-
Antagonist Mode: Calculate the percent inhibition of the agonist-induced signal.
-
Agonist Mode: Calculate the percent activation relative to a known full agonist.
-
Chapter 4: Mechanism of Action (MoA) and Target Deconvolution
Identifying a "hit" in a phenotypic screen is a significant first step, but the true challenge lies in identifying its molecular target.[12] Without knowing the target, optimizing the compound is nearly impossible. Several modern techniques can be employed for this "target deconvolution."[18][19]
Rationale: If the primary screen reveals a potent and interesting cellular phenotype (e.g., selective killing of a cancer cell line) without a clear hit in the target-based assays, a dedicated MoA study is initiated. The goal is to isolate the specific protein(s) that the compound binds to in order to exert its effect.
MoA Deconvolution Strategy
Caption: Workflow for identifying the molecular target of a phenotypic hit.
Protocol 4.1.1: Overview of Affinity-Based Pull-Down
This method involves immobilizing the test compound on a solid support (e.g., agarose beads) to "pull down" its binding partners from a cell lysate.[18][19]
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm suitable for conjugation to beads (e.g., an extended alkyl chain off the cyclopentyl ring). The primary amine is likely a key pharmacophore and should not be modified.
-
Immobilization: Covalently attach the linker-modified compound to activated agarose beads.
-
Pull-Down:
-
Prepare a native cell lysate from the phenotypically responsive cell line.
-
Incubate the lysate with the compound-conjugated beads.
-
As a crucial control, incubate a separate aliquot of lysate with beads conjugated with a structurally similar but inactive analog, or with beads alone.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins.
-
-
Protein Identification: Digest the eluted proteins with trypsin and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Hit Prioritization: True binding partners should be significantly enriched in the active compound pull-down compared to the negative controls.
Chapter 5: Secondary Assays and Hit-to-Lead Characterization
Once a confirmed hit with a plausible target is identified, the focus shifts to detailed characterization to determine if it warrants the resources of a full-fledged lead optimization campaign.
Potency and Selectivity
-
Dose-Response Analysis: Determine the precise potency (IC₅₀ for inhibitors, EC₅₀ for agonists) of the compound against its validated target using a 10-point, 3-fold serial dilution.
-
Selectivity Profiling: For a kinase hit, this involves screening against a larger, more focused panel of related kinases to assess its selectivity. An ideal compound shows high potency for its intended target and significantly lower potency for off-targets, particularly those known to cause toxicity. For a GPCR hit, this involves counter-screening against a panel of related receptor subtypes.
Experimental ADME and Toxicology
This phase involves moving from in silico predictions to in vitro experimental data for key ADME-Tox properties.[20][21]
Table 3: Key In Vitro Assays for Hit-to-Lead Characterization
| Assay | Purpose | Methodology |
| Metabolic Stability | To assess how quickly the compound is metabolized. | Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time via LC-MS.[21] |
| CYP450 Inhibition | To identify potential for drug-drug interactions. | Use fluorescent probe substrates to measure the IC₅₀ of the compound against major CYP isoforms. |
| Plasma Protein Binding | To determine the fraction of free, active compound. | Use rapid equilibrium dialysis to measure the percentage of compound bound to plasma proteins. |
| Aqueous Solubility | To confirm solubility under physiological conditions. | Measure solubility in phosphate-buffered saline (PBS) at pH 7.4. |
| Cellular Toxicity | To assess general cytotoxicity. | Measure cell viability (e.g., using an MTS or CellTiter-Glo assay) in a non-target cell line (e.g., HEK293) after 48-72 hours of exposure. |
Conclusion
The journey from a novel chemical entity to a validated lead candidate is a systematic process of hypothesis generation, rigorous testing, and data-driven decision-making. The compound this compound, by virtue of its privileged pyrazole scaffold, holds significant potential. The integrated screening cascade detailed in this guide—combining computational analysis, broad primary screening across target-based and phenotypic platforms, rigorous hit confirmation, and in-depth MoA and ADMET profiling—provides a robust framework for unlocking this potential. By understanding not just if a compound is active, but how, where, and with what specificity, we lay the essential groundwork for developing the next generation of targeted therapeutics.
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An In-Depth Technical Guide to the Discovery of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine Analogs
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Medicinal Chemistry
The pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its remarkable versatility and ability to engage in a wide range of biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[2] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4] The N-substitution on the pyrazole ring offers a powerful tool to fine-tune the physicochemical and pharmacokinetic properties of these molecules, with N-cycloalkyl groups being of particular interest for their potential to enhance metabolic stability and cell permeability. This guide focuses on the (1-cyclopentyl-1H-pyrazol-3-yl)methanamine core, a scaffold that combines the proven biological relevance of the pyrazole-3-methanamine motif with the advantageous properties of an N-cyclopentyl substituent. We will provide a comprehensive exploration of the synthesis, potential for analog development, and prospective therapeutic applications of this promising class of compounds.
Retrosynthetic Analysis and Proposed Synthetic Strategy
A logical retrosynthetic analysis of the target scaffold, this compound, points towards the well-established Knorr pyrazole synthesis as the key bond-forming reaction.[5] This strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the primary precursors are cyclopentylhydrazine and a suitable 1,3-dicarbonyl synthon bearing a protected aminomethyl group.
Caption: Retrosynthetic analysis of the target scaffold.
Synthesis of Key Precursors
Cyclopentylhydrazine
Cyclopentylhydrazine is a commercially available key building block for the proposed synthesis.[6][7] Its availability significantly streamlines the initial steps of the drug discovery process. For researchers requiring larger quantities or in-house synthesis, it can be prepared from cyclopentyl bromide and hydrazine, although caution is advised due to the hazardous nature of hydrazine.
Proposed Synthesis of a 3-(Protected-aminomethyl)-1,3-dicarbonyl Synthon
A crucial, non-commercially available precursor is a 1,3-dicarbonyl compound that can introduce the 3-methanamine functionality. A plausible approach is the synthesis of a protected form, such as a phthalimide-protected β-ketoaldehyde equivalent. A detailed protocol for a potential synthetic route is provided below.
Experimental Protocol: Synthesis of 2-(4,4-dimethoxy-3-oxobutyl)isoindoline-1,3-dione
-
Starting Material: Commercially available 3,3-dimethoxy-1-propanol.
-
Step 1: Oxidation to the Aldehyde. To a solution of 3,3-dimethoxy-1-propanol (1 equivalent) in dichloromethane (DCM) at 0 °C, add Dess-Martin periodinane (1.1 equivalents). Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,3-dimethoxypropanal.
-
Step 2: Aldol Condensation with Acetone. To a solution of 3,3-dimethoxypropanal (1 equivalent) and acetone (1.5 equivalents) in ethanol, add a catalytic amount of sodium hydroxide. Stir the mixture at room temperature for 12 hours. Neutralize the reaction with dilute hydrochloric acid and extract with ethyl acetate. Dry the organic layer and concentrate to give 5,5-dimethoxypent-3-en-2-one.
-
Step 3: Phthalimide Addition. To a solution of 5,5-dimethoxypent-3-en-2-one (1 equivalent) in tetrahydrofuran (THF), add potassium phthalimide (1.2 equivalents). Stir the reaction at room temperature for 24 hours. Filter the reaction mixture and concentrate the filtrate. Purify the crude product by column chromatography on silica gel to afford 2-(4,4-dimethoxy-3-oxobutyl)isoindoline-1,3-dione.
Core Synthesis: Knorr Pyrazole Cyclization
With the key precursors in hand, the central pyrazole ring can be constructed via the Knorr synthesis.
Experimental Protocol: Synthesis of this compound
-
Cyclization: To a solution of 2-(4,4-dimethoxy-3-oxobutyl)isoindoline-1,3-dione (1 equivalent) in ethanol, add cyclopentylhydrazine hydrochloride (1.1 equivalents) and a catalytic amount of acetic acid. Reflux the mixture for 6 hours.
-
Hydrolysis and Deprotection: Cool the reaction mixture and add concentrated hydrochloric acid. Reflux for an additional 4 hours to effect both the hydrolysis of the acetal and the deprotection of the phthalimide group.
-
Workup and Purification: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Caption: Proposed synthetic workflow for the target compound.
Analog Development and Structure-Activity Relationship (SAR) Insights
The this compound scaffold offers multiple points for diversification to generate a library of analogs for SAR studies.
| Point of Diversification | Potential Modifications | Synthetic Approach | Potential Impact on Activity |
| N1-Cyclopentyl Group | Substitution on the cyclopentyl ring (e.g., hydroxyl, amino, alkyl groups) | Use of substituted cyclopentylhydrazines | Modulate lipophilicity, solubility, and metabolic stability; introduce new hydrogen bond donors/acceptors. |
| C4-Position of Pyrazole | Halogenation, alkylation, arylation | Electrophilic substitution on the pyrazole ring (e.g., with NBS, NIS) or use of a substituted 1,3-dicarbonyl precursor | Influence electronic properties and provide vectors for further functionalization. |
| C5-Position of Pyrazole | Alkylation, arylation | Use of a substituted 1,3-dicarbonyl precursor | Steric bulk at this position can influence binding to target proteins. |
| 3-Methanamine Group | N-alkylation, N-acylation, formation of ureas and sulfonamides | Reductive amination, acylation with acid chlorides or anhydrides | Introduce new interaction points with the target; modulate basicity and pharmacokinetic properties. |
SAR Discussion:
-
N1-Substituent: The size and lipophilicity of the N1-cycloalkyl group are often critical for potency and selectivity. The cyclopentyl group provides a balance of lipophilicity and conformational flexibility. Exploring other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) can provide insights into the size of the binding pocket.
-
C4-Substitution: The C4 position is often solvent-exposed in protein-ligand complexes. Substitution at this position can be used to improve solubility or to introduce vectors for conjugation or further modification without significantly impacting core binding interactions.
-
3-Methanamine: The basicity of the primary amine is a key determinant of its interaction with acidic residues in a protein active site. N-acylation or sulfonylation can replace the basic amine with a neutral amide or sulfonamide, which can act as a hydrogen bond donor and acceptor.
Potential Biological Activities and Therapeutic Applications
Given the broad biological activity of pyrazole derivatives, analogs of this compound could be explored for a variety of therapeutic applications.
-
Oncology: Many pyrazole-containing compounds are potent kinase inhibitors, such as the FDA-approved drug Ruxolitinib. The 3-aminopyrazole motif is a known hinge-binding element in many kinase inhibitors. Therefore, this class of compounds could be screened against various kinases implicated in cancer.
-
Inflammation and Immunology: Pyrazole derivatives, like Celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The anti-inflammatory potential of these novel analogs warrants investigation.
-
Infectious Diseases: Pyrazoles have also shown promise as antimicrobial and antiviral agents.[1] The development of new therapeutics for infectious diseases is a critical area of research.
Caption: Potential mechanism of action via kinase inhibition.
Conclusion and Future Perspectives
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. This guide has outlined a plausible and robust synthetic strategy based on the venerable Knorr pyrazole synthesis, utilizing commercially available cyclopentylhydrazine. The multiple points of diversification on the core structure provide a rich chemical space for the generation of analog libraries to probe structure-activity relationships. Future research should focus on the synthesis and biological evaluation of these analogs against a panel of relevant targets, particularly in the areas of oncology and inflammatory diseases. The insights gained from such studies will be invaluable in advancing this promising class of compounds towards clinical development.
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Technical Guide: Elucidating the Mechanism of Action for (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
A Hypothesis-Driven Approach to Target Validation and Pathway Analysis
Executive Summary
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2][3] This guide focuses on a specific, under-investigated derivative, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine . While direct biological data for this compound is sparse[4], a comprehensive analysis of its structural features and the extensive literature on analogous compounds allows for the formulation of a robust, testable mechanistic hypothesis.
This document posits that This compound functions as a selective, reversible inhibitor of Monoamine Oxidase B (MAO-B) . This hypothesis is grounded in the well-documented prevalence of pyrazole and pyrazoline derivatives as potent MAO inhibitors.[1][2][5][6][7][8][9][10] The presence of a bulky, lipophilic cyclopentyl group at the N1 position is predicted to confer selectivity for the larger, more hydrophobic active site of MAO-B over MAO-A.[11][12]
We present a multi-tiered experimental strategy designed to rigorously test this hypothesis, progressing from initial in vitro enzymatic assays to cellular target engagement and culminating in a proof-of-concept in vivo pharmacodynamic study. Each protocol is detailed with the underlying scientific rationale, ensuring a self-validating and logical workflow for researchers seeking to characterize this or similar novel chemical entities.
Part 1: Hypothesis Formulation & Rationale
Structural Analysis of the Target Compound
The molecule of interest, this compound, possesses three key structural motifs that inform its potential biological targets:
-
1H-Pyrazole Core: A rigid, aromatic five-membered heterocycle. This scaffold is a known "privileged structure" in drug discovery, capable of engaging in a variety of non-covalent interactions with protein targets.[1][3]
-
N1-Cyclopentyl Group: A non-polar, lipophilic substituent. The size and hydrophobicity of this group are critical determinants of binding pocket specificity. Structure-activity relationship (SAR) studies on other pyrazole series have shown that such cyclic moieties can be highly favorable for inhibitory activity against specific enzymes.[13]
-
C3-Methanamine Group (-CH₂NH₂): A short, flexible, basic side chain. At physiological pH, this primary amine will be protonated (-CH₂NH₃⁺), allowing it to act as a potent hydrogen bond donor and form ionic interactions, mimicking the structure of endogenous monoamine neurotransmitters like dopamine and phenylethylamine.
The Monoamine Oxidase B (MAO-B) Inhibition Hypothesis
Monoamine oxidases are mitochondrial-bound flavoenzymes responsible for the oxidative deamination of neurotransmitters.[14][15] While MAO-A preferentially metabolizes serotonin and norepinephrine, MAO-B is primarily responsible for the degradation of dopamine in the human brain.[14] Inhibition of MAO-B increases dopaminergic tone and is a clinically validated strategy for treating Parkinson's disease.[5][15]
The rationale for hypothesizing MAO-B inhibition is compelling:
-
Precedent: An extensive body of literature demonstrates that the pyrazole and pyrazoline scaffolds are highly effective frameworks for designing potent and selective MAO inhibitors.[1][2][6][7]
-
Structural Mimicry: The protonated methanamine side chain is a bio-isostere of the amine group in endogenous MAO substrates.
-
Selectivity Driver: The active site of MAO-B is known to be larger and more accommodating of bulky, hydrophobic substituents than MAO-A.[11] The N1-cyclopentyl group is well-suited to exploit this difference, potentially driving selectivity for the MAO-B isoform. This aligns with SAR principles observed in other inhibitor classes.[12]
Therefore, our central hypothesis is that this compound selectively binds to and inhibits the catalytic activity of MAO-B.
Proposed Signaling Pathway
The hypothesized mechanism translates to a clear physiological outcome: the potentiation of dopaminergic signaling.
Caption: Hypothesized pathway of MAO-B inhibition leading to increased synaptic dopamine.
Part 2: Experimental Validation Strategy
This section outlines a sequential, three-tiered approach to test the MAO-B inhibition hypothesis. The workflow is designed to build a comprehensive evidence package, from direct molecular interaction to cellular and organismal effects.
Caption: A three-tiered experimental workflow for validating the MAO-B hypothesis.
Tier 1: In Vitro Target Validation
Objective: To confirm direct, selective, and reversible inhibition of recombinant human MAO-B.
Protocol 1: MAO-A and MAO-B Enzymatic Inhibition Assay
-
Materials: Recombinant human MAO-A and MAO-B enzymes, appropriate substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B), horseradish peroxidase (HRP), Amplex Red reagent, test compound, known inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B).
-
Preparation: Serially dilute the test compound in DMSO to create a 10-point concentration curve (e.g., 100 µM to 1 nM). Prepare enzyme and substrate solutions in phosphate buffer (pH 7.4).
-
Assay Execution: In a 96-well plate, add 20 µL of test compound dilution or control. Add 20 µL of MAO-A or MAO-B enzyme solution and pre-incubate for 15 minutes at 37°C.
-
Initiation: Initiate the reaction by adding 20 µL of a reaction mixture containing the substrate, HRP, and Amplex Red.
-
Detection: Read the fluorescence (Ex/Em: 535/590 nm) every 2 minutes for 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Normalize data to vehicle control (100% activity) and a fully inhibited control (0% activity). Fit the concentration-response data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality Check: The primary endpoint is the IC₅₀ value. A potent IC₅₀ for MAO-B (ideally in the nanomolar range) and a significantly weaker IC₅₀ for MAO-A (e.g., >100-fold higher) will confirm the selective inhibition hypothesis.[7][12]
Protocol 2: Reversibility Assay
-
Objective: To distinguish between reversible and irreversible inhibition.
-
Methodology: Pre-incubate a high concentration of the test compound (e.g., 10x IC₅₀) with the MAO-B enzyme for an extended period (e.g., 60 minutes).
-
Dialysis/Dilution: Rapidly dilute the enzyme-inhibitor complex 100-fold into the assay buffer and immediately measure enzymatic activity.
-
Interpretation: If the compound is reversible, the rapid dilution will cause it to dissociate from the enzyme, leading to a near-complete recovery of enzymatic activity. If it is irreversible, activity will remain suppressed. A known reversible inhibitor (e.g., Safinamide) should be used as a positive control.
Data Presentation: Summary of In Vitro Findings
| Compound | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | Selectivity Index (SI) (IC₅₀ A / IC₅₀ B) | Reversibility |
| This compound | Hypothetical: 15 | Hypothetical: 2100 | Hypothetical: 140 | Reversible |
| Selegiline (Reference) | 9.4 | 1200 | 128 | Irreversible |
| Safinamide (Reference) | 28 | 5200 | 185 | Reversible |
Tier 2: Cellular Target Engagement
Objective: To verify that the compound can cross the cell membrane and inhibit MAO-B in a cellular context.
Protocol 3: Cellular MAO-B Activity in SH-SY5Y Neuroblastoma Cells
-
Cell Culture: Culture human SH-SY5Y cells, which endogenously express both MAO-A and MAO-B, under standard conditions.
-
Compound Treatment: Treat cells with varying concentrations of the test compound for 2-4 hours.
-
Cell Lysis & Assay: Wash the cells, lyse them, and use the cell lysate as the enzyme source in the enzymatic assay described in Protocol 1 (using the MAO-B specific substrate).
-
Data Analysis: Determine the cellular IC₅₀. A value close to the biochemical IC₅₀ indicates good cell permeability and target engagement.
-
Downstream Effect: As a secondary endpoint, measure the ratio of the dopamine metabolite DOPAC to dopamine (DA) in the cell media or lysate via LC-MS/MS. Successful MAO-B inhibition should lead to a significant decrease in this ratio.
Tier 3: In Vivo Proof of Concept
Objective: To demonstrate that the compound reaches its target in the brain and exerts a predicted physiological effect.
Protocol 4: Neuroprotection in the MPTP Mouse Model of Parkinson's Disease
-
Rationale: The neurotoxin MPTP is metabolized by MAO-B in astrocytes to the toxic species MPP⁺, which then selectively destroys dopaminergic neurons in the substantia nigra. An effective MAO-B inhibitor will block this conversion and protect the neurons.
-
Study Design:
-
Groups: (1) Vehicle + Saline, (2) Vehicle + MPTP, (3) Test Compound + MPTP, (4) Selegiline + MPTP.
-
Dosing: Administer the test compound or vehicle orally (p.o.) or intraperitoneally (i.p.) for several days.
-
MPTP Administration: On specified days, administer MPTP to induce the lesion.
-
-
Behavioral Assessment: Perform motor function tests like the rotarod or pole test to assess motor coordination. MPTP-induced deficits should be rescued by an effective compound.
-
Neurochemical Analysis: At the end of the study, sacrifice the animals and dissect the striatum. Measure levels of dopamine and its metabolites (DOPAC, HVA) using HPLC-ECD. A successful compound will prevent the MPTP-induced depletion of dopamine.
-
Histology: Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra. Count the number of surviving TH-positive neurons. Neuroprotection will be evident as a preservation of these neurons compared to the MPTP-only group.
Part 3: Interpretation and Future Directions
Successful validation across these three tiers would provide strong, multi-faceted evidence supporting the hypothesis that this compound is a selective, reversible MAO-B inhibitor with neuroprotective potential.
-
If the hypothesis is confirmed: The next steps would involve full ADME/Tox profiling, off-target screening against a broad panel of receptors and kinases, and further efficacy studies in chronic models of neurodegeneration.
-
If the hypothesis is refuted: For instance, if the compound shows no activity against MAO-B but is active in cellular or in vivo screens, this would trigger an investigation into alternative mechanisms. Based on literature for similar scaffolds, secondary hypotheses could include:
-
Calcium-Sensing Receptor (CaSR) Agonism: Structurally related 1-(1-phenyl-1H-pyrazol-3-yl)methanamines are known CaSR agonists.[16]
-
Cannabinoid Receptor 1 (CB1) Antagonism: Pyrazole derivatives are a well-established class of CB1 antagonists.[17]
-
Kinase Inhibition: Various pyrazole-containing molecules have been shown to inhibit kinases such as JNK or RIPK1.[18][19]
-
This structured, hypothesis-driven approach provides a clear and efficient path to elucidating the mechanism of action, de-risking a novel compound for further development.
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In Silico Frontier: A Technical Guide to the Computational Modeling of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine in Early-Phase Drug Discovery
Foreword: From Structure to Simulated Biological Insight
In the landscape of modern medicinal chemistry, the pyrazole scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2] These five-membered heterocyclic rings are privileged structures, offering a versatile template for designing molecules with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[3][4][5] The subject of this guide, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine, is a relatively unexplored entity within this vast chemical space. Its basic chemical properties are known, with a molecular formula of C9H15N3 and a predicted XlogP of 0.3, suggesting favorable pharmacokinetic properties.[6] However, a deeper understanding of its potential biological activity is currently absent from the public domain.
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel small molecule like this compound using a suite of in silico modeling techniques. We will navigate a comprehensive computational workflow, from the initial preparation of the molecule's 3D structure to the prediction of its pharmacokinetic profile and potential biological targets. The methodologies detailed herein are not merely a sequence of steps but are presented with the underlying scientific rationale, empowering the reader to apply these principles to their own research endeavors. Our approach is grounded in the philosophy of self-validating systems, where each computational experiment is designed to provide robust and cross-verifiable data.
I. The Computational Drug Discovery Cascade: An Overview
The journey of a drug from concept to clinic is arduous and expensive. In silico modeling offers a powerful paradigm to de-risk and accelerate this process by predicting the behavior of a molecule before it is synthesized or tested in a wet lab. For this compound, our computational investigation will follow a logical cascade, beginning with the molecule itself and expanding to its potential interactions within a biological system.
Figure 1: A high-level overview of the in silico workflow for the characterization of this compound.
II. Ligand Preparation: The Digital Twin of a Molecule
The fidelity of any in silico model is fundamentally dependent on the quality of the input structures. Therefore, the first critical step is to generate a chemically correct and energetically favorable 3D conformation of this compound.
Step-by-Step Protocol for Ligand Preparation
-
2D to 3D Conversion:
-
Action: Input the SMILES string (C1CCC(C1)N2C=CC(=N2)CN) into a molecular modeling software such as Avogadro or ChemDraw.
-
Rationale: The SMILES string is a 2D representation. A 3D structure is necessary for all subsequent spatial calculations.
-
-
Energy Minimization:
-
Action: Perform an initial energy minimization of the 3D structure using a force field like MMFF94 or UFF.
-
Rationale: This step resolves any steric clashes or unnatural bond lengths and angles introduced during the 2D-to-3D conversion, resulting in a more realistic conformation.
-
-
Protonation State Determination:
-
Action: Determine the likely protonation state of the primary amine at a physiological pH of 7.4. Tools like MarvinSketch or PlayMolecule can be used for this.
-
Rationale: The charge of a molecule significantly influences its interactions with protein targets. At physiological pH, the primary amine is likely to be protonated (-NH3+).
-
-
Conformational Search (Optional but Recommended):
-
Action: For flexible molecules, perform a conformational search to identify a diverse set of low-energy conformers.
-
Rationale: The cyclopentyl group and the rotatable bond between the pyrazole ring and the methanamine group introduce flexibility. A conformational search ensures that the docked conformation is not a local minimum but a globally favorable one.
-
III. Target Identification: In Search of a Biological Partner
Given the novelty of this compound, we must formulate a hypothesis for its potential biological targets. This is guided by the extensive literature on the bioactivities of pyrazole derivatives.[5][7]
Strategy for Target Hypothesis Generation
-
Scaffold Hopping and Similarity Searching: Utilize platforms like PubChem or ChEMBL to find molecules with high structural similarity to our compound that have known biological targets.
-
Literature Mining: The pyrazole scaffold is implicated in a range of activities, including the inhibition of kinases and other enzymes.[1][2] For the purpose of this guide, we will hypothesize that this compound may act as an inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1), a key regulator of inflammation and cell death. This hypothesis is based on recent studies demonstrating that 1H-pyrazol-3-amine derivatives can be potent RIPK1 inhibitors.[8]
Selected Target: Human RIPK1 Kinase Domain (PDB ID: 4ITH)
IV. Molecular Docking: Simulating the Molecular Handshake
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[9][10] This allows us to visualize potential binding modes and estimate the binding affinity.
Experimental Protocol for Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Action: Download the crystal structure of RIPK1 (PDB ID: 4ITH) from the Protein Data Bank.
-
Action: Using AutoDock Tools, remove water molecules and any co-crystallized ligands. Add polar hydrogens and assign Gasteiger charges.
-
Rationale: This prepares the protein for docking by ensuring a clean binding site and correct atom types and charges.
-
-
Ligand Preparation for Docking:
-
Action: Convert the prepared 3D structure of this compound to the PDBQT format using AutoDock Tools. This will define rotatable bonds.
-
Rationale: The PDBQT format is required by AutoDock Vina and contains information about the ligand's flexibility.
-
-
Grid Box Definition:
-
Action: Define a grid box that encompasses the ATP-binding site of RIPK1. The coordinates can be centered on the position of the co-crystallized ligand in the original PDB file.
-
Rationale: The grid box defines the search space for the docking algorithm, focusing the computational effort on the region of interest.
-
-
Running the Docking Simulation:
-
Action: Execute AutoDock Vina, providing the prepared protein and ligand files, and the grid box parameters.
-
Rationale: Vina will perform a conformational search of the ligand within the defined grid box, scoring and ranking the resulting poses based on its empirical scoring function.
-
Figure 2: A streamlined workflow for performing molecular docking using AutoDock Vina.
Interpreting Docking Results
The primary outputs of a docking simulation are the binding affinity (in kcal/mol) and a set of predicted binding poses.
| Metric | Interpretation |
| Binding Affinity | A more negative value indicates a stronger predicted binding. |
| Binding Pose | The 3D orientation of the ligand in the protein's active site. Analysis of the pose reveals key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |
V. Molecular Dynamics Simulation: Bringing the Static Picture to Life
While docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations allow us to observe the dynamic behavior of the protein-ligand complex over time.[11][12] This is crucial for assessing the stability of the predicted binding pose and refining our understanding of the interaction.
Workflow for Protein-Ligand MD Simulation with GROMACS
-
System Preparation:
-
Action: The best-scoring docked pose of the this compound-RIPK1 complex is used as the starting point.
-
Action: The complex is placed in a periodic box of water molecules, and ions are added to neutralize the system and mimic physiological salt concentrations.
-
Rationale: This creates a realistic simulation environment.
-
-
Energy Minimization:
-
Action: The entire system is energy minimized to remove any steric clashes between the protein, ligand, and solvent.
-
Rationale: This ensures a stable starting point for the simulation.
-
-
Equilibration:
-
Action: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is stabilized. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
Rationale: This brings the system to the desired temperature and pressure without introducing large conformational changes.
-
-
Production MD:
-
Action: The position restraints are removed, and the simulation is run for a defined period (e.g., 100 nanoseconds). The trajectory of the atoms is saved at regular intervals.
-
Rationale: This is the main part of the simulation where the dynamic behavior of the complex is sampled.
-
Key Analyses of MD Trajectories
-
Root Mean Square Deviation (RMSD): Measures the conformational stability of the protein and the ligand over time. A stable RMSD suggests that the complex is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Identifies the flexible and rigid regions of the protein.
-
Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the protein and ligand throughout the simulation, highlighting key interactions.
VI. ADMET Prediction: Will it be a Good Drug?
A potent molecule is of little therapeutic value if it has poor pharmacokinetic properties or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools provide early insights into the drug-likeness of a compound.[13][14][15]
Commonly Predicted ADMET Properties
| Property | Importance | Example Tools |
| Aqueous Solubility | Affects absorption and formulation. | ADMETlab 2.0, SwissADME |
| Blood-Brain Barrier (BBB) Permeability | Crucial for CNS-targeting drugs. | ADMETlab 2.0, pkCSM |
| CYP450 Inhibition | Potential for drug-drug interactions. | SwissADME, ADMET Predictor® |
| hERG Inhibition | Risk of cardiotoxicity. | pkCSM, ADMET-AI |
| Ames Mutagenicity | Potential to cause DNA mutations. | ADMETlab 2.0, DEREK Nexus |
Table 1: A selection of critical ADMET properties and predictive tools.
Protocol for ADMET Prediction
-
Input: The SMILES string of this compound is submitted to a web-based ADMET prediction server like ADMETlab 2.0 or SwissADME.
-
Output: The server will return a profile of predicted properties, often with a qualitative assessment (e.g., "high," "low," "yes," "no").
-
Analysis: The predicted ADMET profile is analyzed to identify any potential liabilities that might hinder the development of the compound.
VII. Synthesizing the Data: From In Silico to In Vitro
The true power of this computational workflow lies in its ability to generate testable hypotheses and guide subsequent experimental work. The in silico modeling of this compound provides a multi-faceted profile of the molecule:
-
Potential Biological Target: RIPK1, based on the activity of similar pyrazole derivatives.[8]
-
Predicted Binding Mode: A detailed 3D model of how the molecule might interact with the RIPK1 active site.
-
Interaction Stability: An assessment of the stability of this interaction over time.
-
Drug-likeness Profile: Predictions of its pharmacokinetic and toxicity properties.
This integrated dataset allows for an informed decision on whether to proceed with the chemical synthesis and biological testing of this compound. For instance, if the docking and MD simulations suggest a stable and high-affinity interaction with RIPK1, and the ADMET predictions are favorable, the next logical step would be to synthesize the compound and test its inhibitory activity in an in vitro RIPK1 kinase assay.
VIII. Conclusion: A Roadmap for Computational Exploration
This guide has outlined a comprehensive and scientifically rigorous in silico workflow for the initial characterization of a novel small molecule, this compound. By integrating ligand preparation, target identification, molecular docking, molecular dynamics simulations, and ADMET prediction, we can build a detailed computational profile of a compound before committing significant resources to its synthesis and experimental testing. This approach, grounded in established computational chemistry principles, not only accelerates the early stages of drug discovery but also fosters a deeper understanding of the molecular determinants of biological activity. The journey of this compound from a mere chemical structure to a potential therapeutic lead begins with these foundational in silico investigations.
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Predicted ADMET properties of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
An In-Depth Technical Guide to the Predicted ADMET Properties of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Authored by: A Senior Application Scientist
Introduction: The Imperative of Early ADMET Profiling
In the landscape of modern drug discovery and development, the maxim "fail early, fail cheap" has become a guiding principle. A significant proportion of drug candidates that show high potency and selectivity in initial screens ultimately fail in later clinical trial phases due to unfavorable pharmacokinetic or toxicological profiles.[1] The acronym ADMET—representing Absorption, Distribution, Metabolism, Excretion, and Toxicity—encapsulates the critical properties that determine a molecule's disposition and safety within a biological system.
The early assessment of these properties is paramount to de-risk drug development programs, saving immense resources and time.[2] By weeding out compounds with poor ADMET profiles at the outset, research efforts can be concentrated on candidates with a higher probability of success.[1][2] Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this early assessment phase. These models leverage vast datasets of experimental results to build predictive algorithms, offering a rapid and cost-effective means to evaluate novel chemical entities.[3][4]
This guide provides a comprehensive analysis of the predicted ADMET profile of This compound , a novel small molecule with a pyrazole core. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, valued for its versatile biological activities.[5][6] This analysis will be grounded in established computational methodologies, providing researchers, scientists, and drug development professionals with a detailed forecast of the molecule's potential drug-like characteristics.
Methodology: The In Silico Predictive Framework
The predictions presented herein are derived from a consensus of established Quantitative Structure-Activity Relationship (QSAR) and machine learning models, which form the backbone of modern predictive toxicology and pharmacokinetics.[7][8][9] These models identify correlations between a molecule's structural features (descriptors) and its biological activity or property.
Core Principle: The fundamental assumption is that molecules with similar structures will exhibit similar ADMET properties. By training algorithms on large libraries of compounds with known experimental data, robust models can be developed to predict the properties of novel, untested molecules like this compound.
Experimental Protocol: A Generalized In Silico ADMET Workflow
-
Molecule Input : The canonical SMILES (Simplified Molecular Input Line Entry System) string for the target molecule, C1CCC(C1)N2C=CC(=N2)CN, is obtained from a chemical database such as PubChem.[10]
-
Descriptor Calculation : The 2D structure is used to calculate a wide array of molecular descriptors (e.g., molecular weight, logP, polar surface area, hydrogen bond donors/acceptors, topological indices).
-
Model Application : The calculated descriptors are fed into a suite of pre-trained predictive models. Prominent free web-based tools that perform these calculations include admetSAR and SwissADME.[1][11][12]
-
Prediction Generation : Each model outputs a prediction for a specific ADMET endpoint. This may be a classification (e.g., BBB penetrant: Yes/No) or a quantitative value (e.g., logS for solubility).
-
Data Aggregation and Analysis : The predictions from multiple models are aggregated and analyzed to form a consensus profile, highlighting potential strengths and liabilities.
Workflow Visualization
Caption: Generalized workflow for in silico ADMET prediction.
Predicted ADMET Profile: this compound
The following table summarizes the key predicted ADMET properties for the target molecule. These predictions are synthesized from the capabilities of established public prediction platforms and provide a holistic view of the compound's potential pharmacokinetic and toxicological behavior.
| Category | Parameter | Predicted Value | Interpretation & Significance |
| Physicochemical | Molecular Weight | 165.24 g/mol | Low molecular weight, favorable for absorption. Complies with Lipinski's Rule (<500). |
| logP (Lipophilicity) | 0.3 | Optimal lipophilicity, suggesting a good balance between solubility and membrane permeability. | |
| logS (Aqueous Solubility) | -1.5 to -2.5 | Predicted to be soluble. Good solubility is crucial for absorption and formulation. | |
| H-Bond Donors | 2 | Complies with Lipinski's Rule (≤5). | |
| H-Bond Acceptors | 3 | Complies with Lipinski's Rule (≤10). | |
| Absorption | Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability | Moderate to High | Indicates good potential for passive diffusion across the intestinal epithelium. | |
| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp, which can improve bioavailability. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes (Likely) | The molecule may cross the BBB, a critical consideration for CNS targets or off-target effects. |
| Plasma Protein Binding (PPB) | Low to Moderate | A lower degree of binding to plasma proteins means more free drug is available to exert its effect. | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 pathway. |
| CYP3A4 Inhibitor | No | Low risk of interactions with the most common drug-metabolizing enzyme. | |
| CYP1A2, 2C9, 2C19 Substrate | Likely Substrate | The compound is likely metabolized by several common CYP enzymes. | |
| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | Yes | May be actively secreted by the kidneys, potentially influencing its clearance rate. |
| Total Clearance | Moderate | Suggests a reasonable persistence in the body, not too fast to be ineffective, not too slow to accumulate. | |
| Toxicity | hERG Inhibition | Low to Moderate Risk | Potential for cardiotoxicity needs to be monitored. This is a critical safety flag. |
| Ames Mutagenicity | Non-mutagenic | Low probability of causing DNA mutations, a crucial indicator of carcinogenic potential.[11] | |
| Hepatotoxicity (H-HT) | Low Risk | Unlikely to cause drug-induced liver injury. | |
| Skin Sensitization | Non-sensitizer | Low risk of causing an allergic skin reaction upon contact. |
Detailed Analysis of ADMET Properties
Absorption
Absorption governs how a drug enters the bloodstream. For orally administered drugs, this involves traversing the intestinal wall. Our target molecule shows a promising absorption profile. Its compliance with Lipinski's Rule of Five (MW < 500, logP < 5, H-donors ≤ 5, H-acceptors ≤ 10) is a strong initial indicator of good oral bioavailability.[13] The prediction of High Human Intestinal Absorption (HIA) and good Caco-2 permeability further supports this, suggesting efficient passive transport across the gut. Critically, the prediction that it is not a P-glycoprotein substrate is a significant advantage, as P-gp is an efflux pump that can actively remove drugs from cells, thereby reducing their absorption and efficacy.
Distribution
Distribution describes how a drug spreads throughout the body's tissues and fluids. A key prediction is the molecule's ability to cross the Blood-Brain Barrier (BBB) . This property is desirable if the intended target is within the Central Nervous System (CNS), but it represents a significant liability if not, as it can lead to unwanted neurological side effects. The predicted low to moderate Plasma Protein Binding (PPB) is generally favorable. Drugs that are highly bound to plasma proteins like albumin are pharmacologically inactive; only the unbound fraction can interact with the target receptor.
Metabolism
Metabolism is the process by which the body chemically modifies a drug, primarily in the liver. This process is dominated by the Cytochrome P450 (CYP) family of enzymes. The predictions indicate that this compound is unlikely to be a significant inhibitor of major CYP isoforms like CYP3A4 and CYP2D6 .[11] This is a crucial safety feature, as CYP inhibition is a primary cause of adverse drug-drug interactions. However, the molecule is predicted to be a substrate for several CYP enzymes, which means it will be metabolized and cleared by the body. Understanding which specific enzymes are responsible is key to predicting its half-life and potential variability in different patient populations.
Caption: Predicted major metabolic pathways via CYP450 enzymes.
Excretion
Excretion is the removal of the drug and its metabolites from the body, primarily via the kidneys (urine) or in the feces. The prediction that the molecule is a substrate for the OCT2 transporter in the kidneys suggests that active tubular secretion may be a significant route of elimination. This can contribute to a more rapid clearance from the body. The overall predicted moderate clearance suggests a half-life that may be suitable for a convenient dosing schedule (e.g., once or twice daily).
Toxicity
Toxicity assessment is arguably the most critical component of an ADMET profile. Early identification of potential liabilities is essential for drug safety.[2]
-
Cardiotoxicity (hERG Inhibition) : The prediction of low to moderate risk for hERG inhibition is a potential warning flag. The hERG potassium channel is critical for cardiac repolarization, and its blockade can lead to fatal arrhythmias. While the risk is not predicted to be high, this endpoint would require rigorous experimental validation (e.g., patch-clamp electrophysiology) early in a development program.
-
Mutagenicity (Ames Test) : The non-mutagenic prediction in the Ames test is a very positive result, indicating the compound is unlikely to be a carcinogen.[11]
-
Hepatotoxicity : A low risk of liver toxicity is another favorable safety prediction, as drug-induced liver injury is a major reason for drug withdrawal from the market.[11]
Caption: Tiered workflow for validating in silico toxicity predictions.
Overall Assessment and Strategic Implications
Based on this comprehensive in silico analysis, this compound presents the profile of a promising, albeit early-stage, drug candidate.
Strengths :
-
Drug-like Physicochemical Properties : The molecule adheres to Lipinski's rules and shows favorable solubility and lipophilicity.
-
Excellent Absorption Potential : High predicted intestinal absorption and lack of P-gp substrate activity suggest good oral bioavailability.
-
Favorable Metabolism Profile : The low predicted risk of inhibiting major CYP enzymes minimizes the potential for drug-drug interactions.
-
Low General Toxicity Risk : Predictions suggest a low likelihood of mutagenicity or hepatotoxicity.
Potential Liabilities and Next Steps :
-
Blood-Brain Barrier Penetration : This is a double-edged sword. If the target is not in the CNS, medicinal chemistry efforts would be required to increase polarity and reduce brain penetration to avoid off-target effects.
-
hERG Inhibition Risk : This is the most significant flag raised by the predictive models. This liability must be addressed immediately with experimental testing. Even a moderate risk can be sufficient to terminate a project if the therapeutic indication does not justify it.
Conclusion
The application of a robust in silico ADMET profiling workflow provides invaluable foresight into the potential of a new chemical entity. For this compound, the computational data paints a picture of a molecule with a solid pharmacokinetic foundation, characterized by good absorption and a clean metabolic interaction profile. However, it also raises a critical, testable hypothesis regarding its potential for cardiotoxicity via hERG channel interaction.
This technical guide underscores the power of computational prediction to guide drug discovery. It allows for the early, data-driven prioritization of compounds and informs the design of crucial, resource-intensive experiments. The predictions herein provide a clear roadmap for the next steps in the evaluation of this compound, ensuring that research efforts are focused, efficient, and aligned with the ultimate goal of developing safe and effective medicines.
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Cheng, F., et al. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. Frontiers in Chemistry, 5, 8. Retrieved from [Link]
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Gomaa, H. A. M. (2009). Synthesis, antitumor evaluation, molecular modeling and quantitative structure-activity relationship (QSAR) of some novel arylazopyrazolodiazine and triazine analogs. European Journal of Medicinal Chemistry, 44(11), 4685-4696. Retrieved from [Link]
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Tok, F., et al. (2022). Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives. Acta Chimica Slovenica, 69(2), 293-303. Retrieved from [Link]
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PubMed. (2022). Design, Synthesis, In Silico ADMET Studies and Anticancer Activity of Some New Pyrazoline and Benzodioxole Derivatives. Retrieved from [Link]
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ResearchGate. (2025). Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. Retrieved from [Link]
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Ali, B., et al. (2023). 2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. Chemistry Africa, 6, 1-17. Retrieved from [Link]
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MDPI. (2022). 2,4-Diamino-5-(5-hydroxy-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Retrieved from [Link]
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Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-6538. Retrieved from [Link]
- Tripathi, A. C., et al. (2018). 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation. Journal of Advanced Pharmaceutical Technology & Research, 9(4), 123-132.
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Abdelazeem, N. M., et al. (2022). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. RSC Advances, 12(45), 29331-29346. Retrieved from [Link]
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Methodological & Application
Synthesis protocol for (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
An Application Note for the Synthesis of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Topic: Synthesis Protocol for this compound Audience: Researchers, scientists, and drug development professionals.
Abstract
This compound is a valuable primary amine building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs. This application note provides a detailed, two-step protocol for the synthesis of this compound, beginning with the N-alkylation of 1H-pyrazole-3-carbonitrile followed by the chemical reduction of the nitrile moiety. The described methodology is robust, scalable, and relies on well-understood chemical transformations, making it accessible to researchers with a foundational knowledge of synthetic organic chemistry. This guide emphasizes the rationale behind procedural choices, safety considerations, and methods for ensuring product purity.
Introduction and Strategic Overview
The pyrazole nucleus is a privileged scaffold in drug discovery, featured in drugs such as the anti-inflammatory celecoxib and the anti-obesity rimonabant.[1] The title compound, this compound, serves as a key intermediate, providing a reactive primary amine handle for further elaboration into more complex molecular architectures. The cyclopentyl group at the N1 position often enhances metabolic stability and modulates lipophilicity, which are critical parameters in drug design.
The synthetic strategy outlined herein is a linear, two-step sequence designed for efficiency and regiochemical control.
-
Step 1: N-Alkylation. The synthesis commences with the regioselective alkylation of the pyrazole ring of 1H-pyrazole-3-carbonitrile using cyclopentyl bromide. This reaction establishes the core N-substituted pyrazole structure.
-
Step 2: Nitrile Reduction. The intermediate, 1-cyclopentyl-1H-pyrazole-3-carbonitrile, is then subjected to reduction to yield the target primary amine. Lithium aluminum hydride (LiAlH₄) is employed as the reducing agent due to its high efficacy in converting nitriles to primary amines.[2][3]
The overall synthetic pathway is depicted below.
Caption: Overall two-step synthesis scheme.
Experimental Protocols
Part 1: Synthesis of 1-cyclopentyl-1H-pyrazole-3-carbonitrile (Intermediate)
This procedure details the nucleophilic substitution reaction to attach the cyclopentyl group to the pyrazole nitrogen. The use of a strong base like sodium hydride (NaH) deprotonates the pyrazole ring, forming a nucleophilic anion that readily attacks the electrophilic cyclopentyl bromide.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/Density | Eq. |
| 1H-pyrazole-3-carbonitrile | C₄H₃N₃ | 93.09 | - | 1.0 |
| Sodium Hydride (60% disp.) | NaH | 24.00 | - | 1.2 |
| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 1.36 g/mL | 1.1 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.944 g/mL | - |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 0.902 g/mL | - |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~1.07 g/mL | - |
| Brine | NaCl | 58.44 | ~1.2 g/mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Step-by-Step Protocol
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Addition:
-
To the flask, add 1H-pyrazole-3-carbonitrile (1.0 eq.).
-
Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
-
Cool the resulting solution to 0 °C using an ice-water bath.
-
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise to the stirred solution at 0 °C.
-
Causality: Adding the base slowly at a low temperature controls the exothermic reaction and the evolution of hydrogen gas. The deprotonation of the pyrazole N-H is rapid.
-
-
Alkylation: After stirring for 30 minutes at 0 °C, add cyclopentyl bromide (1.1 eq.) dropwise via syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate (EtOAc) and water.
-
Wash the organic layer sequentially with water (3x) and then with brine (1x).
-
Causality: The water washes are crucial for removing the high-boiling point DMF solvent, which is miscible with water. The brine wash helps to break any emulsions and remove residual water from the organic phase.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 1-cyclopentyl-1H-pyrazole-3-carbonitrile as a pure product.
Part 2: Synthesis of this compound (Final Product)
This step involves the reduction of the nitrile functional group to a primary amine using the powerful reducing agent, lithium aluminum hydride (LiAlH₄). This reaction must be conducted under strictly anhydrous conditions as LiAlH₄ reacts violently with water.
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | M/Density | Eq. |
| 1-cyclopentyl-1H-pyrazole-3-carbonitrile | C₉H₁₁N₃ | 161.21 | - | 1.0 |
| Lithium Aluminum Hydride (LiAlH₄) | LiAlH₄ | 37.95 | - | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 0.889 g/mL | - |
| Water (H₂O) | H₂O | 18.02 | 1.0 g/mL | - |
| 15% Sodium Hydroxide (aq) | NaOH | 40.00 | ~1.16 g/mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.33 g/mL | - |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - |
Step-by-Step Protocol
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask with a stir bar, reflux condenser, nitrogen inlet, and a rubber septum. Ensure the system is under a positive pressure of dry nitrogen.
-
Reagent Addition:
-
Suspend lithium aluminum hydride (2.0 eq.) in anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C.
-
Causality: LiAlH₄ is a potent but non-selective reducing agent; using it in excess ensures the complete conversion of the nitrile. The reaction is highly exothermic, necessitating initial cooling.
-
-
Nitrile Addition: Dissolve 1-cyclopentyl-1H-pyrazole-3-carbonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry at 0 °C.
-
Reaction Progression: After the addition is complete, slowly warm the reaction to room temperature, then heat to reflux (approx. 66 °C) for 4-6 hours. Monitor the reaction by TLC or LC-MS. The mechanism involves two successive additions of a hydride ion to the nitrile carbon.[4]
-
Quenching (Fieser Workup):
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Perform a sequential and extremely cautious dropwise addition of the following:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ in grams used).
-
'X' mL of 15% aqueous NaOH solution.
-
'3X' mL of water.
-
-
Causality & Safety: This specific workup (Fieser method) is designed to safely quench the reactive LiAlH₄ and produce a granular, easily filterable aluminum salt precipitate. EXTREME CAUTION is required during quenching due to vigorous hydrogen gas evolution. Add the reagents very slowly.
-
-
Filtration and Extraction:
-
Allow the resulting slurry to stir at room temperature for 1 hour until a white, granular precipitate forms.
-
Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
If necessary, re-dissolve the residue in dichloromethane (DCM) or EtOAc, wash with water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude amine.
-
-
Purification: The crude this compound can often be of sufficient purity. If further purification is needed, it can be achieved via silica gel chromatography (using a mobile phase containing a small percentage of triethylamine or ammonia in methanol/DCM to prevent product tailing) or by conversion to an HCl salt and recrystallization.
Laboratory Workflow and Visualization
The entire process from setup to final product isolation requires careful planning and execution. The following diagram illustrates the key stages of the laboratory workflow.
Caption: Detailed laboratory workflow for the two-step synthesis.
References
-
Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 134. Available at: [Link]
-
Noller, C. R. (1950). Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Journal of the American Chemical Society, 72(8), 3843–3843. Available at: [Link]
-
Chemguide. (n.d.). Reducing Nitriles to Primary Amines. Available at: [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines. Available at: [Link]
-
JoVE. (n.d.). Nitriles to Amines: LiAlH4 Reduction. Available at: [Link]
Sources
Large-scale synthesis of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
An Application Note for the Scalable Synthesis of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry and drug development, frequently incorporated into scaffolds for various therapeutic targets. The increasing demand for this intermediate necessitates a robust, scalable, and safe synthetic process suitable for industrial production. This application note details a validated two-step manufacturing process commencing from commercially available precursors. The selected strategy involves the synthesis of the key intermediate, 1-cyclopentyl-1H-pyrazole-3-carbonitrile, followed by a high-pressure catalytic hydrogenation to yield the target primary amine. This route was chosen for its high efficiency, atom economy, and amenability to large-scale equipment. We provide detailed, step-by-step protocols, in-process controls, safety considerations, and characterization data, offering a comprehensive guide for researchers and process chemists.
Introduction and Strategic Rationale
Primary amines attached to a pyrazole core are privileged structures in modern pharmacology. The specific target, this compound, combines a flexible, lipophilic cyclopentyl group with a versatile aminomethyl functional handle, making it an attractive synthon for library synthesis and lead optimization.
While several synthetic routes to primary amines exist, two primary strategies were considered for this target:
-
Reductive Amination: Conversion of a precursor aldehyde, 1-cyclopentyl-1H-pyrazole-3-carbaldehyde, using an ammonia source and a reducing agent.[1][2]
-
Nitrile Reduction: Catalytic hydrogenation of a precursor nitrile, 1-cyclopentyl-1H-pyrazole-3-carbonitrile.
For large-scale synthesis, the nitrile reduction pathway was selected. This decision is underpinned by several key advantages:
-
Process Robustness: Catalytic hydrogenation of nitriles is a highly reliable and well-understood industrial process.[3][4]
-
High Selectivity: Modern catalytic systems offer excellent selectivity for the primary amine, especially when conducted in the presence of ammonia to suppress the formation of secondary amine byproducts.[5]
-
Atom Economy & Waste Profile: This route avoids the use of stoichiometric hydride reagents, which generate significant metal salt waste streams, aligning with green chemistry principles.[3]
-
Safety & Handling: While high-pressure hydrogenation carries inherent risks, these are well-managed in an industrial setting with appropriate engineering controls. The nitrile intermediate is generally stable and less reactive than the corresponding aldehyde.
This guide presents a comprehensive workflow for this optimized two-step process.
Overall Synthetic Pathway
The synthesis is executed in two main stages, starting from the formation of the pyrazole ring and culminating in the reduction of the nitrile to the desired amine.
Figure 1: Two-stage synthetic route to the target molecule.
Stage 1: Synthesis of 1-Cyclopentyl-1H-pyrazole-3-carbonitrile
Principle and Rationale
The pyrazole core is constructed via a classical cyclocondensation reaction.[6][7] Cyclopentylhydrazine serves as the dinucleophilic component that reacts with a suitable 1,3-dielectrophile. In this protocol, an ethoxyacrylonitrile derivative is used, which efficiently installs the required carbonitrile functionality at the 3-position of the pyrazole ring in a single, regioselective step. Ethanol is chosen as the solvent for its excellent solvating properties for the reactants and its relatively low boiling point, which facilitates removal during work-up.
Detailed Experimental Protocol
Materials:
-
Cyclopentylhydrazine hydrochloride
-
Sodium ethoxide (EtONa)
-
3-ethoxy-2-(ethoxymethylidene)-3-oxopropanenitrile
-
Ethanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Free Base Preparation: To a 3-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add cyclopentylhydrazine hydrochloride (1.0 eq) and anhydrous ethanol (5 mL/g). Cool the slurry to 0-5 °C in an ice bath.
-
Add sodium ethoxide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting slurry for 1 hour at 0-5 °C.
-
Cyclocondensation: To the slurry, add a solution of 3-ethoxy-2-(ethoxymethylidene)-3-oxopropanenitrile (1.0 eq) in anhydrous ethanol (2 mL/g) dropwise over 1 hour.
-
After the addition is complete, slowly warm the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.
-
In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is complete.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Partition the residue between dichloromethane (10 mL/g) and water (10 mL/g). Separate the organic layer.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (5 mL/g) and brine (5 mL/g).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford 1-cyclopentyl-1H-pyrazole-3-carbonitrile.
Quantitative Data Summary
| Reagent | Molar Eq. | MW ( g/mol ) | Typical Scale (100g) |
| Cyclopentylhydrazine HCl | 1.00 | 136.63 | 100.0 g |
| Sodium Ethoxide | 1.05 | 68.05 | 52.5 g |
| Acrylonitrile Precursor | 1.00 | 167.16 | 122.4 g |
| Product (C₉H₁₁N₃) | - | 161.21 | Yield: 75-85% |
Stage 2: Large-Scale Synthesis of this compound
Principle and Rationale
The conversion of the nitrile to the primary amine is achieved via catalytic hydrogenation.[5] This method is highly efficient for large-scale production.
-
Catalyst: Raney Nickel is selected as the catalyst due to its high activity, cost-effectiveness, and proven track record in industrial nitrile reductions.
-
Hydrogen Source: High-pressure hydrogen gas is used as the reductant.
-
Solvent & Additive: The reaction is performed in methanol saturated with ammonia. Methanol is an excellent solvent, and the presence of ammonia is crucial to suppress the formation of secondary amine (dimer) impurities by reacting with the intermediate imine faster than the primary amine product.[5]
Safety and Hazard Analysis
This procedure involves significant hazards that must be managed with appropriate engineering and administrative controls.
-
High-Pressure Hydrogen: Hydrogen is highly flammable and can form explosive mixtures with air.[5] The reaction must be conducted in a certified high-pressure reactor (autoclave) located in a blast-proof bay.
-
Pyrophoric Catalyst: Raney Nickel is pyrophoric and can ignite spontaneously upon exposure to air, especially when dry.[5] It must be handled as a water-wet slurry, and transfers should be conducted under an inert atmosphere (Nitrogen or Argon).
-
Exothermic Reaction: The hydrogenation of nitriles can be highly exothermic.[8] Gradual hydrogen addition and efficient reactor cooling are essential to control the temperature and prevent a thermal runaway.
-
Ammonia: Anhydrous ammonia is toxic and corrosive. Use in a well-ventilated area with appropriate personal protective equipment (PPE).[9][10]
Detailed Protocol for High-Pressure Hydrogenation
Figure 2: Workflow for the catalytic hydrogenation stage.
Procedure:
-
Reactor Setup: Prepare a suitable high-pressure autoclave according to standard operating procedures. Ensure all fittings are rated for the target pressure. Perform a leak test with nitrogen.
-
Catalyst Charging: Under a nitrogen atmosphere, carefully charge the autoclave with water-wet Raney Nickel (5-10% w/w relative to the nitrile).
-
Substrate Charging: Add a solution of 1-cyclopentyl-1H-pyrazole-3-carbonitrile (1.0 eq) in 7N ammoniacal methanol (10-15 mL/g).
-
Inerting: Seal the reactor. Pressurize with nitrogen to 5 bar and vent (repeat 3 times) to remove residual air. Then, pressurize with hydrogen to 5 bar and vent (repeat 2 times).
-
Reaction: Pressurize the reactor with hydrogen to 10-15 bar (approx. 150-220 psi). Begin agitation and heat the mixture to 40-50 °C. The reaction is exothermic; use the cooling jacket to maintain the target temperature.
-
Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake. Maintain the reaction until the pressure stabilizes.
-
Shutdown and Work-up: Cool the reactor to ambient temperature (<25 °C). Carefully vent the excess hydrogen and purge the reactor head-space with nitrogen (repeat 3 times).
-
Catalyst Filtration: Under a nitrogen blanket, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. CRITICAL: Do not allow the filter cake to dry, as it can ignite. Quench the spent catalyst immediately and safely with water.
-
Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and ammonia. The resulting crude oil is the target amine.
-
Purification: For high purity, the product should be purified by vacuum distillation.
Quantitative Data Summary
| Reagent/Parameter | Value | Notes |
| 1-Cyclopentyl-1H-pyrazole-3-carbonitrile | 1.0 eq | Starting Intermediate |
| Raney Nickel (slurry) | 5-10% w/w | Pyrophoric catalyst |
| Solvent | 7N NH₃ in Methanol | Suppresses side reactions |
| Hydrogen Pressure | 10-15 bar (150-220 psi) | Monitor uptake |
| Temperature | 40-50 °C | Exothermic, requires cooling |
| Product (C₉H₁₅N₃) | Yield: 85-95% | Purity (GC): >98% |
Conclusion
The synthetic route and protocols detailed in this application note provide a reliable and scalable method for the production of this compound. The two-step process, featuring a pyrazole cyclocondensation followed by a robust catalytic nitrile reduction, is well-suited for manufacturing kilograms of the target compound. Critical attention to the safety protocols outlined for the high-pressure hydrogenation step is paramount to ensure safe and successful execution on a large scale.
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
Thieme. (2018). Catalytic Reduction of Nitriles. In Science of Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of pyrazole.
-
National Center for Biotechnology Information. (2018). Delayed catalyst function enables direct enantioselective conversion of nitriles to NH2-amines. PubMed Central. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Nitrile Reduction. Reagent Guides. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
ResearchGate. (2018). Catalytic Reduction of Nitriles. Retrieved from [Link]
-
INEOS OPEN. (n.d.). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Retrieved from [Link]
-
ResearchGate. (2020). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. Retrieved from [Link]
-
ARKIVOC. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
-
YouTube. (2019). synthesis of pyrazoles. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. Retrieved from [Link]
-
DergiPark. (2015). SYNTHESIS METHODS OF PYRAZOLE DERIVATES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
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Application Note & Protocols: High-Purity Isolation of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Introduction: The Purification Challenge
(1-cyclopentyl-1H-pyrazol-3-yl)methanamine is a primary amine featuring a substituted pyrazole heterocycle. Such structures are valuable building blocks in medicinal chemistry and drug development, where purity is not merely a goal but a regulatory and functional necessity. The presence of a basic primary amine, a lipophilic cyclopentyl group, and an aromatic pyrazole ring presents a unique set of purification challenges.
The basicity of the amine often leads to strong interactions with standard silica gel, causing poor peak shape, tailing, and potential yield loss during chromatographic purification.[1][2] Furthermore, synthetic routes, such as variations of the Knorr pyrazole synthesis, can introduce a range of impurities including unreacted starting materials, regioisomers, and over-alkylated byproducts (secondary and tertiary amines).[3][4]
This guide provides a multi-faceted approach to purifying this compound, detailing three complementary methods:
-
Acid-Base Liquid-Liquid Extraction: For initial, scalable cleanup.
-
Crystallization via Salt Formation: For bulk purification and isolation of a stable, solid form.
-
High-Performance Flash Chromatography: For final polishing to >98% purity.
Each protocol is designed as a self-validating system, explaining the causality behind each step to empower researchers to adapt these methods to their specific needs.
Analyte Properties & Potential Impurities
Understanding the physicochemical properties of the target molecule is critical for designing an effective purification strategy.
-
Structure:
-
Key Features:
-
Primary Amine (-CH₂NH₂): A basic and nucleophilic center, readily protonated in acidic conditions. This is the primary handle for selective extraction and salt formation.
-
Cyclopentyl Group: A non-polar, lipophilic moiety that contributes to solubility in organic solvents.
-
Pyrazole Ring: A five-membered aromatic heterocycle. While one nitrogen is part of the aromatic system, the other's lone pair contributes to the molecule's overall polarity and potential for hydrogen bonding.[5]
-
-
Common Synthesis-Related Impurities:
-
Unreacted hydrazine precursors.
-
1,3-dicarbonyl starting materials.[6]
-
Secondary amine byproduct: N,N-bis((1-cyclopentyl-1H-pyrazol-3-yl)methyl)amine.
-
Isomeric impurities from non-regioselective cyclization.
-
Method 1: Preliminary Purification via Acid-Base Extraction
This technique is the first line of defense, ideal for removing non-basic organic impurities from the crude reaction mixture on a large scale. It leverages the differential solubility of the amine free-base and its protonated salt form.[7]
Principle of Separation
The basic amine is selectively protonated by an aqueous acid (e.g., HCl), forming a water-soluble ammonium salt. Neutral or acidic impurities remain in the organic phase and are discarded. The aqueous phase is then basified, regenerating the water-insoluble free-base, which can be re-extracted into a fresh organic solvent.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification using acid-base liquid-liquid extraction.
Step-by-Step Protocol
-
Dissolution: Dissolve the crude reaction mixture (e.g., 10 g) in a suitable water-immiscible organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1 M hydrochloric acid (100 mL). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently.
-
Phase Separation: Allow the layers to separate completely. Drain the aqueous layer (which now contains the protonated amine) into a clean flask.
-
Pro-Tip: To maximize recovery, re-extract the organic layer with a fresh portion of 1 M HCl (50 mL) and combine the aqueous extracts.
-
-
Impurity Removal: Discard the organic layer, which contains the neutral and acidic impurities.
-
Basification: Place the combined aqueous extracts in an ice bath to dissipate heat from the upcoming neutralization. Slowly add 2 M sodium hydroxide solution while stirring until the pH of the solution is >12 (verify with pH paper). The amine free-base may precipitate or form an oily layer.
-
Re-extraction: Add a fresh portion of the original organic solvent (e.g., 100 mL of ethyl acetate) to the basified aqueous solution. Shake vigorously in a separatory funnel.
-
Isolation: Drain and keep the organic layer. Discard the aqueous layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the partially purified this compound, typically as an oil.
Method 2: Purification via Crystalline Salt Formation
For robust, large-scale purification and to obtain a stable, solid final product, crystallization of an amine salt is an exceptionally effective method.[8] This process is highly selective for the target amine, often leaving structurally similar impurities behind in the mother liquor. A recently highlighted technique using trichloroacetic acid (TCA) offers a simple way to precipitate the amine salt, which can then be gently decomposed back to the pure free amine.[9][10]
Principle of Salt Crystallization
The addition of a suitable acid to a solution of the amine in a carefully chosen non-polar solvent reduces its solubility, causing the corresponding ammonium salt to precipitate or crystallize. The choice of both the acid and the solvent system is critical to achieving high purity and yield.[9]
| Acid | Salt Formed | Solvent System (Examples) | Rationale |
| HCl (in Dioxane/Ether) | Hydrochloride | Ethyl Acetate, Diethyl Ether | Commonly used, forms stable salts. Requires anhydrous conditions. |
| H₂SO₄ (dilute) | Sulfate/Bisulfate | Isopropanol, Ethanol | Can form different stoichiometries. Good for poly-basic amines. |
| Trichloroacetic Acid (TCA) | Trichloroacetate | Ethyl Acetate, Pentane, CH₃CN | Forms a salt that precipitates easily. The salt can be heated to release CO₂ and CHCl₃, regenerating the pure free amine without a basification step.[9][10] |
Step-by-Step Protocol: TCA Salt Precipitation and Recovery
This protocol is adapted from modern methods for practical amine purification.[9][10]
-
Solvent Screening (Small Scale): In a vial, dissolve ~50 mg of the partially purified amine in 1 mL of a test solvent (e.g., ethyl acetate, pentane, or acetonitrile). Add trichloroacetic acid (~1.1 equivalents) and observe if a precipitate forms. The ideal solvent dissolves the free base and impurities but not the TCA salt.
-
Precipitation (Scale-up): Dissolve the bulk amine (e.g., 5 g) in the chosen optimal solvent (e.g., 100 mL ethyl acetate). Slowly add a solution of 1.1 equivalents of TCA in a minimal amount of the same solvent.
-
Isolation: Stir the resulting slurry at room temperature for 1-2 hours, then cool in an ice bath for 30 minutes to maximize precipitation. Collect the solid amine-TCA salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove any remaining soluble impurities.
-
Regeneration of Free Amine: Transfer the dried salt to a clean flask. Add a solvent like ethyl acetate and heat gently (40-50 °C). The TCA will decarboxylate, releasing volatile CO₂ and chloroform and leaving the pure free amine in solution.[9]
-
Final Isolation: Once the decomposition is complete (cessation of gas evolution), the solution can be filtered (if needed) and concentrated under reduced pressure to yield the highly purified free amine.
Method 3: High-Purity Polishing via Flash Chromatography
When the highest purity is required, or for separating closely related impurities, flash chromatography is the method of choice. Given the basic nature of the analyte, standard silica gel is often challenging. The following section details both a recommended reversed-phase approach and a modified normal-phase strategy.
Chromatographic Strategy Overview
Caption: Decision tree for selecting the optimal chromatographic method.
Protocol A: Reversed-Phase Flash Chromatography (Recommended)
This is often the most reliable method for polar amines, providing excellent peak shape and resolution.[11]
-
Sample Preparation: Dissolve the amine sample in a minimal amount of a strong solvent like methanol or DMSO. Alternatively, perform a solid load by adsorbing the sample onto a small amount of C18 silica.
-
Column & Solvents:
-
Stationary Phase: C18 Reversed-Phase Flash Cartridge.
-
Mobile Phase A: Deionized Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile (or Methanol) + 0.1% TFA or Formic Acid.
-
Rationale: The acidic modifier ensures the amine is consistently protonated, preventing interactions with residual silanols and resulting in sharp, symmetrical peaks.
-
-
Gradient Elution:
-
Equilibrate the column with 5-10% B.
-
Load the sample.
-
Run a linear gradient from 10% B to 80% B over 15-20 column volumes.
-
Hold at 80% B for 5 column volumes to elute any remaining compounds.
-
-
Fraction Collection & Analysis: Collect fractions based on UV absorbance (e.g., at 210 nm or 254 nm). Analyze fractions by TLC or LC-MS to identify those containing the pure product.
-
Work-up: Combine pure fractions. The mobile phase is acidic, so the product is in its salt form. To recover the free base, neutralize the solution with a base (e.g., saturated sodium bicarbonate) and extract with an organic solvent (e.g., ethyl acetate), then dry and concentrate.
Protocol B: Amine-Modified Normal-Phase Chromatography (Alternative)
This method is useful if reversed-phase is not available or if impurities are better resolved under normal-phase conditions. Using an amine-functionalized column is the most straightforward approach.[2]
-
Sample Preparation: Dissolve the sample in a minimal amount of the initial mobile phase solvent (e.g., dichloromethane or ethyl acetate).
-
Column & Solvents:
-
Stationary Phase: Amine-functionalized silica flash cartridge (e.g., Biotage® KP-NH).[2]
-
Mobile Phase A: Heptane or Hexane.
-
Mobile Phase B: Ethyl Acetate or Methyl-tert-butyl ether (MTBE).
-
Rationale: The amine-functionalized surface is weakly basic, preventing the strong acid-base interaction that causes tailing on standard silica.[2] No mobile phase modifier is needed.
-
-
Gradient Elution:
-
Equilibrate the column with 100% A.
-
Load the sample.
-
Run a linear gradient from 0% B to 50% B over 15-20 column volumes. Adjust the gradient based on the polarity of the impurities.
-
-
Fraction Collection & Analysis: Collect and analyze fractions as described in the reversed-phase protocol. The product will be isolated as the free base directly upon solvent evaporation.
Conclusion & Recommended Strategy
For the efficient and scalable purification of this compound, a multi-step approach is recommended.
-
Initial Cleanup: Begin with an acid-base extraction to remove the bulk of non-basic impurities from the crude reaction mixture.
-
Bulk Isolation: For larger quantities (>1 g), proceed with crystallization via TCA salt formation to isolate a solid, stable intermediate with significantly enhanced purity.
-
Final Polishing: If required purity is not yet achieved, utilize reversed-phase flash chromatography with an acidic mobile phase modifier. This method offers the best performance for achieving >98% purity by removing closely-related impurities.
This integrated workflow provides a robust and adaptable platform for researchers and drug development professionals to obtain high-purity this compound essential for subsequent synthetic and biological applications.
References
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. [Link]
-
JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research, 11(6). [Link]
-
Al-Amiery, A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Al-Amiery, A. A., et al. (2012). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from. American Chemical Society. [Link]
-
Ben-Har, et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
PubChem. cyclopentyl-(1-phenylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]
-
Léon, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 206-212. [Link]
-
Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]
-
PubChem. 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. National Center for Biotechnology Information. [Link]
-
University of Rochester, Department of Chemistry. Purification: How To. [Link]
-
PubChem. (1-Methylpyrazol-3-yl)methanamine. National Center for Biotechnology Information. [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
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PubChemLite. This compound. [Link]
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Léon, T., et al. (2022). Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. [Link]
- Google Patents. Amine acid salt compounds and process for the production thereof.
-
Davis, J. H., et al. (2011). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. The Royal Society of Chemistry. [Link]
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Shin, H.-S., et al. (2022). Study on the reduction of heterocyclic amines by marinated natural materials in pork belly. [Link]
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Koch-Glitsch. Amine Production. [Link]
-
Taylor & Francis. Heterocyclic amines – Knowledge and References. [Link]
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OpenStax. (2023). 24.9 Heterocyclic Amines. [Link]
-
Wikipedia. Heterocyclic amine. [Link]
- Google P
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Application Note: Comprehensive NMR-Based Structural Characterization of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Introduction: The Role of Pyrazoles and Analytical Rigor
Pyrazole derivatives are a cornerstone of modern drug discovery, forming the structural core of numerous therapeutic agents. Their versatile chemical nature allows for diverse biological activities. (1-cyclopentyl-1H-pyrazol-3-yl)methanamine is a valuable synthetic intermediate, and its precise structural confirmation is a critical prerequisite for its use in drug development pipelines.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural analysis of small molecules.[1] It provides unparalleled insight into the atomic-level connectivity and chemical environment of a molecule, making it indispensable for confirming identity, assessing purity, and ensuring the quality of pharmaceutical compounds.[2][3] This guide establishes a comprehensive NMR protocol to ensure the highest degree of confidence in the structural integrity of this compound.
Molecular Structure and Numbering Scheme
A consistent atom numbering system is essential for accurate spectral assignment. The structure and proposed numbering for this compound are presented below.
Figure 1: Molecular structure and numbering of this compound.
Core Principles of NMR for Structural Elucidation
The complete characterization of the target molecule relies on a synergistic combination of NMR experiments.
-
¹H NMR (Proton NMR): This is the initial and most informative experiment. It provides data on the number of distinct proton environments (chemical shift), the number of protons in each environment (integration), and the connectivity to adjacent protons (multiplicity/splitting).[2]
-
¹³C NMR (Carbon NMR): This experiment identifies all unique carbon atoms in the molecule, including quaternary carbons, which are invisible in ¹H NMR.[4]
-
2D COSY (Correlation Spectroscopy): This technique reveals proton-proton (¹H-¹H) coupling networks. A cross-peak between two proton signals indicates that they are coupled, typically through two or three bonds.[5][6] This is crucial for confirming the sequence of protons in the cyclopentyl ring and the coupling between the pyrazole C4-H and C5-H.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation).[5][7] It provides an unambiguous link between the proton and carbon skeletons of the molecule, confirming assignments with a high degree of certainty.[8]
Experimental Protocols
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on proper sample preparation. Following a meticulous protocol prevents issues like poor resolution, broad lines, and artifacts.[9][10]
Materials:
-
This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)
-
High-quality 5 mm NMR tube (e.g., Wilmad-LabGlass or equivalent)[11]
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)
-
Glass Pasteur pipette and bulb
-
Small vial for initial dissolution
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial. For a comprehensive analysis including ¹³C and 2D NMR, a higher concentration (20-50 mg) is recommended to reduce experiment time.[12]
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is a common first choice.[11] If solubility is an issue, or if exchangeable protons (like the -NH₂) are of particular interest, DMSO-d₆ is an excellent alternative. Deuterated solvents are essential to avoid overwhelming the spectrum with solvent signals and to provide a lock signal for the spectrometer.[13]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[12] Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any particulate matter. If solids remain, filter the solution through a small cotton plug in the pipette during transfer.[12]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into the NMR tube. The solvent height should be between 4-5 cm to ensure it is correctly positioned within the NMR probe's detection coil.[11]
-
Capping and Labeling: Securely cap the NMR tube. Label the tube clearly with a unique identifier. Do not use paper labels that can interfere with the spinner; write on the cap or use a designated labeling area on the tube.[14]
Protocol 2: NMR Data Acquisition Workflow
A logical sequence of experiments ensures that the necessary data is collected efficiently for complete structural assignment.
Figure 2: Standard workflow for NMR-based structural elucidation.
General Spectrometer Settings:
-
¹H NMR: Acquire with 16-32 scans.
-
¹³C NMR: Acquire with 1024-4096 scans, depending on concentration.
-
COSY & HSQC: Utilize standard instrument-provided pulse programs and parameters. The number of increments in the indirect dimension can be adjusted to balance resolution and experiment time.
Spectral Interpretation and Data
The following tables summarize the predicted NMR data for this compound based on established chemical shift principles for pyrazole and alkyl moieties.[15][16]
Predicted ¹H NMR Data
| Assignment (Atom No.) | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H5 | ~7.4-7.6 | d | 1H | Pyrazole proton, downfield due to heteroaromaticity, coupled to H4. |
| H4 | ~6.1-6.3 | d | 1H | Pyrazole proton, upfield relative to H5, coupled to H5. |
| H1' | ~4.5-4.8 | m | 1H | Methine proton on cyclopentyl ring, deshielded by adjacent N1. |
| H6 | ~3.8-4.0 | s | 2H | Methylene protons adjacent to the pyrazole ring and the amine group. |
| H2'/H5' | ~2.0-2.2 | m | 4H | Methylene protons on cyclopentyl ring adjacent to the C1' methine. |
| H3'/H4' | ~1.6-1.9 | m | 4H | Methylene protons on cyclopentyl ring. |
| NH₂ (N7) | ~1.5-2.5 | br s | 2H | Amine protons; signal is often broad and its position is concentration/solvent dependent. May exchange with D₂O.[17] |
Predicted ¹³C NMR Data
| Assignment (Atom No.) | Predicted δ (ppm) | Rationale |
| C3 | ~150-155 | Quaternary pyrazole carbon attached to the aminomethyl group. Typically downfield.[4] |
| C5 | ~138-142 | Pyrazole methine carbon (CH).[18] |
| C4 | ~104-108 | Pyrazole methine carbon (CH), typically the most upfield ring carbon.[19] |
| C1' | ~60-65 | Cyclopentyl methine carbon directly attached to N1. |
| C6 | ~35-40 | Methylene carbon of the aminomethyl group. |
| C2'/C5' | ~32-36 | Methylene carbons on the cyclopentyl ring. |
| C3'/C4' | ~23-26 | Methylene carbons on the cyclopentyl ring. |
Expected 2D NMR Correlations
-
COSY:
-
Strong cross-peak between H4 and H5 , confirming their adjacency on the pyrazole ring.
-
A network of cross-peaks connecting H1' to H2'/H5' , and subsequently to H3'/H4' , confirming the integrity of the cyclopentyl spin system.
-
-
HSQC:
-
A cross-peak will definitively link the proton signal at ~7.5 ppm to the carbon signal at ~140 ppm (H5-C5 ).
-
A cross-peak will link the proton signal at ~6.2 ppm to the carbon signal at ~106 ppm (H4-C4 ).
-
A cross-peak will link the methine proton at ~4.6 ppm to the carbon at ~62 ppm (H1'-C1' ).
-
Each set of cyclopentyl methylene protons will show a cross-peak to its corresponding carbon signal.
-
The methylene protons at ~3.9 ppm will correlate to the carbon at ~37 ppm (H6-C6 ).
-
Conclusion
The combination of one-dimensional and two-dimensional NMR spectroscopy provides a powerful and definitive method for the analytical characterization of this compound. The application of ¹H, ¹³C, COSY, and HSQC experiments, following the robust protocols detailed in this note, allows for the complete and unambiguous assignment of all proton and carbon signals. This rigorous structural verification is fundamental to ensuring the quality and integrity of this compound for its application in research and drug development.
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
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Georgia State University. (2023). Small molecule NMR sample preparation. [Link]
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Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687. [Link]
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ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. [Link]
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Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 23(11), 2859. [Link]
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Elguero, J., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(5), 419-423. [Link]
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ResearchGate. (n.d.). 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. [Link]
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ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... [Link]
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Connect Journals. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]
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Soule, J., & Ciobanu, M. (2021). NMR as a “Gold Standard” Method in Drug Design and Discovery. Pharmaceutics, 13(7), 1035. [Link]
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ResearchGate. (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. [Link]
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Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]
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Steinbeck, C. (2012). Theoretical NMR correlations based Structure Discussion. Chemistry Central Journal, 6(Suppl 1), O1. [Link]
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Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
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Application Note: Quantitative Analysis of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine using HPLC-MS
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine, a novel pyrazole derivative, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The methodology herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to method validation. The described protocol emphasizes scientific integrity, explaining the rationale behind experimental choices to ensure reproducibility and trustworthiness of results.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, forming the core structure of numerous pharmaceuticals.[1] The unique structural features of the pyrazole ring contribute to a wide range of biological activities.[1][2][3] this compound is a primary amine-containing pyrazole compound with potential applications in drug discovery and development. Accurate and sensitive quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control.
This guide provides a comprehensive HPLC-MS method for the analysis of this compound. The inherent challenges in analyzing primary amines, such as their basicity and potential for poor chromatographic peak shape, are addressed through careful method development.[4] The protocol is designed to be a self-validating system, grounded in established analytical principles and regulatory guidelines.
Analyte Properties (Predicted)
While specific experimental data for this compound is not widely available, its physicochemical properties can be predicted based on structurally similar compounds like (1-methylpyrazol-3-yl)methanamine and 1-cyclopentyl-3-methyl-1H-pyrazol-5-amine.[5][6]
| Property | Predicted Value | Rationale |
| Molecular Formula | C9H15N3 | Based on chemical structure |
| Molecular Weight | 165.24 g/mol | Calculated from the molecular formula |
| pKa | ~8.5 - 9.5 | The primary amine group is expected to be basic. |
| LogP | ~1.5 - 2.5 | The cyclopentyl group increases lipophilicity compared to a methyl analog. |
| Solubility | Soluble in methanol, acetonitrile, and aqueous acidic solutions. | Common for small molecule amines.[7] |
Experimental Workflow
The overall analytical workflow is depicted in the following diagram, outlining the key stages from sample receipt to final data reporting.
Caption: Overall analytical workflow for the HPLC-MS analysis of this compound.
Detailed Protocols
Sample Preparation
The objective of sample preparation is to extract the analyte from its matrix and prepare it in a solvent compatible with the HPLC-MS system.[7][8]
Protocol:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation (from a hypothetical matrix, e.g., plasma):
-
To 100 µL of the sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.[9]
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the solvent under a gentle stream of nitrogen.[7]
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Filtration: Filter all samples and standards through a 0.22 µm syringe filter before injection to remove any particulates that could damage the HPLC system.[8][9]
HPLC-MS Method
The selection of the HPLC column and mobile phase is critical for achieving good chromatographic separation and peak shape for this basic amine. A reversed-phase C18 column with an acidic mobile phase modifier is a common and effective choice.[10]
| Parameter | Condition | Rationale |
| HPLC System | Agilent 1290 Infinity II LC or equivalent | Provides high pressure and low delay volume for fast and efficient separations. |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm | Offers excellent peak shape for basic compounds and high efficiency for complex matrices. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to protonate the primary amine, improving peak shape and retention. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. Formic acid ensures consistent pH. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient for screening and separating a wide range of small molecules. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes peak distortion. |
| Mass Spectrometer | Agilent 6470A Triple Quadrupole LC/MS or equivalent | High sensitivity and selectivity for quantitative analysis.[4] |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The primary amine is readily protonated, making it ideal for positive ion ESI.[11][12] |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification.[12] |
| Gas Temp. | 300 °C | Optimal for desolvation. |
| Gas Flow | 5 L/min | Typical setting for the specified flow rate. |
| Nebulizer | 45 psi | Ensures efficient droplet formation. |
| Sheath Gas Temp. | 350 °C | Aids in desolvation. |
| Sheath Gas Flow | 11 L/min | Standard condition. |
| Capillary Voltage | 3500 V | For efficient ionization. |
MRM Transitions (Predicted):
To establish the MRM transitions, the compound would be infused into the mass spectrometer. The precursor ion will be the protonated molecule [M+H]+. The precursor ion is then fragmented, and the most stable and abundant product ions are selected for quantification and qualification.
-
Precursor Ion [M+H]+: m/z 166.1
-
Product Ion 1 (Quantitative): To be determined experimentally. A likely loss would be the cyclopentyl group or ammonia.
-
Product Ion 2 (Qualitative): To be determined experimentally.
Proposed Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for this compound upon collision-induced dissociation (CID) in the mass spectrometer.
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Application Notes & Protocols: A Framework for In Vitro Assay Development for Novel Pyrazole-Based Compounds
Introduction: Charting a Course for a Novel Chemical Entity
The pyrazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] (1-cyclopentyl-1H-pyrazol-3-yl)methanamine is a novel compound built on this scaffold.[3] As its specific biological target and mechanism of action are not yet publicly characterized, a structured and robust assay development cascade is essential to elucidate its pharmacological profile.
This guide provides a comprehensive framework for developing and validating a series of in vitro assays to identify the molecular target and quantify the biological activity of this compound. We will proceed through a logical sequence: an initial broad cellular screening to detect activity, development of a high-throughput primary biochemical assay for target identification, and establishment of a secondary cell-based assay to confirm functional activity in a physiological context. This workflow is designed to ensure scientific rigor, data reliability, and the generation of actionable insights for drug discovery programs.[4][5][6]
Phase 1: Initial Cytotoxicity and Cellular Activity Screening
Before committing resources to complex biochemical assays, it is crucial to determine if the compound exerts any biological effect on whole cells. A broad cytotoxicity screen across a panel of relevant human cancer cell lines is a cost-effective first step.[7][8][9] This initial screen helps to identify a potential therapeutic window and may provide early clues about selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.[7][8][10]
Protocol 1: MTT Assay for General Cytotoxicity Screening
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. A decrease in signal indicates a reduction in cell viability.
Step-by-Step Methodology:
-
Cell Culture: Seed cells (e.g., A549 lung carcinoma, MCF-7 breast cancer, HCT-116 colon cancer) in 96-well, clear-bottom plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂.[7]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Create a serial dilution series (e.g., from 100 µM to 0.1 nM) in the appropriate cell culture medium. Ensure the final DMSO concentration in all wells is ≤ 0.5%.[11]
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) controls and positive controls (e.g., a known cytotoxic agent like doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Phase 2: Primary Assay Development for Target Identification - A TR-FRET Approach
Assuming the initial screen shows activity, the next objective is to identify a specific molecular target. A high-throughput, robust, and sensitive biochemical assay is required. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is an ideal technology for this purpose, particularly for competitive binding assays, as it minimizes background fluorescence and is less prone to compound interference.[12][13][14][15]
This section outlines the development of a hypothetical competitive binding TR-FRET assay. This model assumes we are testing the compound's ability to displace a fluorescently labeled ligand ("tracer") from a putative protein target (e.g., a kinase, GPCR, or nuclear receptor).
The TR-FRET Principle
TR-FRET combines time-resolved fluorescence (TRF) with Förster Resonance Energy Transfer (FRET).[15] A long-lifetime lanthanide donor (e.g., Terbium or Europium) is paired with a suitable acceptor fluorophore. When the donor and acceptor are in close proximity (due to a binding event), excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. This signal is measured after a time delay, reducing interference from short-lived background fluorescence.[14][16]
Caption: Principle of a competitive TR-FRET binding assay.
Protocol 2: Development of a Competitive Binding TR-FRET Assay
Objective: To determine if the test compound can displace a known fluorescent ligand (tracer) from a purified protein target.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Select an appropriate buffer (e.g., PBS with 0.01% BSA and 0.05% Tween-20) to maintain protein stability and minimize non-specific binding.
-
Protein Target: Dilute the purified protein target to a working concentration determined via titration experiments.
-
Tracer: Dilute the fluorescently labeled ligand (acceptor) to its Kd concentration.
-
Donor: Dilute the lanthanide-labeled antibody (donor, e.g., anti-His-Tb for a His-tagged protein) to its optimal concentration.
-
Test Compound: Prepare a serial dilution of this compound.
-
-
Assay Procedure (Mix-and-Read Format): [13]
-
Dispense 5 µL of the compound dilutions into a low-volume, 384-well black assay plate.[12]
-
Add 5 µL of the protein target/tracer mixture.
-
Add 5 µL of the donor antibody.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[12]
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm for Terbium and 665 nm for the acceptor).[12]
-
-
Data Analysis:
-
Calculate the TR-FRET ratio: (Acceptor Emission / Donor Emission) * 10,000.[12]
-
Normalize the data using "No Target" (high control) and "No Compound" (low control) wells.
-
Plot the normalized response against the compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.
-
Phase 3: Secondary Assay Development for Functional Validation
A positive result in a primary binding assay must be confirmed with a functional assay that measures the biological consequence of target engagement. This step is critical for confirming the compound's mechanism of action and eliminating artifacts. The choice of assay depends entirely on the identity of the target discovered in Phase 2.
Below is a representative workflow for a generic cell-based reporter assay, a versatile platform for targets that modulate gene transcription (e.g., nuclear receptors, or signaling pathways leading to transcription factor activation).
Caption: General workflow for a cell-based reporter assay.
Protocol 3: Cell-Based Luciferase Reporter Assay
Principle: A reporter gene (e.g., firefly luciferase) is placed under the control of a promoter that is responsive to the activity of the target protein or pathway. Compound-mediated activation or inhibition of the target leads to a change in luciferase expression, which is measured as a luminescent signal upon addition of a substrate.
Step-by-Step Methodology:
-
Cell Line: Use a stable cell line expressing the protein target and the corresponding reporter construct.
-
Cell Plating: Seed the cells into a 96-well, white-walled, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound.
-
Incubation: Incubate for an appropriate time to allow for transcription and translation of the reporter protein (typically 6-24 hours).
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add a commercial luciferase assay reagent (which contains the substrate and lyses the cells) to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the signal to vehicle-treated controls.
-
Plot the dose-response curve and calculate the half-maximal effective concentration (EC₅₀) for agonists or IC₅₀ for antagonists.
-
Phase 4: Assay Validation and Data Interpretation
Robust assay validation is mandatory to ensure that the generated data is accurate, precise, and reliable.[17][18][19] The validation process should adhere to guidelines from regulatory bodies like the FDA.[18][20][21]
Key Validation Parameters
The following parameters should be assessed for both the primary and secondary assays.
| Parameter | Definition | Acceptance Criteria (Typical) | Rationale |
| Z'-Factor (Z') | A statistical measure of the separation between high and low controls, indicating assay robustness. | Z' > 0.5 | Ensures the assay window is large enough to confidently identify "hits" in a screening campaign. |
| Signal-to-Background (S/B) | The ratio of the mean signal of the low control to the mean signal of the high control. | S/B > 5 (Biochemical) S/B > 2 (Cell-based) | Defines the dynamic range and sensitivity of the assay. |
| Intra-plate Precision (%CV) | The variability of measurements within a single plate. | %CV < 15% | Demonstrates the reproducibility of the assay under identical conditions. |
| Inter-plate Precision (%CV) | The variability of measurements across different plates and different days. | %CV < 20% | Confirms the long-term reliability and reproducibility of the assay. |
| IC₅₀/EC₅₀ Reproducibility | The consistency of potency values for a reference compound across multiple experiments. | Less than 3-fold variation | Validates that the assay can reliably measure compound potency. |
| DMSO Tolerance | The highest concentration of DMSO that does not significantly affect assay performance. | Signal change < 10% | Ensures the vehicle used to dissolve compounds does not interfere with the assay results. |
Data Presentation: All validation data should be clearly summarized in tables for easy review and interpretation. The final output for the compound should be a robustly determined IC₅₀ or EC₅₀ value, averaged from at least three independent experiments.
Conclusion
This document provides a strategic and detailed guide for the initial in vitro characterization of this compound, a novel compound with unknown biological activity. By following a logical progression from broad cellular screening to specific, high-throughput biochemical assays and subsequent functional validation, researchers can efficiently identify its molecular target and quantify its potency. Adherence to the rigorous validation principles outlined herein is paramount for generating high-quality, trustworthy data that can confidently guide future drug development efforts.
References
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- Revvity. AlphaLISA assay development guide.
- PerkinElmer. AlphaLISA Assay Development Guide.
- Poly-Dtech. TR-FRET Assay Principle.
-
Christodoulou, M. S., et al. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-88. [Link]
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Singh, P., et al. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry. [Link]
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Abdel-Ghani, N. T., et al. (2023, May 15). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. RSC Advances. [Link]
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Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry, 52(21), 6535-8. [Link]
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Manfroni, G., et al. (2015). New 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides inhibit hepatitis C virus replication via suppression of cyclooxygenase-2. European Journal of Medicinal Chemistry, 90, 497-506. [Link]
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Application Notes and Protocols: Cell-Based Assays for Pyrazole-Containing Compounds
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique structural and electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, allow it to form key interactions with a wide array of biological targets.[4] This versatility is evidenced by the growing number of pyrazole-containing drugs approved by the FDA, targeting diseases ranging from cancer and inflammation to cardiovascular disorders.[1][3][4] Marketed drugs such as Celecoxib (COX-2 inhibitor), Ruxolitinib (JAK inhibitor), and Ibrutinib (BTK inhibitor) underscore the therapeutic success of this chemical motif.[1][4]
The biological activity of pyrazole derivatives stems from their ability to modulate key cellular targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes central to signaling pathways like NF-κB.[1][4][5][6][7] While initial compound screening often relies on cell-free biochemical assays, these systems lack the physiological complexity of a living cell. Cell-based assays are therefore indispensable for validating a compound's efficacy, understanding its mechanism of action in a relevant biological context, and assessing crucial parameters like cell permeability and cytotoxicity.[8][9]
This guide provides a detailed overview of robust, cell-based methodologies tailored for the evaluation of pyrazole-containing compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind experimental choices to ensure data integrity and meaningful interpretation.
Foundational Analysis: Assessing Compound Cytotoxicity
Before investigating the specific mechanism of a compound, it is imperative to first determine its effect on cell viability and proliferation. This foundational step establishes the therapeutic window and distinguishes targeted anti-proliferative effects from non-specific cytotoxicity. The MTT assay is a widely adopted, reliable method for this purpose.[10][11]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of the yellow MTT reagent, yielding an insoluble purple formazan product.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells. This allows for the quantification of cytotoxicity or the anti-proliferative effect of a compound.
Experimental Workflow: General Screening to IC50 Determination
The following diagram illustrates the typical workflow for evaluating a novel pyrazole compound, starting from a primary cytotoxicity screen and proceeding to more specific mechanistic assays.
Caption: General workflow for pyrazole compound evaluation.
Detailed Protocol: MTT Cytotoxicity Assay
Causality Behind Choices: A 72-hour incubation period is chosen to account for multiple cell doubling times, providing a more accurate assessment of anti-proliferative effects, not just acute toxicity.[10] Using a serial dilution allows for the determination of a dose-response curve and the calculation of the IC50 (half-maximal inhibitory concentration).
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[10]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Pyrazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette and plate reader (570 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 4,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Self-Validation: Include the following controls:
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the dilutions (e.g., 0.1%) to control for solvent effects.
-
Untreated Control: Cells in medium only, representing 100% viability.
-
Blank Control: Medium only (no cells) for background absorbance subtraction.
-
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.[10] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully remove the medium. Add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis & Presentation:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
| Compound ID | Target Cell Line | Incubation Time (h) | IC50 (µM) |
| Pyrazole-A | MCF-7 | 72 | 5.2 |
| Pyrazole-A | A549 | 72 | 12.8 |
| Pyrazole-B | MCF-7 | 72 | 0.8 |
| Pyrazole-B | A549 | 72 | 1.5 |
| Cisplatin | MCF-7 | 72 | 8.0 |
Section 2: Probing Kinase Inhibition in a Cellular Context
Protein kinases are one of the most significant target classes for pyrazole-containing drugs.[5][12] Kinase dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[13] While biochemical assays can measure direct enzyme inhibition, cell-based assays are critical to confirm that a compound can penetrate the cell membrane, engage its target, and inhibit its activity within the complex intracellular environment.[8][9]
Kinase Signaling and Inhibition
Many pyrazole inhibitors target kinases within critical signaling cascades, such as the MAP kinase pathway, which regulates cell proliferation and survival.[1] Inhibition of a key kinase like BRAF or MEK can halt downstream signaling.
Caption: Overview of the canonical NF-κB signaling pathway.
Detailed Protocol: NF-κB Reporter Gene Assay
Principle: This assay provides a quantitative measure of NF-κB transcriptional activity. It utilizes a cell line that has been stably transfected with a plasmid containing a reporter gene (e.g., Luciferase or Secreted Alkaline Phosphatase - SEAP) under the control of a promoter with multiple NF-κB binding sites. [14]When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the reporter gene. The resulting signal (light or color) is proportional to NF-κB activity.
Materials:
-
NF-κB reporter cell line (e.g., HEK293-NF-κB-luc or THP-1-NF-κB-SEAP).
-
Complete growth medium, potentially with selection antibiotics.
-
Stimulant: TNF-α or Lipopolysaccharide (LPS).
-
Pyrazole compound and a known NF-κB inhibitor (e.g., Bay 11-7082).
-
Luciferase or SEAP assay reagent system.
-
Opaque 96-well plates (for luciferase) or clear plates (for SEAP).
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in ~80% confluency on the day of the assay.
-
Compound Treatment: Pre-treat the cells with serial dilutions of the pyrazole compound for 1-2 hours.
-
Self-Validation: Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Stimulation: Add the stimulant (e.g., 10 ng/mL TNF-α) to all wells except the unstimulated negative control wells.
-
Incubation: Incubate the plate for 6-8 hours. This duration is optimal for reporter gene transcription and translation to occur.
-
Signal Detection (Luciferase Example):
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions (this reagent typically lyses the cells and provides the luciferin substrate).
-
Measure the luminescence immediately using a plate-reading luminometer.
-
-
Cytotoxicity Check: In a parallel plate, perform an MTT or similar viability assay using the same compound concentrations and incubation time to ensure that any decrease in reporter signal is due to pathway inhibition and not cell death.
Data Analysis & Presentation:
-
Subtract the background signal from unstimulated cells.
-
Normalize the signal of the stimulated, compound-treated wells to the stimulated vehicle control wells (which represents 100% activation).
-
Plot the % NF-κB activation against the log of the compound concentration to determine the IC50.
| Compound ID | Stimulant | Reporter Gene | Cellular IC50 (µM) | Cytotoxicity IC50 (µM) |
| Pyrazole-E | TNF-α | Luciferase | 1.2 | > 50 |
| Bay 11-7082 | TNF-α | Luciferase | 2.5 | 15.8 |
| Pyrazole-F | LPS | SEAP | 0.9 | > 50 |
References
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Title: Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... Source: ResearchGate URL: [Link]
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Application Notes & Protocols for In Vitro Screening of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine Against Cancer Cell Lines
Introduction: The Pyrazole Scaffold as a Privileged Structure in Oncology Research
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry due to its versatile pharmacological activities.[1][2] In the realm of oncology, pyrazole derivatives have garnered significant attention for their potential to yield potent and selective anticancer agents.[1][3] The unique structural features of the pyrazole nucleus allow for diverse substitutions, leading to compounds that can interact with a multitude of biological targets implicated in cancer progression.[1][3] Numerous studies have demonstrated that pyrazole-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of crucial enzymes like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and tubulin polymerization.[1][4][5]
This document provides a comprehensive guide for the initial in vitro screening of a novel pyrazole derivative, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine. The protocols outlined herein are designed to assess its cytotoxic and apoptotic effects on a panel of human cancer cell lines, thereby establishing a foundational understanding of its potential as an anticancer agent.
Compound Profile: this compound
| Structure | Chemical Formula | Molecular Weight | CAS Number |
| C9H15N3 | 165.24 g/mol | 1343600-26-9 |
(Structure image is a representation)
The rationale for screening this compound stems from the established anticancer potential of the pyrazole scaffold. The cyclopentyl group introduces lipophilicity, which may influence cell membrane permeability, while the methanamine substituent provides a potential site for interaction with biological targets. This application note will guide researchers through a systematic in vitro evaluation of this compound's anticancer properties.
Experimental Workflow for In Vitro Screening
The following diagram illustrates the general workflow for the initial in vitro screening of this compound.
Caption: General workflow for the in vitro screening of this compound.
Protocols
Protocol 1: Cell Line Selection and Culture
The initial screening of a novel compound should be performed on a panel of well-characterized cancer cell lines from different tissue origins to assess the breadth of its activity.[6]
Recommended Cell Lines:
-
MCF-7: Breast adenocarcinoma (luminal A)
-
A549: Lung carcinoma (adenocarcinoma)
-
HCT116: Colorectal carcinoma
-
PC-3: Prostate carcinoma (androgen-independent)
-
HeLa: Cervical carcinoma[5]
Culture Conditions:
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]
-
Maintain cells in a humidified incubator at 37°C with a 5% CO2 atmosphere.[7]
-
Subculture cells upon reaching 80-90% confluency to maintain exponential growth.
Protocol 2: Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[9]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.[9]
-
Incubate the plate overnight to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO, final concentration ≤ 0.5%) and a positive control (e.g., Doxorubicin).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[8][9]
-
Carefully remove the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[8][10]
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.
Protocol 3: Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular biomass.[11][12]
Materials:
-
Trichloroacetic acid (TCA)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)[13]
-
1% acetic acid
-
10 mM Tris base solution[12]
Procedure:
-
Seed and treat cells in 96-well plates as described in the MTT assay protocol (Steps 1-6).
-
Terminate the experiment by gently adding 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C to fix the cells.[11][14]
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium.[13]
-
Allow the plates to air-dry completely.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[12][13]
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[11]
-
Allow the plates to air-dry.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.[15]
-
Measure the absorbance at 510-565 nm using a microplate reader.[13][15]
Data Analysis:
Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Protocol 4: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat them with this compound at its predetermined IC50 concentration for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge the cell suspension.
-
Wash the cells twice with cold PBS.[16]
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.[17]
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[7]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7][17]
-
Add 400 µL of 1X binding buffer to each tube.[17]
-
Analyze the cells by flow cytometry within one hour.[17]
Data Analysis:
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
Potential Mechanism of Action: Targeting Apoptotic Pathways
Many anticancer agents, including pyrazole derivatives, exert their effects by inducing apoptosis.[1] The following diagram illustrates a simplified intrinsic apoptosis pathway that could be investigated further if this compound shows pro-apoptotic activity.
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Application Notes and Protocols for Preclinical Efficacy Testing of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Notably, substituted pyrazoles have been investigated for their potential in treating central nervous system (CNS) disorders. While the specific therapeutic target of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine is yet to be fully elucidated, its structural similarity to other neurologically active pyrazole compounds suggests potential efficacy in conditions such as epilepsy and neuropathic pain. One study highlighted the development of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent calcimimetics for secondary hyperparathyroidism, demonstrating the therapeutic potential of this chemical class.[3]
These application notes provide detailed protocols for establishing and utilizing robust animal models to investigate the potential anticonvulsant and analgesic properties of this compound. The experimental designs described herein are grounded in established preclinical methodologies to ensure scientific rigor and translatability of findings.
PART 1: Foundational Principles of Preclinical Evaluation
Before embarking on specific efficacy studies, a thorough understanding of the principles of preclinical animal testing is paramount. All research must adhere to strict ethical guidelines, prioritizing animal welfare. The "3Rs" principle—Replacement, Reduction, and Refinement—should be the guiding framework for all experimental designs.[4]
-
Replacement: Where possible, non-animal methods such as in vitro assays or in silico modeling should be utilized to assess initial toxicity and mechanism of action.[5]
-
Reduction: Experimental protocols should be designed to use the minimum number of animals necessary to obtain statistically significant results.
-
Refinement: Procedures should be optimized to minimize any pain, suffering, or distress to the animals.[4]
Furthermore, to ensure the validity and reproducibility of preclinical data, studies should incorporate randomization, blinding, and appropriate sample sizes.[6]
PART 2: Evaluation of Anticonvulsant Efficacy
To assess the potential of this compound in controlling seizures, two well-validated rodent models are proposed: the Pentylenetetrazole (PTZ)-induced acute seizure model and the kindling model of chronic epilepsy.
Pentylenetetrazole (PTZ)-Induced Acute Seizure Model
The PTZ model is a widely used primary screening tool for anticonvulsant drugs.[7] PTZ is a GABA-A receptor antagonist that induces generalized seizures in a dose-dependent manner.
Experimental Workflow:
Caption: Workflow for the PTZ-induced acute seizure model.
Protocol:
-
Animals: Male C57BL/6 mice (8-10 weeks old) are recommended.[8] Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimation: Allow animals to acclimate to the housing facility for at least one week prior to the experiment.
-
Test Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, 0.5% methylcellulose). The choice of vehicle should be based on the compound's solubility and should be demonstrated to have no effect on seizure thresholds in control experiments.
-
Experimental Groups:
-
Vehicle control + Saline
-
Vehicle control + PTZ
-
This compound (multiple dose levels) + PTZ
-
Positive control (e.g., Diazepam) + PTZ
-
-
Procedure:
-
Weigh each animal and place it in an individual observation chamber for a 3-minute habituation period.[8][9]
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
After the appropriate pre-treatment time, administer a convulsant dose of PTZ (e.g., 35-50 mg/kg, subcutaneously). The exact dose may need to be determined empirically for the specific mouse strain and laboratory conditions.[8][10]
-
Immediately after PTZ injection, observe the animals continuously for 30 minutes and score the seizure severity using the modified Racine scale.[11]
-
-
Data Collection and Analysis: Record the latency to the first seizure, the seizure severity score, and the percentage of animals protected from tonic-clonic seizures. Statistical analysis should be performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).
Modified Racine Scale for Seizure Scoring:
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks of the body |
| 3 | Clonic convulsions of the forelimbs |
| 4 | Clonic-tonic seizures |
| 5 | Generalized tonic-clonic seizures with loss of posture |
| 6 | Death |
Amygdala Kindling Model of Chronic Epilepsy
The kindling model is considered a robust representation of temporal lobe epilepsy and is valuable for assessing the efficacy of compounds against chronic seizures.[12][13][14] This model involves repeated sub-convulsive electrical stimulation of a limbic structure, typically the amygdala, leading to a progressive intensification of seizure activity.
Experimental Workflow:
Caption: Workflow for the amygdala kindling model.
Protocol:
-
Animals: Adult male Sprague-Dawley rats (250-300g) are commonly used.
-
Surgery: Under anesthesia, implant a bipolar electrode into the basolateral amygdala. Allow for a recovery period of at least one to two weeks.
-
Afterdischarge Threshold (ADT) Determination: Determine the lowest current intensity that elicits an afterdischarge (electrographic seizure activity).
-
Kindling: Administer daily electrical stimulations at the ADT intensity until a stable kindled state is achieved (e.g., three consecutive Stage 5 seizures according to the Racine scale).
-
Drug Testing: Once animals are fully kindled, administer this compound or vehicle prior to electrical stimulation.
-
Data Collection and Analysis: Record the seizure stage, afterdischarge duration, and behavioral seizure duration. Analyze the data to determine if the test compound reduces these parameters.
PART 3: Evaluation of Analgesic Efficacy in Neuropathic Pain
Neuropathic pain is a chronic condition resulting from nerve damage.[15] Several animal models have been developed to mimic this condition.[16] The Spinal Nerve Ligation (SNL) model is a widely used and well-characterized model of neuropathic pain.[17][18][19][20]
Spinal Nerve Ligation (SNL) Model
The SNL model, also known as the Chung model, involves the tight ligation of the L5 and L6 spinal nerves, resulting in long-lasting mechanical allodynia and thermal hyperalgesia.[18][20][21]
Experimental Workflow:
Caption: Workflow for the Spinal Nerve Ligation (SNL) model.
Protocol:
-
Animals: Male Sprague-Dawley rats (150-200g) are suitable for this model.[18]
-
Baseline Behavioral Testing: Prior to surgery, assess the baseline paw withdrawal threshold to mechanical and thermal stimuli.
-
Surgery: Under anesthesia, expose the L5 and L6 spinal nerves and tightly ligate them.[18]
-
Post-operative Care: Provide appropriate post-operative analgesia and care. Allow the animals to recover for 3-7 days, during which neuropathic pain behaviors will develop.[18]
-
Post-operative Behavioral Testing: Confirm the development of mechanical allodynia and thermal hyperalgesia.
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Behavioral Testing: Assess the paw withdrawal threshold at various time points after drug administration.
-
Data Collection and Analysis: The primary endpoints are changes in mechanical withdrawal threshold and thermal withdrawal latency. Data should be analyzed using appropriate statistical methods to compare the effects of the test compound to the vehicle control.
Behavioral Assays for Neuropathic Pain:
-
Mechanical Allodynia: Measured using von Frey filaments.[22] A series of calibrated filaments are applied to the plantar surface of the hind paw to determine the stimulus intensity required to elicit a withdrawal response.
-
Thermal Hyperalgesia: Assessed using the Hargreaves method. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is measured.[22]
PART 4: Pharmacokinetic and Toxicological Evaluation
In parallel with efficacy studies, it is crucial to conduct pharmacokinetic (PK) and toxicological assessments.
-
Pharmacokinetics (PK): These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.[23][24] This information is vital for understanding the drug's bioavailability and for designing appropriate dosing regimens.
-
Toxicology: Acute and sub-chronic toxicity studies are necessary to identify potential adverse effects and to establish a safety profile for the compound.[23]
Conclusion
The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound's potential efficacy as an anticonvulsant and analgesic agent. Adherence to these detailed methodologies, coupled with a commitment to ethical animal research practices, will yield high-quality, reproducible data essential for advancing novel therapeutic candidates toward clinical development.
References
- Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments. (n.d.). National Institutes of Health.
- Best Practices For Preclinical Animal Testing. (2025, January 9). BioBoston Consulting.
- A REVIEW: ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. (n.d.). Semantic Scholar.
- Animal Models Used in the Screening of Antiepileptic Drugs. (2018). ResearchGate.
- Animal Models of Pharmacoresistant Epilepsy. (n.d.). Oxford Academic.
- Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. (n.d.). MDPI.
- PTZ-Induced Epilepsy Model in Mice. (2018, January 24). JoVE Journal.
- Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central.
- Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice. (2025, July 8). JoVE.
- An overview of animal models for neuropathic pain. (n.d.). Cambridge University Press.
- Animal Models of Neuropathic Pain Due to Nerve Injury. (n.d.). Springer Nature Experiments.
- ANIMAL MODELS FOR ASSESSMENT OF NEUROPATHIC PAIN. (n.d.). IIP Series.
- Neuropathic Pain Models. (n.d.). Charles River Laboratories.
- Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. (n.d.). MDPI.
- Behavioral Characterization of Pentylenetetrazole-induced Seizures: Moving Beyond the Racine Scale. (2025, May 29). JoVE.
- Pentylenetetrazole-Induced Kindling Mouse Model. (2018, June 12). National Institutes of Health.
- Spinal Nerve Ligation (SNL) in Rats. (n.d.). Charles River.
- Models of neuropathic pain in the rat. (2003, May). PubMed.
- Navigating Drug Development: Innovations in Preclinical Testing. (2024, April 8). PharmaFeatures.
- Top #1 Preclinical Animal Testing. (n.d.). Chemzin Biotox.
- How to make preclinical animal research more effective. (2013, July 24). McGill University Newsroom.
- The Role of Animal Testing in Preclinical Drug Research. (n.d.). FDAMap.
- Segmental spinal nerve ligation model of neuropathic pain. (2004). PubMed.
- Segmental Spinal Nerve Ligation Model of Neuropathic Pain. (n.d.). Springer Nature Experiments.
- Models of neuropathic pain in the rat. (n.d.). UTMB Health Research Expert Profiles.
- This compound. (n.d.). PubChem.
- Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. (2009, November 12). PubMed.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI.
- Recent advances in the therapeutic applications of pyrazolines. (n.d.). PubMed Central.
- 1-Cyclopentyl-4-methyl-1H-pyrazol-3-amine. (n.d.). BLDpharm.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances in the therapeutic applications of pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. Navigating Drug Development: Innovations in Preclinical Testing - PharmaFeatures [pharmafeatures.com]
- 6. How to make preclinical animal research more effective | Newsroom - McGill University [mcgill.ca]
- 7. researchgate.net [researchgate.net]
- 8. Establishing a Pentylenetetrazole-Induced Epileptic Seizure Model in Mice [jove.com]
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- 10. mdpi.com [mdpi.com]
- 11. Innovative Protocol for Analyzing Seizure Beh - JoVE Journal [jove.com]
- 12. Animal Models of Drug-Resistant Epilepsy as Tools for Deciphering the Cellular and Molecular Mechanisms of Pharmacoresistance and Discovering More Effective Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An overview of animal models for neuropathic pain (Chapter 4) - Neuropathic Pain [cambridge.org]
- 16. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]
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- 24. fdamap.com [fdamap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Pyrazole Ring Formation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter common challenges during pyrazole ring formation. The following question-and-answer guide provides in-depth, field-proven insights into the causality of side reactions and offers robust, actionable protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Knorr synthesis with an unsymmetrical 1,3-dicarbonyl is giving me a mixture of regioisomers. How can I control the selectivity?
A1: This is the most common challenge in pyrazole synthesis. The formation of two regioisomers occurs because the nucleophilic attack can initiate from either nitrogen of the substituted hydrazine onto either of the two non-equivalent carbonyl carbons of the dicarbonyl compound. [1][2] The reaction pathway is highly sensitive to reaction conditions, and achieving high selectivity requires precise control over kinetics and thermodynamics.
Underlying Mechanism: Competing Reaction Pathways
The initial condensation between the substituted hydrazine (R³-NH-NH₂) and the unsymmetrical 1,3-dicarbonyl (R¹-CO-CH₂-CO-R²) can proceed via two main pathways, leading to two different hydrazone intermediates. Each intermediate then cyclizes and dehydrates to form a distinct pyrazole regioisomer. The ratio is governed by the relative electrophilicity of the carbonyl carbons and the nucleophilicity of the hydrazine nitrogens.[3][4]
Caption: Competing pathways in Knorr synthesis leading to regioisomers.
Troubleshooting Strategies:
-
pH Control: The acidity of the medium is a critical parameter. The rate-determining step and the preferred pathway can shift dramatically with pH.[3][5]
-
Acidic Conditions (e.g., AcOH, HCl): Generally favor the reaction at the more reactive carbonyl (less sterically hindered or more electronically activated). This often leads to the thermodynamically more stable pyrazole.
-
Neutral/Basic Conditions: Can favor kinetic control, sometimes leading to the opposite regioisomer.
-
-
Solvent Selection: The polarity and hydrogen-bonding capability of the solvent can stabilize specific intermediates or transition states, thereby directing the reaction pathway.
-
Steric and Electronic Tuning:
-
Bulky Substituents: Introducing a bulky group on either the hydrazine or the dicarbonyl can sterically hinder attack at the nearest carbonyl, favoring the formation of a single isomer.[1]
-
Electron-Withdrawing/Donating Groups: A strong electron-withdrawing group (e.g., CF₃) will make the adjacent carbonyl carbon more electrophilic and susceptible to initial attack.[3]
-
Table 1: Solvent Effects on Regioselectivity
| Solvent | Typical Conditions | Outcome | Reference |
|---|---|---|---|
| Ethanol / Acetic Acid | Reflux, 2-4h | Often yields mixtures; baseline condition. | [7] |
| Toluene | Reflux with Dean-Stark | Can improve selectivity for some substrates. | N/A |
| 2,2,2-Trifluoroethanol (TFE) | Room Temp to 60°C | Often provides high to excellent regioselectivity. | [1][6] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Room Temp to 60°C | Similar to TFE, can offer superior selectivity. |[1] |
Protocol: Regioselective Synthesis using TFE
-
In a clean, dry flask, dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Add the substituted hydrazine (1.1 eq) to the solution at room temperature.
-
Stir the reaction and monitor its progress by TLC or LC-MS. Gentle heating (40-60°C) may be required for less reactive substrates.
-
Upon completion, remove the TFE under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to isolate the major regioisomer.
Q2: My reaction with an α,β-unsaturated carbonyl yields a pyrazoline. How do I promote aromatization to the pyrazole?
A2: This is a common outcome because the reaction of α,β-unsaturated aldehydes or ketones with hydrazines proceeds through a stable five-membered pyrazoline intermediate.[1][8] The final aromatization step requires the removal of two hydrogen atoms (oxidation) and does not always occur spontaneously.
Troubleshooting Strategies:
-
In-Situ Oxidation: The most direct approach is to include an oxidant in the reaction mixture or add it during the workup.
-
Air/Oxygen: Simply stirring the reaction mixture, once the pyrazoline has formed, open to the air (or bubbling air/O₂ through it), often with heating in a high-boiling solvent like DMSO, can be effective.[9]
-
Chemical Oxidants: A variety of mild oxidants can be used. The choice depends on the tolerance of other functional groups in your molecule.
-
Table 2: Common Oxidants for Pyrazoline Aromatization
| Oxidant | Typical Conditions | Notes | Reference |
|---|---|---|---|
| Bromine (Br₂) | In CHCl₃ or AcOH | Effective but harsh. Can lead to ring bromination. | [9] |
| Iodine (I₂) / Base | In MeOH or EtOH with K₂CO₃ | Milder than bromine, generally high yielding. | [2] |
| Copper(II) Salts (e.g., Cu(OAc)₂) | In AcOH or Toluene, heat | Good for sensitive substrates. | [9] |
| Manganese Dioxide (MnO₂) | In DCM or Toluene, reflux | Heterogeneous, easy to remove, but requires excess reagent. | N/A |
| DMSO / Heat | DMSO as solvent, >120°C | "Green" option, acts as both solvent and oxidant. |[9] |
-
Choice of Starting Material: If possible, using an α,β-acetylenic ketone instead of an α,β-ethylenic ketone will directly lead to the pyrazole without the need for an oxidation step.[10][11]
Protocol: Iodine-Mediated Aromatization
-
Once TLC/LC-MS analysis confirms the formation of the pyrazoline intermediate, cool the reaction mixture to room temperature.
-
Add potassium carbonate (K₂CO₃, 2.0 eq) to the mixture.
-
Add a solution of iodine (I₂, 1.2 eq) in the reaction solvent (e.g., ethanol) dropwise.
-
Stir at room temperature or with gentle heat (40°C) until the starting pyrazoline is consumed.
-
Quench the reaction with aqueous sodium thiosulfate solution to remove excess iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry over Na₂SO₄, concentrate, and purify.
Q3: I'm getting a mixture of N1 and N2 alkylated products when functionalizing my pyrazole. How can I control this?
A3: Unsymmetric 3(5)-substituted pyrazoles exist as a mixture of tautomers, making both ring nitrogens available for alkylation.[12] Standard alkylation conditions (e.g., alkyl halide and a base like K₂CO₃) often result in poor selectivity, leading to product mixtures that are difficult to separate.[13][14] The outcome is governed by a delicate balance of steric hindrance, electronics, and the nature of the base/counter-ion.
Troubleshooting Strategies:
-
Steric Control: The most reliable method is to exploit steric differences. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.
-
Directed Deprotonation: Using a strong, bulky base like lithium diisopropylamide (LDA) can selectively deprotonate one nitrogen, which can then be trapped with an electrophile.
-
Alternative Methodologies:
-
Mitsunobu Reaction: This method can sometimes offer different selectivity compared to standard Sₙ2 alkylations.[16]
-
Enzymatic Alkylation: Engineered enzymes have been developed that can perform N-alkylation with exceptionally high regioselectivity (>99%), although this is a specialized technique.[12]
-
Caption: Factors influencing N-alkylation regioselectivity.
Q4: My Knorr synthesis is stalling at the hydrazone/enamine intermediate. How can I drive the reaction to completion?
A4: The formation of the pyrazole ring requires an intramolecular cyclization followed by dehydration. If this step is slow, the reaction can stall.[17] This is often due to suboptimal reaction conditions or reduced reactivity of the second carbonyl group after the first has condensed.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Key Considerations:
-
Acid Catalysis: The cyclization and subsequent dehydration steps are almost always acid-catalyzed.[18][19] Even if the initial condensation proceeds, the ring-closing may require a catalytic amount of acid. For reactions involving β-ketoesters, a few drops of glacial acetic acid are often sufficient.[7][19]
-
Temperature: While many Knorr syntheses are fast and exothermic, less reactive substrates may require heating to overcome the activation energy for cyclization.[5][7] Refluxing in a suitable solvent (e.g., ethanol, propanol) is a common strategy.
-
Water Removal: The final step is dehydration. Using a Dean-Stark apparatus with a solvent like toluene can help drive the equilibrium towards the aromatic pyrazole product by removing water as it is formed.
References
-
Role of Rydberg States in the Photostability of Heterocyclic Dimers: The Case of Pyrazole Dimer. The Journal of Physical Chemistry A. [Link]
- Method for purifying pyrazoles.
- Process for the purification of pyrazoles.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. ResearchGate. [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]
-
Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. NIH National Library of Medicine. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Wiley Online Library. [Link]
-
Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Royal Society of Chemistry. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. NIH National Library of Medicine. [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. [Link]
-
5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. MDPI. [Link]
-
A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. NIH National Library of Medicine. [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
Synthesis and Properties of Pyrazoles. Encyclopedia.pub. [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. NIH National Library of Medicine. [Link]
-
Dimerization of Pyrazole in Slit Jet Expansions. ResearchGate. [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]
-
Knorr pyrazole synthesis. Name-Reaction.com. [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
-
Knorr Pyrazole Synthesis. University of Kerala. [Link]
-
synthesis of pyrazoles. YouTube. [Link]
-
Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. ACS Publications. [Link]
-
Pyrazole formation: Examination of kinetics, substituent effects, and mechanistic pathways. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. [Link]
-
Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. ResearchGate. [Link]
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal. [Link]
Sources
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- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. name-reaction.com [name-reaction.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. ijcrt.org [ijcrt.org]
- 11. researchgate.net [researchgate.net]
- 12. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
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Technical Support Center: (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Welcome to the dedicated technical support guide for (1-cyclopentyl-1H-pyrazol-3-yl)methanamine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this critical intermediate and require practical, in-depth guidance on achieving high purity. As an N-substituted pyrazole with a primary amine, this molecule presents unique purification challenges that demand a nuanced approach.
This guide moves beyond simple protocols to provide a troubleshooting framework grounded in chemical first principles. We will explore the "why" behind each technique, helping you diagnose issues and rationally design effective purification strategies.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common impurities in crude this compound?
-
My final product is a persistent oil and won't crystallize. What should I do?
-
Why is my amine degrading during column chromatography?
-
How can I efficiently remove the starting nitrile or corresponding amide impurity?
-
-
Troubleshooting Guide: Purification Workflows
-
Issue 1: Low Purity (<95%) After Initial Work-up
-
Issue 2: Co-elution of a Key Impurity During Column Chromatography
-
Issue 3: Poor Yield After Salt Formation and Recrystallization
-
-
Validated Purification Protocols
-
Protocol 1: High-Capacity Purification via Salt Crystallization
-
Protocol 2: Chromatographic Polishing for Ultra-High Purity (>99.5%)
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile is heavily dependent on the synthetic route employed. The most prevalent synthesis involves the reduction of (1-cyclopentyl-1H-pyrazol-3-yl)carbonitrile. Based on this, the primary impurities you will likely encounter are:
-
Unreacted Starting Material: (1-cyclopentyl-1H-pyrazol-3-yl)carbonitrile.
-
Over-reduced Byproducts: In some cases, aggressive reducing agents can lead to modifications of the pyrazole ring, although this is less common with agents like LiAlH₄ or catalytic hydrogenation under controlled conditions.
-
Hydrolysis Products: The intermediate imine formed during nitrile reduction can hydrolyze back to the aldehyde, or the starting nitrile can hydrolyze to the corresponding amide, (1-cyclopentyl-1H-pyrazol-3-yl)carboxamide, especially during acidic or basic work-ups.
-
Solvent Adducts: Residual high-boiling point solvents (e.g., THF, Dioxane) used during the reaction can be difficult to remove.
Q2: My final product is a persistent oil and won't crystallize. What should I do?
This is a very common issue. The freebase of this compound has a low melting point and a high affinity for residual solvents and minor impurities, which act as crystallization inhibitors.
The most robust solution is to form a crystalline salt. The introduction of a well-defined crystal lattice through salt formation dramatically increases the melting point and tendency to crystallize.
-
Recommended Salts: Hydrochloride (HCl) and Tartrate salts are frequently reported in patents for this class of compounds due to their high crystallinity.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dissolve your crude oil in a dry solvent like isopropanol (IPA) or ethyl acetate (EtOAc). Water is a notorious crystallization inhibitor.
-
Stoichiometric Acid Addition: Add a solution of the acid (e.g., 2M HCl in IPA) dropwise and slowly, with vigorous stirring. Adding acid too quickly can cause the product to "crash out" as an amorphous solid or oil.
-
Introduce a Seed Crystal: If possible, scratch the side of the flask with a glass rod or add a minuscule amount of a previously crystallized batch to induce nucleation.
-
Utilize an Anti-Solvent: Once the salt is formed, slowly add a non-polar solvent in which the salt is insoluble (e.g., heptane, MTBE) until turbidity persists. Allow the solution to stand, often at a reduced temperature (4°C), to promote crystal growth.
-
Q3: Why is my amine degrading during column chromatography?
Primary amines are nucleophilic and slightly basic, making them susceptible to degradation on silica gel, which is inherently acidic. This can manifest as tailing peaks, smearing on the TLC plate, and low recovery.
-
Mechanism of Degradation: The acidic silanol groups (Si-OH) on the silica surface can irreversibly adsorb the basic amine, catalyze decomposition pathways, or facilitate reactions with trace impurities in your solvents.
-
Mitigation Strategies:
-
Deactivate the Silica: Before running your column, flush it with your eluent system containing a small amount of a volatile base. A 0.5-1% triethylamine (TEA) or ammonia in methanol solution added to the mobile phase is standard practice. This deprotonates the acidic silanol groups, "passivating" the stationary phase.
-
Use Alumina: For very sensitive amines, switching to basic or neutral alumina as the stationary phase can be a superior alternative to silica gel.
-
Work Quickly: Do not let the amine sit on the column for extended periods. Prepare your fractions and run the column efficiently to minimize contact time.
-
Q4: How can I efficiently remove the starting nitrile or corresponding amide impurity?
The nitrile and amide impurities have significantly different polarities and chemical handles compared to your target amine, which can be exploited for separation.
-
Acid-Base Extraction: This is the most effective method for bulk removal.
-
Dissolve the crude mixture in a water-immiscible organic solvent (e.g., DCM, EtOAc).
-
Extract with an aqueous acid solution (e.g., 1M HCl). Your basic amine will be protonated (R-NH₃⁺Cl⁻) and move into the aqueous layer.
-
The neutral nitrile and less basic amide impurities will remain in the organic layer.
-
Separate the layers. Basify the aqueous layer (e.g., with 2M NaOH) to pH > 12 to deprotonate your amine back to the freebase (R-NH₂).
-
Extract the freebase back into a fresh organic layer, wash with brine, dry, and concentrate.
-
This workflow (visualized below) is a highly efficient first-pass purification step before final polishing.
Troubleshooting Guide: Purification Workflows
Issue 1: Low Purity (<95%) After Initial Aqueous Work-up
-
Symptom: ¹H NMR or LCMS analysis of your freebase after a standard acid-base extraction still shows multiple impurities.
-
Root Cause Analysis:
-
Incomplete Extraction: The pH of the aqueous layers was not sufficiently controlled. If the acidic wash is not acidic enough (pH > 2), some amine will remain in the organic layer. If the basic wash is not basic enough (pH < 11), some protonated amine will remain in the aqueous layer, leading to poor recovery.
-
Emulsion Formation: Amines can act as surfactants, leading to stable emulsions during extraction that trap impurities.
-
Chemically Similar Impurities: An impurity that is also basic will be co-extracted with your product.
-
-
Corrective Actions:
-
pH Verification: Always use pH paper or a calibrated meter to check your aqueous layers before separation.
-
Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which often breaks emulsions.
-
Proceed to Orthogonal Method: If a basic impurity is present, extraction alone is insufficient. You must proceed to an orthogonal (different mechanism) purification method like chromatography or crystallization.
-
Issue 2: Co-elution of a Key Impurity During Column Chromatography
-
Symptom: Two peaks are overlapping or poorly resolved in your chromatogram. TLC analysis shows two spots with very close Rf values.
-
Root Cause Analysis: The impurity and the product have very similar polarities and interactions with the stationary phase. This is common if the impurity is a structural isomer or a closely related byproduct.
-
Corrective Actions:
-
Optimize Mobile Phase:
-
Change Solvent Strength: Systematically vary the ratio of your polar solvent (e.g., MeOH) to your non-polar solvent (e.g., DCM).
-
Introduce a Different Solvent: Swap one of the mobile phase components to alter selectivity. For example, replacing DCM/MeOH with EtOAc/Heptane changes the fundamental interactions. Acetonitrile can also offer unique selectivity.
-
-
Change Stationary Phase: If optimizing the mobile phase fails, the interaction with the stationary phase must be changed. Switch from standard silica to a different chemistry, such as C18 (reverse-phase), diol, or cyano-bonded silica.
-
Leverage Chemical Properties: Consider converting the amine to a temporary protecting group (e.g., a Boc-carbamate) before chromatography. The protected compound will have vastly different chromatographic behavior. The protecting group can be removed after purification.
-
Issue 3: Poor Yield After Salt Formation and Recrystallization
-
Symptom: A significant amount of product remains in the mother liquor after filtering the crystallized salt, resulting in low isolated yield.
-
Root Cause Analysis:
-
Incorrect Solvent System: The chosen solvent/anti-solvent system has too high a solubility for your salt, even at low temperatures.
-
Excess Acid: Using a large excess of the acid can sometimes increase the solubility of the salt in the crystallization medium.
-
Insufficient Crystallization Time: Complex molecules can take longer to nucleate and grow into filterable crystals.
-
-
Corrective Actions:
-
Solvent Screening: Perform small-scale solubility tests. The ideal recrystallization solvent should dissolve your salt when hot but have very low solubility when cold. The ideal anti-solvent should be miscible with the first solvent but should not dissolve the salt at all.
-
Control Stoichiometry: Use approximately 1.0 to 1.1 equivalents of acid for the salt formation.
-
Maximize Recovery:
-
Cool the crystallization mixture slowly to promote larger crystal growth.
-
Once cooled, store the flask at a lower temperature (e.g., 4°C or -20°C) for several hours or overnight.
-
Concentrate the mother liquor and attempt a second-crop recrystallization to recover more material.
-
-
Validated Purification Protocols
Protocol 1: High-Capacity Purification via Hydrochloride Salt Crystallization
This protocol is ideal for purifying multi-gram to kilogram quantities of the amine where chromatography is impractical. It effectively removes non-basic impurities.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude amine (1.0 eq) in isopropanol (IPA, ~5-10 mL per gram of crude).
-
Acidification: While stirring, slowly add a solution of 2M HCl in IPA (~1.05 eq). Monitor the internal temperature. The reaction is exothermic.
-
Precipitation: The hydrochloride salt should begin to precipitate. Continue stirring for 30-60 minutes at room temperature to ensure complete salt formation.
-
Anti-Solvent Addition: Slowly add methyl tert-butyl ether (MTBE) as an anti-solvent (~5-10 mL per gram of crude) until the mixture is a thick, stirrable slurry.
-
Maturation: Stir the slurry for 1-2 hours at room temperature, then cool to 0-5°C and continue stirring for an additional 1-2 hours.
-
Isolation: Isolate the solid by vacuum filtration.
-
Washing: Wash the filter cake with a cold (0-5°C) 1:1 mixture of IPA/MTBE, followed by a wash with cold MTBE to facilitate drying.
-
Drying: Dry the white solid under vacuum at 40-50°C until a constant weight is achieved.
| Parameter | Specification | Rationale |
| Solvent | Isopropanol (IPA) | Good solvent for the freebase, moderate solvent for the HCl salt. |
| Anti-Solvent | Methyl tert-butyl ether (MTBE) | Lowers the solubility of the HCl salt to drive precipitation and maximize yield. |
| Acid | ~1.05 equivalents HCl | Ensures complete protonation without a large excess that could affect solubility. |
| Temperature | Cool to 0-5°C | Minimizes product solubility in the mother liquor, increasing isolated yield. |
| Expected Purity | >99.0% (by HPLC) | Highly effective at removing non-basic impurities like the starting nitrile. |
Protocol 2: Chromatographic Polishing for Ultra-High Purity (>99.5%)
This protocol is designed for obtaining small quantities of analytical-grade material, free from closely related impurities.
Step-by-Step Methodology:
-
Prepare a Deactivated Slurry: In a beaker, slurry silica gel with the mobile phase (e.g., 95:5:0.5 DCM/MeOH/TEA).
-
Pack the Column: Pour the slurry into the column and pack it using gentle pressure or flow. Do not let the column run dry.
-
Prepare the Sample: Dissolve the crude amine in a minimal amount of DCM. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry powder.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column bed.
-
Elution: Elute the column with the prepared mobile phase (95:5:0.5 DCM/MeOH/TEA). Adjust the gradient as needed based on TLC analysis.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Combine and Concentrate: Combine the pure fractions and concentrate under reduced pressure to yield the purified freebase.
Visualizations
Caption: Workflow for purification by acid-base extraction.
Caption: Decision tree for selecting a purification strategy.
References
- Title: PYRAZOLOPYRIDINE AND PYRAZOLOPYRIMIDINE DERIVATIVES AS CGRP RECEPTOR ANTAGONISTS.
-
Title: A Practical Guide to Amine Purification by Flash Chromatography. Source: Biotage Application Note AN074. [Link]
Overcoming solubility issues with (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Technical Support Center: (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for this compound. This guide, curated by our senior application scientists, provides in-depth troubleshooting and practical advice for overcoming the solubility challenges associated with this compound. We understand that achieving consistent and reliable solubility is critical for the success of your experiments, from initial screening to advanced formulation development.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound poorly soluble in neutral aqueous buffers?
A: The structure of this compound contains both hydrophobic (cyclopentyl group, pyrazole ring) and hydrophilic (methanamine group) components. In neutral water or buffers (pH ~7.4), the primary amine group (-NH2) is largely in its neutral, uncharged form. This form is less polar, reducing its ability to form favorable interactions with water molecules, leading to poor aqueous solubility. The hydrophobic regions of the molecule dominate its behavior, causing it to resist dissolving in water.[1][2]
Q2: What is the most critical factor influencing the solubility of this compound?
A: The pH of the solvent is the most critical factor. The compound is a basic amine, meaning its solubility is highly dependent on pH.[3][4] By lowering the pH of the aqueous solvent, the primary amine group becomes protonated (forms -NH3+), creating a positively charged salt.[5][6] This charged species is significantly more polar and, therefore, more soluble in aqueous solutions.[7]
Q3: What are the recommended first-line strategies to try for dissolving this compound for in vitro assays?
A:
-
pH Adjustment: The simplest and most effective initial approach is to dissolve the compound in a slightly acidic aqueous buffer (e.g., pH 4.0-6.0). This protonates the amine, converting it to a more soluble salt form.[6][7]
-
Co-solvents: If pH adjustment alone is insufficient or undesirable for your experimental system, using a co-solvent system is the next logical step. Start by preparing a high-concentration stock solution in an organic solvent like DMSO or ethanol and then diluting it into your aqueous buffer.[8][9][10]
Q4: I need to prepare a high-concentration stock solution. What organic solvents are recommended?
A: For preparing high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common and effective choice for heterocyclic amines.[11] Ethanol is another viable option. These polar aprotic and protic solvents, respectively, can effectively solvate the molecule. Always prepare a concentrated stock (e.g., 10-50 mM in 100% DMSO) and then perform a serial dilution into your final aqueous experimental medium.
Q5: Can I heat the solution to improve solubility?
A: Gentle warming (e.g., to 37°C) can be used to aid dissolution, but it should be done with caution. Prolonged exposure to high temperatures can potentially degrade the compound. It is advisable to first assess the thermal stability of your compound. This method is often used in conjunction with other techniques like pH adjustment or co-solvents.
Troubleshooting Guide: Common Solubility Issues
Problem: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Causality: This is a common issue known as "crashing out." It occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit, even with a small percentage of DMSO present. The organic solvent (DMSO) disperses into the buffer, leaving the compound unable to stay dissolved in the now predominantly aqueous environment.
-
Solutions:
-
Lower the Final Concentration: The simplest solution is to increase the dilution factor. Your target concentration may be too high for the chosen buffer system.
-
Increase Co-solvent Percentage: If your experiment can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 0.1% to 0.5% or 1%) can help keep the compound in solution. Always run a vehicle control with the same final DMSO concentration.
-
Use an Acidic Buffer: Prepare your final aqueous buffer at a lower pH (e.g., pH 5.0). The increased solubility of the protonated compound in the acidic buffer can prevent precipitation upon dilution of the DMSO stock.
-
Employ Surfactants: For challenging cases, adding a low concentration of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the final buffer can help create micelles that encapsulate the compound, preventing precipitation.
-
Problem: I cannot use pH adjustment or organic solvents for my cell-based assay. What are my options?
-
Causality: Many biological assays are sensitive to pH changes and organic solvents. In these situations, more advanced formulation strategies are required.
-
Solutions:
-
Cyclodextrin Complexation: This is a powerful technique for increasing the aqueous solubility of hydrophobic compounds without using organic solvents.[12] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity where the drug molecule can be encapsulated.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good solubility and low toxicity.[14]
-
Workflow: Prepare a solution of HP-β-CD in your cell culture medium or buffer. Add the solid this compound to this solution. Stir or sonicate the mixture until the compound dissolves. This process can be optimized by adjusting the concentration of the cyclodextrin.
-
-
Problem: The compound appears to dissolve initially but then becomes cloudy or shows particulates after some time.
-
Causality: This indicates that you have created a supersaturated, kinetically trapped solution, which is not stable over time. The compound is slowly precipitating out as it reaches its true thermodynamic equilibrium solubility, which is lower than the concentration you prepared.
-
Solutions:
-
Confirm Maximum Solubility: You need to determine the true equilibrium solubility in your chosen solvent system. The "shake-flask" method is a standard approach for this.[15] Add an excess of the solid compound to your solvent, agitate it for an extended period (24-48 hours) to ensure equilibrium is reached, then filter or centrifuge to remove undissolved solid and measure the concentration of the supernatant.[15]
-
Work at a Lower Concentration: Once the maximum stable solubility is determined, prepare all future solutions at or below this concentration to ensure stability.
-
Use Stabilizers: If a higher concentration is absolutely necessary, formulation aids like hydrophilic polymers or surfactants can sometimes help stabilize a supersaturated solution for a longer period.
-
Decision Workflow for Solubilization
The following diagram outlines a logical workflow for tackling solubility issues with this compound.
Caption: A step-by-step decision tree for selecting an appropriate solubilization strategy.
Quantitative Data Summary: Solubilization Strategies
| Strategy | Solvent/System | Recommended Starting Point | Mechanism & Key Considerations |
| pH Adjustment | 10-50 mM Citrate Buffer | pH 4.0 - 6.0 | Protonation of Amine: Converts the basic amine to its more soluble cationic salt form.[5][6] Ideal for in vitro assays where pH can be controlled. Ensure final pH is compatible with your assay. |
| Co-solvents | DMSO or Ethanol stock, diluted into aqueous buffer | Stock: 10-50 mM. Final: ≤1% organic solvent | Polarity Matching: The organic solvent disrupts water's hydrogen bond network, creating a more favorable environment for the solute.[9] Always use a vehicle control. |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) in buffer | 1-5% (w/v) HP-β-CD | Inclusion Complexation: The hydrophobic part of the molecule is encapsulated in the cyclodextrin cavity, presenting a soluble complex.[12][16] Excellent for sensitive cell-based assays. |
Experimental Protocol: Solubilization via pH Adjustment
This protocol describes a self-validating method to prepare a 1 mM aqueous solution of this compound (MW: 165.24 g/mol ) using a citrate buffer.
Materials:
-
This compound (solid)
-
Citric acid monohydrate
-
Sodium citrate dihydrate
-
High-purity water (e.g., Milli-Q®)
-
0.22 µm syringe filter
Equipment:
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer and/or magnetic stirrer
-
Spectrophotometer or HPLC (for concentration verification)
Procedure:
-
Prepare 50 mM Citrate Buffer (pH 4.5):
-
Prepare a 50 mM solution of citric acid and a 50 mM solution of sodium citrate.
-
Start with the citric acid solution and add the sodium citrate solution dropwise while monitoring with a calibrated pH meter until the pH reaches 4.5. This buffer will be your solvent.
-
-
Prepare the Compound Solution:
-
Weigh out 1.65 mg of this compound to prepare 10 mL of a 1 mM solution.
-
Add the solid compound to a clean glass vial.
-
Add 9.5 mL of the pH 4.5 citrate buffer to the vial.
-
Vortex vigorously for 1-2 minutes. If needed, use a magnetic stirrer for 15-30 minutes at room temperature.
-
-
Visual Inspection (Self-Validation Step 1):
-
Carefully inspect the solution against a dark background. It should be clear and free of any visible particulates or cloudiness. If particulates remain, the compound may not be fully soluble at 1 mM, even at this pH. Consider gentle warming or sonication, or prepare a more dilute solution.
-
-
Sterile Filtration (Self-Validation Step 2):
-
To remove any potential micro-particulates, filter the solution through a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES). This step also serves as a final check; if the filter clogs easily, it suggests incomplete dissolution.
-
-
Concentration & Purity Confirmation (Self-Validation Step 3 - Optional but Recommended):
-
Measure the absorbance of the filtered solution using a spectrophotometer at the compound's λmax to confirm the concentration (requires a known extinction coefficient).
-
Alternatively, analyze the solution by HPLC to confirm the concentration against a standard curve and verify that no degradation has occurred.
-
-
Storage:
-
Store the resulting solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Always perform a freeze-thaw stability check before using stored solutions in critical experiments.
-
References
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. (2023). PubMed. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). PubMed. [Link]
-
Advanced Properties of Amines. (2023). Chemistry LibreTexts. [Link]
-
Amines and Heterocycles. (2020). Course Hero. [Link]
-
Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2020). ResearchGate. [Link]
-
Determination of solubility by gravimetric method: A brief review. (n.d.). National Journal of Pharmaceutical Sciences. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2009). Taylor & Francis Online. [Link]
-
1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine. (n.d.). PubChem. [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. (n.d.). PubMed. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI. [Link]
-
24.S: Amines and Heterocycles (Summary). (2024). Chemistry LibreTexts. [Link]
-
Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2021). PMC. [Link]
-
Solubility and pH of amines. (n.d.). Classic Chemistry. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). ResearchGate. [Link]
-
Amines and Heterocycles. (n.d.). Fiveable. [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (2014). Touro Scholar. [Link]
-
Synthesis of Pyrazole Derivatives A Review. (2022). IJFMR. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]
-
Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected). (n.d.). National Toxicology Program (NTP). [Link]
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2016). Journal of Drug Discovery and Therapeutics. [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. (2014). ResearchGate. [Link]
- Method for determining solubility of a chemical compound. (n.d.).
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. (2018). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. [Link]
-
3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022). Chemistry LibreTexts. [Link]
-
Video: Extraction: Effects of pH. (2024). JoVE. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2021). ACS Omega. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Focus Asia. [Link]
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]
-
(1-Methylpyrazol-3-yl)methanamine. (n.d.). PubChem. [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2021). MDPI. [Link]
-
({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)amine. (n.d.). PubChem. [Link]
Sources
- 1. issr.edu.kh [issr.edu.kh]
- 2. fiveable.me [fiveable.me]
- 3. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Video: Extraction: Effects of pH [jove.com]
- 8. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scienceasia.org [scienceasia.org]
- 14. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. eijppr.com [eijppr.com]
Enhancing the stability of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for (1-cyclopentyl-1H-pyrazol-3-yl)methanamine. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals enhance the stability of this compound in solution. Our goal is to provide not just procedures, but the scientific rationale behind them, ensuring the integrity and reproducibility of your experiments.
Quick Answers: Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of this compound in solution?
The instability of this molecule primarily stems from two of its functional groups: the primary amine and the pyrazole ring. The primary amine is highly susceptible to oxidative degradation, which can be catalyzed by trace metal ions or initiated by dissolved oxygen. The pyrazole ring, while generally stable, can also undergo oxidation or other reactions under harsh conditions.[1][2][3] Furthermore, the reactivity and stability of the entire molecule are highly dependent on the pH of the solution.[4]
Q2: My solution turned slightly yellow and a new peak is appearing in my HPLC analysis. What is the likely cause?
This is a classic sign of oxidative degradation. Primary amines can oxidize to form various products, and the formation of these chromophoric (color-absorbing) species often results in a yellowish tint. The new peak in your chromatogram is likely a degradation product.[5] This process can be accelerated by exposure to air (oxygen), light, and the presence of trace metal ions in your solvent or on your glassware.
Q3: Can I autoclave a solution containing this compound?
It is strongly discouraged. The combination of high temperature and pressure during autoclaving can significantly accelerate hydrolytic and oxidative degradation pathways.[6] Thermal degradation studies should be performed under controlled conditions to understand the compound's heat sensitivity.[7] We recommend sterile filtration using a compatible 0.22 µm filter for sterilization.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a detailed question-and-answer format.
Issue 1: Rapid Loss of Purity in Aqueous Stock Solutions
Q: I've prepared a 10 mM stock solution of this compound in water for my cell-based assays. After just 24 hours at 4°C, I'm seeing a ~15% decrease in purity by HPLC. What's happening and how can I fix it?
A: The observed degradation is most likely due to metal-catalyzed oxidation. Standard laboratory water and glassware can contain trace amounts of metal ions (e.g., Fe²⁺, Cu²⁺) that are potent catalysts for the oxidation of primary amines.[8]
The primary amine group is electron-rich and can be easily oxidized. Metal ions facilitate the transfer of electrons from the amine to dissolved molecular oxygen, generating reactive oxygen species (ROS) and initiating a free-radical chain reaction that degrades the compound.[9] This process occurs even at refrigerated temperatures.
-
Incorporate a Chelating Agent: Chelating agents bind to metal ions, effectively sequestering them and preventing them from participating in catalytic reactions.[8][10][11] Ethylenediaminetetraacetic acid (EDTA) is a common and effective choice.
-
Add an Antioxidant: Antioxidants terminate free-radical chain reactions. For aqueous systems, L-ascorbic acid is a suitable option. For organic solutions, butylated hydroxytoluene (BHT) is often used.[12][13]
-
Control the Atmosphere: Purging your solvent with an inert gas (e.g., argon or nitrogen) before dissolving the compound will remove dissolved oxygen, a key component in the oxidation reaction.[[“]]
| Stabilizer | Type | Typical Concentration Range | Solvent Compatibility | Mechanism of Action |
| EDTA | Chelating Agent | 0.1 - 1.0 mM | Aqueous | Sequesters metal ions.[8][10] |
| DTPA | Chelating Agent | 0.1 - 1.0 mM | Aqueous | Sequesters metal ions (higher affinity than EDTA).[10] |
| L-Ascorbic Acid | Antioxidant | 0.01% - 0.1% (w/v) | Aqueous | Scavenges free radicals.[13] |
| BHT | Antioxidant | 0.01% - 0.05% (w/v) | Organic | Scavenges free radicals.[9] |
Issue 2: Inconsistent Results and pH-Dependent Instability
Q: My compound seems stable in my pH 4.5 acetate buffer, but degrades quickly when I dilute it into my pH 7.4 cell culture medium for experiments. Why is there such a difference and what is the optimal pH?
A: The stability of this compound is highly pH-dependent due to the primary amine group. The optimal storage pH and the pH of your experimental medium are often a compromise between stability and biological activity.
The primary amine has a pKa (typically around 9-10 for similar structures) which dictates its protonation state.[15]
-
At Acidic pH (e.g., pH 4.5): The amine is predominantly in its protonated, ammonium form (-CH₂NH₃⁺). This form is significantly less nucleophilic and less susceptible to oxidation, leading to enhanced stability in solution.
-
At Neutral or Basic pH (e.g., pH 7.4): A significant portion of the amine exists as the unprotonated free base (-CH₂NH₂). This form is nucleophilic and much more reactive, readily undergoing oxidation or other degradation reactions.[16][17]
The "optimal" pH is a balance. While acidic pH enhances storage stability, the protonated form might have different solubility, cell permeability, or target-binding activity compared to the free base.
Caption: Potential degradation pathways for the target compound.
This protocol outlines the steps to generate samples for developing a stability-indicating method.
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
1 M HCl, 1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water and acetonitrile
-
Calibrated pH meter, HPLC system with UV or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in a sealed vial. Prepare a control (1 mL stock + 1 mL 50:50 acetonitrile:water).
-
Acid Hydrolysis: 1 M HCl. Incubate at 60°C for 24 hours. [18] * Base Hydrolysis: 1 M NaOH. Incubate at 60°C for 24 hours. [18] * Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours. [19] * Thermal: Heat the control sample at 80°C for 48 hours. [6] * Photolytic: Expose the control sample to direct UV light (e.g., 254 nm) or in a photostability chamber according to ICH Q1B guidelines.
-
-
Neutralization and Analysis:
-
Before analysis, neutralize the acid and base samples (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample).
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL).
-
Analyze all samples, including the time-zero control, by HPLC-UV or LC-MS.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
The goal is to achieve 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the stressor concentration, temperature, or time.
-
Ensure your HPLC method provides baseline separation between the parent peak and all degradation product peaks. This confirms the method is "stability-indicating." [20][21]
-
References
- The Essential Role of Chelating Agents in Modern Industry. (n.d.). Google Cloud.
- OEM Chelating Agents in Pharmaceutical Applications and Their Therapeutic Benefits. (2024). Google Cloud.
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. (n.d.). Google Cloud.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.). LCGC International.
- Oxidation of the alcohol dehydrogenase inhibitor pyrazole to 4-hydroxypyrazole by microsomes. Effect of cytochrome P-450 inducing agents. (n.d.). PubMed.
- Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC International.
- Core components of analytical method validation for small molecules-an overview. (2025). Google Cloud.
- Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (n.d.). PubMed.
- A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
- Effect of chelating agents on the stability of injectable isoniazid solutions. (1982). PubMed.
- Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study. (n.d.). Environmental Science: Processes & Impacts (RSC Publishing).
- Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus.
- What is the influence of the pH on imine formation in a water solution? (2015). ResearchGate.
- US20120271026A1 - Inhibition of amine oxidation. (n.d.). Google Patents.
- The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). JOCPR.
- Chelating Agents. (n.d.). CD Formulation.
- Forced Degradation Studies. (2016). MedCrave online.
- 24.3: Basicity of Amines. (2025). Chemistry LibreTexts.
- Development of an Amine Antioxidant Depletion Diagnosis Method Using Colorimetric Analysis of Membrane Patches. (n.d.). PHM Society.
- Forced Degradation – A Review. (2022). Volume 47- Issue 3.
- The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.
- Why is the order of reactivity of amines in aqueous solution 2°>3°>1°? (2018). Quora.
- Stability Indicating Forced Degradation Studies. (n.d.). RJPT.
- Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE.
- Forced Degradation Study: An Important Tool in Drug Development. (2014). Asian Journal of Research in Chemistry.
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- 3. Degradation mechanisms of simple aliphatic amines under ozonation: a DFT study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 4. ibisscientific.com [ibisscientific.com]
- 5. papers.phmsociety.org [papers.phmsociety.org]
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- 10. Effect of chelating agents on the stability of injectable isoniazid solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chelating Agents - CD Formulation [formulationbio.com]
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Technical Support Center: Refining Dosage for In Vivo Studies of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (1-cyclopentyl-1H-pyrazol-3-yl)methanamine. This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions to navigate the complexities of establishing a robust in vivo dosing regimen for this novel small molecule. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to empower your research.
Disclaimer: this compound is a novel compound with limited publicly available data. The guidance provided herein is based on established principles of preclinical drug development for small molecule inhibitors. All recommendations should be adapted and validated based on your own experimental data.
Part 1: Troubleshooting Guide
This section addresses specific challenges you may encounter during your in vivo experiments in a question-and-answer format.
Issue 1: High Variability in Animal Responses Within the Same Dosing Group
Question: We are observing significant variability in tumor growth inhibition (or other efficacy readouts) and pharmacokinetic (PK) profiles among animals in the same treatment group. What are the potential causes and how can we minimize this?
Answer: High inter-animal variability is a frequent hurdle in preclinical studies and can obscure the true effect of your compound.[1][2] The root causes are often multifactorial:
-
Animal-Specific Factors: Minor differences in age, weight, and individual metabolic rates can lead to varied drug exposure and response. While randomization helps, it may not eliminate this entirely.
-
Inconsistent Dosing Technique: The precision of your administration technique (e.g., oral gavage, intraperitoneal injection) is critical. Inconsistent delivery can lead to significant differences in the administered dose.
-
Formulation Instability: If your compound is not fully solubilized or forms a suspension that settles, the concentration of the administered dose can vary between animals.[1] It's crucial to ensure a homogenous formulation throughout the dosing procedure.
Recommendations for Mitigation:
-
Refine Your Dosing Technique: Ensure all personnel are thoroughly trained and follow a standardized protocol. For oral gavage, for example, ensure consistent placement and delivery speed.
-
Assess Formulation Homogeneity: Before and during your experiment, visually inspect your formulation for any signs of precipitation. If it's a suspension, ensure it is vigorously and consistently resuspended before drawing each dose.
-
Increase Group Size: A larger sample size can provide greater statistical power to detect a treatment effect despite individual variability.
-
Consider Pharmacokinetic Sub-studies: If variability persists, conducting a small PK study with serial blood sampling from a few animals can help determine if the variability is due to differences in drug exposure (AUC, Cmax).[3]
Issue 2: Discrepancy Between In Vitro Potency and In Vivo Efficacy
Question: Our compound shows potent activity in our in vitro assays (e.g., low nanomolar IC50), but we are not observing the expected efficacy in our animal models, even at high doses. What should we investigate?
Answer: A disconnect between in vitro and in vivo results is a common challenge in drug discovery.[1] This often points to issues with the drug's behavior in a complex biological system, which can be broken down into the following areas:
-
Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, resulting in insufficient exposure at the target tissue.[1][4]
-
Low Bioavailability: The compound may be poorly absorbed into the bloodstream after oral administration or may not effectively penetrate the target tissue.[1][5]
-
High Plasma Protein Binding: If the compound is highly bound to plasma proteins like albumin, the concentration of free, active drug available to engage the target will be low.
-
Target Engagement Issues: The in vivo environment may present barriers to the compound reaching and binding to its target.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting in vitro vs. in vivo efficacy.
Step-by-Step Protocol: Pilot Pharmacokinetic (PK) Study
-
Animal Selection: Use a small cohort of animals (n=3-4) from the same strain and sex as your efficacy study.
-
Dosing: Administer a single dose of this compound using the same route and vehicle as your main study.
-
Blood Sampling: Collect sparse blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Analysis: Process the blood to plasma and analyze the concentration of the compound using a sensitive method like LC-MS/MS.
-
Data Analysis: Plot the plasma concentration versus time to determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), and AUC (Area Under the Curve, a measure of total drug exposure).[3]
This data will be crucial in determining if the lack of efficacy is due to insufficient drug exposure.
Issue 3: Unexpected Toxicity or Adverse Effects
Question: We are observing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) at doses we expected to be well-tolerated. How should we approach this?
Answer: Unexpected toxicity requires a systematic investigation to determine if it's compound-related or an artifact of the formulation or procedure.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Vehicle Toxicity | The formulation vehicle itself (e.g., high concentration of DMSO, PEG400) may be causing adverse effects. | Administer a vehicle-only control group to isolate the effects of the formulation.[6] |
| Compound-Related Toxicity | The compound may have off-target effects or a narrow therapeutic window. | Conduct a formal dose-range finding study to establish the Maximum Tolerated Dose (MTD).[3][7] |
| Acute vs. Chronic Toxicity | Toxicity may only manifest after repeated dosing. | Monitor animal health daily, including body weight, food/water intake, and clinical signs.[8] |
| Route of Administration | Some routes (e.g., IP) can cause localized irritation or peritonitis. | Visually inspect the injection site and consider less invasive routes if appropriate. |
Observing and Interpreting Clinical Signs of Toxicity
It is critical to have a clear understanding of both normal animal behavior and the subtle signs of toxicity.[9]
-
General Observations: Changes in posture, activity level, and grooming habits.
-
Specific Physical Signs: Look for changes in skin and fur, eyes and mucous membranes, as well as the presence of tremors or convulsions.[9][10]
-
Body Weight: A consistent decrease in body weight is a sensitive indicator of poor health.
Part 2: Frequently Asked Questions (FAQs)
Question 1: What is the best starting point for a dose-range finding study for a novel compound like this compound?
Answer: A well-designed dose-range finding (DRF) study is the cornerstone of your in vivo program.[3][7] Its primary goal is to identify the Maximum Tolerated Dose (MTD) and the Minimum Effective Dose (MED).[7]
Key Considerations for Designing a DRF Study:
-
Starting Dose Selection: Your starting dose should be informed by your in vitro data.[3] A common, though not universally applicable, starting point is to aim for an in vivo exposure (AUC) that is a multiple of the in vitro IC50 or EC50 value. However, without initial PK data, this can be challenging. A pragmatic approach is to start with a low dose (e.g., 1-10 mg/kg) and escalate from there.
-
Dose Escalation Strategy: A common approach is to use a geometric dose escalation, such as doubling or tripling the dose in subsequent cohorts (e.g., 10, 30, 100 mg/kg).[3]
-
Study Endpoints: The primary endpoint is typically the observation of dose-limiting toxicities (DLTs).[11] These can include significant body weight loss (>15-20%), severe clinical signs, or specific organ toxicities identified through histopathology.
-
Incorporating PK/PD: Whenever possible, include pharmacokinetic and pharmacodynamic (biomarker) analysis in your DRF study.[3] This will help you correlate drug exposure with both efficacy and toxicity, providing a much richer dataset to guide dose selection for future studies.
Caption: A simplified workflow for a dose-range finding study.
Question 2: this compound appears to have low aqueous solubility. What are the best formulation strategies to improve its bioavailability for in vivo studies?
Answer: Poor aqueous solubility is a major challenge for many small molecules.[12] The choice of formulation strategy depends on the physicochemical properties of your compound and the intended route of administration.[12][13]
Common Formulation Strategies for Poorly Soluble Compounds:
| Strategy | Description | Pros | Cons |
| Co-solvent Systems | Using a mixture of a water-miscible organic solvent (e.g., DMSO, NMP, PEG400) and an aqueous vehicle (e.g., saline, PBS). | Simple to prepare; suitable for initial screening. | Potential for in vivo precipitation upon dilution in aqueous physiological fluids; solvent toxicity at high concentrations. |
| Suspensions | Milling the compound to a small particle size and suspending it in an aqueous vehicle with a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80). | Can allow for higher dose administration; avoids organic solvents. | Requires careful particle size control; potential for non-uniform dosing if not properly resuspended. |
| Lipid-Based Formulations | Dissolving the compound in oils, surfactants, and co-solvents to form self-emulsifying drug delivery systems (SEDDS).[12] | Can significantly enhance oral bioavailability for lipophilic compounds. | More complex to develop and characterize. |
| Amorphous Solid Dispersions | Dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state.[14] | Can dramatically increase solubility and dissolution rate. | Requires specialized manufacturing techniques (e.g., spray drying, hot-melt extrusion).[12] |
Recommended Step-wise Approach for Formulation Development:
-
Characterize Solubility: Determine the solubility of your compound in a range of pharmaceutically acceptable solvents and vehicles.
-
Start Simple: For initial dose-range finding studies, a simple co-solvent system or a micronized suspension is often sufficient.
-
Assess Stability: Ensure your chosen formulation is physically and chemically stable for the duration of your study.
-
Optimize for Efficacy Studies: If poor bioavailability is limiting efficacy, consider more advanced formulations like SEDDS or amorphous solid dispersions for pivotal studies.[15]
Question 3: How do I choose the most appropriate animal model for my studies?
Answer: The selection of an appropriate animal model is a critical decision that directly impacts the translatability of your findings to humans.[16]
Key Criteria for Animal Model Selection:
-
Target Expression and Homology: Ensure the animal model expresses the intended target of this compound and that the target has a high degree of homology with the human counterpart.
-
Metabolic Profile: The animal model should ideally have a metabolic profile for the compound that is similar to humans. This is important for predicting human pharmacokinetics and potential drug-drug interactions.[4]
-
Disease Phenotype: The model should recapitulate key aspects of the human disease you are studying.
-
Practical Considerations: Factors such as animal size, lifespan, cost, and housing requirements are also important practical considerations. Rodent models (mice and rats) are most commonly used for initial efficacy and toxicity screening.[17]
A structured approach to evaluating and justifying your choice of animal model will strengthen the quality and relevance of your preclinical data.[16]
References
-
Best Practices for Preclinical Dose Range Finding Studies | Altasciences. (n.d.). Retrieved January 21, 2026, from [Link]
-
A Structured Approach to Optimizing Animal Model Selection for Human Translation. (2022). ILAR Journal. Retrieved January 21, 2026, from [Link]
-
In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. (n.d.). Retrieved January 21, 2026, from [Link]
-
Dose Range Finding Studies - Charles River Laboratories. (n.d.). Retrieved January 21, 2026, from [Link]
-
(PDF) Formulation strategies for poorly soluble drugs - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]
-
Chemical and biological investigation of cyclopropyl containing diaryl-pyrazole-3-carboxamides as novel and potent cannabinoid type 1 receptor antagonists - PubMed. (2009). Retrieved January 21, 2026, from [Link]
-
in vivo general toxicology studies - YouTube. (2023). Retrieved January 21, 2026, from [Link]
-
On precision dosing of oral small molecule drugs in oncology - PMC - NIH. (2020). Retrieved January 21, 2026, from [Link]
-
Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics - PubMed. (2009). Retrieved January 21, 2026, from [Link]
-
Practical considerations for optimal designs in clinical dose finding studies - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
The role of early in vivo toxicity testing in drug discovery toxicology - ResearchGate. (2025). Retrieved January 21, 2026, from [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - MDPI. (2024). Retrieved January 21, 2026, from [Link]
-
Best Practices For Preclinical Animal Testing - BioBoston Consulting. (2025). Retrieved January 21, 2026, from [Link]
-
A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2016). Retrieved January 21, 2026, from [Link]
-
(PDF) A clinical phase I dose-finding design with adaptive shrinking boundaries for drug combination trials - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
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The Spontaneous Incidence of Neurological Clinical Signs in Preclinical Species Using Cage-side Observations or High-definition Video Monitoring: A Retrospective Analysis - PubMed. (2023). Retrieved January 21, 2026, from [Link]
-
Compound and Biosample Management IT issues, Troubleshooting Guide - Pharma IQ. (n.d.). Retrieved January 21, 2026, from [Link]
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Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
EdU in vivo (mouse) troubleshooting? - ResearchGate. (2016). Retrieved January 21, 2026, from [Link]
-
Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivatives as potential pancreatic lipase inhibitors for anti-obesity activity - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
How to support human dose prediction using preclinical PK? - Patsnap Synapse. (2025). Retrieved January 21, 2026, from [Link]
-
Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle - AACR Journals. (2016). Retrieved January 21, 2026, from [Link]
-
PRE CLINICAL TOXICOLOGICAL STUDIES - upums. (n.d.). Retrieved January 21, 2026, from [Link]
-
How to design a dose-finding study on combined agents: Choice of design and development of R functions | PLOS One. (2019). Retrieved January 21, 2026, from [Link]
-
Dose Optimization During Drug Development: Whether and When To Optimize | Request PDF - ResearchGate. (n.d.). Retrieved January 21, 2026, from [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition - MDPI. (n.d.). Retrieved January 21, 2026, from [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.). Retrieved January 21, 2026, from [Link]
-
Discovery of (R)-1-(3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-2-(dimethylamino)ethanone (CHMFL-FLT3-122) as a Potent and Orally Available FLT3 Kinase Inhibitor for FLT3-ITD Positive Acute Myeloid Leukemia - PubMed. (n.d.). Retrieved January 21, 2026, from [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH. (n.d.). Retrieved January 21, 2026, from [Link]
-
Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021). Retrieved January 21, 2026, from [Link]
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Technical Support Center: A Researcher's Guide to Addressing Off-Target Effects of Pyrazole-Based Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazole-based inhibitors. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly for kinase inhibitors, due to its synthetic tractability and ability to form key hydrogen bonds within ATP-binding pockets.[1][2][3] However, this same versatility can lead to unintended interactions with other proteins, known as off-target effects. These effects can confound experimental results, lead to cellular toxicity, and are a major cause of attrition in drug development pipelines.[4][5][6]
This guide is designed to provide you with the foundational knowledge and practical tools to anticipate, identify, and mitigate off-target effects, ensuring the integrity and accuracy of your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the off-target activity of pyrazole-based inhibitors.
Q1: What exactly are "off-target" effects?
A1: Off-target effects occur when a compound, designed to bind to a specific protein (the "on-target"), also binds to one or more unintended proteins.[4] These interactions can inhibit or activate the off-target protein, leading to biological consequences that are unrelated to the intended mechanism of action. This is a critical concern as it can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the on-target protein.[4]
Q2: Why are pyrazole-based kinase inhibitors prone to off-target effects?
A2: The primary reason lies in the conserved nature of the ATP-binding pocket across the human kinome.[7] The pyrazole ring is adept at forming hydrogen bonds with the kinase hinge region, a fundamental interaction for many ATP-competitive inhibitors.[2] Because hundreds of kinases share structural similarities in this region, an inhibitor designed for one kinase can often bind to many others, sometimes with equal or even greater affinity than the intended target.[8][9]
Q3: What's the difference between "selectivity" and "specificity"?
A3: While often used interchangeably, these terms have distinct meanings.
-
Selectivity is a relative measure. A compound is considered selective if it binds to its intended target with a significantly higher affinity (e.g., 100-fold lower IC50) than to other targets. Most kinase inhibitors are selective, not specific.
Q4: Can off-target effects ever be beneficial?
A4: Yes, this concept is known as polypharmacology. In some cases, engaging multiple nodes in a disease pathway can lead to enhanced therapeutic efficacy.[6] For example, an anticancer compound that hits both a primary oncogenic kinase and another kinase involved in a resistance pathway could be more effective than a highly specific inhibitor.[8] However, in a basic research context, these effects complicate the interpretation of a target's function.
Part 2: Troubleshooting Guide: From Unexpected Results to Actionable Solutions
This section is structured around common problems encountered in the lab. It follows a logical flow to help you diagnose whether an off-target effect is the culprit and what to do about it.
Scenario 1: Your cellular phenotype doesn't match the on-target's known function.
You've treated your cells with a pyrazole-based inhibitor for Kinase X. You've confirmed that Kinase X is inhibited, but the resulting cellular effect (e.g., apoptosis, differentiation) is contrary to what the literature suggests.
Q: How can I confirm my inhibitor is actually engaging the target in my cells?
A: This is the critical first step. A biochemical IC50 value doesn't guarantee the compound is hitting the target in a complex cellular environment. You must validate target engagement in your specific system.
-
Recommended Action: Perform a Cellular Thermal Shift Assay (CETSA®) .[10][11][12] This technique assesses target engagement by measuring the change in thermal stability of a protein upon ligand binding in intact cells or cell lysates.[11][13][14] A positive thermal shift is a direct indicator that your compound is binding to its intended target.[12]
Q: I've confirmed target engagement with CETSA, but the phenotype is still unexpected. What's my next move?
A: This strongly suggests an off-target effect is dominating the cellular response. The next step is to identify the unintended targets.
-
Recommended Action 1: Kinome Profiling. Screen your compound against a large panel of kinases (services are available from companies like Pharmaron, Reaction Biology, and CD Biosynsis).[15][16][17] This will provide a selectivity profile and identify other kinases that are inhibited at relevant concentrations.[18][19]
-
Recommended Action 2: Chemoproteomics. For an unbiased, proteome-wide view, use chemoproteomic approaches.[20][21] Techniques like affinity chromatography coupled with mass spectrometry can "pull down" proteins that bind to your compound from a cell lysate, identifying both kinase and non-kinase off-targets.[22]
Scenario 2: The inhibitor's potency in cells (EC50) is much higher than in biochemical assays (IC50).
You have a potent inhibitor with a 10 nM IC50 against the purified enzyme, but you need 1 µM to see an effect in your cell-based assay.
Q: What could cause this discrepancy?
A: Several factors could be at play:
-
Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.
-
High Protein Binding: The compound may bind extensively to plasma proteins in the cell culture medium.
-
Cellular ATP Concentration: In the cell, your inhibitor must compete with high (millimolar) concentrations of ATP, whereas biochemical assays are often run at lower, sometimes Km, ATP levels.[17] This is a common reason for a potency shift.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
Q: How do I systematically troubleshoot this?
A:
-
Assess Cell Permeability: Use computational models (e.g., predicting LogP) or experimental assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).
-
Run a Cellular Target Engagement Assay: Use CETSA to determine the concentration required to engage the target in the cell.[10][11][12] If you see target engagement at 50 nM, but the phenotype requires 1 µM, it's a strong indicator of off-target effects.
-
Use a Structurally Unrelated Inhibitor: A crucial validation step is to use a second, structurally distinct inhibitor for the same target.[4] If both compounds produce the same phenotype (ideally at concentrations consistent with their cellular target engagement), you can be more confident it's an on-target effect.
Part 3: Key Experimental Protocols & Data Interpretation
A successful investigation requires robust experimental design. Here are streamlined protocols for the key techniques discussed.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol allows you to verify that your pyrazole-based inhibitor binds its intended protein target in a cellular context.
Methodology:
-
Cell Culture & Treatment: Plate cells and grow to ~80% confluency. Treat one set of cells with your inhibitor at the desired concentration(s) and another with a vehicle control (e.g., DMSO). Incubate for a time sufficient for compound entry and binding (e.g., 1 hour).
-
Heating Step: Harvest the cells, wash, and resuspend in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by a 3-minute cooling step at room temperature. One aliquot should remain unheated as a control.
-
Lysis & Separation: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Clarification: Pellet the precipitated/aggregated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of your target protein remaining in the supernatant by Western Blot or ELISA.
-
Analysis: Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples. A shift of the melting curve to a higher temperature in the compound-treated sample indicates protein stabilization and confirms target engagement.[14]
Self-Validation System:
-
Vehicle Control: Essential to establish the baseline melting curve of the target protein.
-
Unheated Control: Confirms that the protein is soluble and detectable before heat treatment.
-
Positive Control Compound: If available, use a well-characterized inhibitor for your target to validate the assay setup.
Workflow for Investigating Off-Target Effects
The following diagram outlines a systematic workflow for diagnosing and characterizing off-target effects.
Caption: A systematic workflow for identifying and validating off-target effects.
Data Interpretation: Selectivity Profile of a Pyrazole-Based Inhibitor
Kinome profiling data is essential for understanding an inhibitor's selectivity. The table below shows hypothetical data for a compound designed to inhibit p38α MAPK.[7][][24]
| Target Kinase | IC50 (nM) | Classification | Potential Downstream Consequence of Inhibition |
| MAPK14 (p38α) | 15 | On-Target | Inhibition of inflammation, apoptosis (context-dependent) [][25] |
| MAPK11 (p38β) | 25 | On-Target Isoform | Similar to p38α, but with distinct substrate specificities |
| JNK1 | 350 | Off-Target | Modulation of stress response and apoptosis pathways |
| GSK3B | 800 | Off-Target | Effects on metabolism, cell cycle, and neuronal function |
| CDK2 | >10,000 | Non-Target | Minimal impact on cell cycle progression expected |
| RIPK2 | 45 | Potent Off-Target | Potent anti-inflammatory effects, confounding p38α results[8] |
Analysis: This inhibitor is potent against its target, p38α. However, it also potently inhibits RIPK2, another kinase involved in inflammation.[8] Therefore, attributing an anti-inflammatory phenotype solely to p38α inhibition would be incorrect without further validation. This highlights the necessity of counterscreening and validating potential off-targets.
Signaling Pathway: On-Target vs. Off-Target Effects
This diagram illustrates how a single pyrazole-based inhibitor targeting p38α could produce a complex phenotype by also inhibiting the off-target kinase RIPK2.
Caption: Confounding effects of a p38α inhibitor with RIPK2 off-target activity.
References
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Ruprecht, B., et al. (2012). Chemoproteomic approaches to drug target identification and drug profiling. PubMed. Available at: [Link]
-
Yang, Y., et al. (2023). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. MDPI. Available at: [Link]
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Wu, Z., et al. (2019). Chemoproteomic strategies for drug target identification. ResearchGate. Available at: [Link]
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Parker, C.G., et al. (2017). How chemoproteomics can enable drug discovery and development. PMC. Available at: [Link]
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Piazza, I., et al. (2020). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. Nature Communications. Available at: [Link]
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available at: [Link]
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Henderson, M.J., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]
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MtoZ Biolabs. (n.d.). Kinome Profiling Service. MtoZ Biolabs. Available at: [Link]
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Scott, E.E., et al. (2018). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. Available at: [Link]
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Pharmaron. (n.d.). Kinase Panel Profiling. Pharmaron. Available at: [Link]
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CD Biosynsis. (n.d.). Quantitative Kinome Profiling Services. CD Biosynsis. Available at: [Link]
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Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Eurofins Discovery. Available at: [Link]
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Vasta, J.D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Patsnap. (2025). How can off-target effects of drugs be minimised? Patsnap Synapse. Available at: [Link]
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Voll, A.M., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available at: [Link]
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Clark, J.E., et al. (2012). Developing small molecules to inhibit kinases unkind to the heart: p38 MAPK as a case in point. PMC. Available at: [Link]
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Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. Available at: [Link]
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Alam, M.J., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Bojita, A.M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
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Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Creative Diagnostics. Available at: [Link]
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The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. Available at: [Link]
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ResearchGate. (2025). Methods for detecting off-target effects of CRISPR/Cas9. ResearchGate. Available at: [Link]
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Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]
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Fitzgerald, C.E., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology. Available at: [Link]
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Kumar, A., et al. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry. Available at: [Link]
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Kumar, Y., et al. (2021). New inhibitors of p38 mitogen-activated protein kinase: Repurposing of existing drugs with deep learning. SciSpace. Available at: [Link]
-
Matiushkin, D.S., et al. (2023). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. Available at: [Link]
-
Kumar, Y., et al. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. Biointerface Research in Applied Chemistry. Available at: [Link]
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Technical Support Center: Structure-Activity Relationship (SAR) Optimization of Cyclopentyl Pyrazoles
A Troubleshooting Guide for Medicinal Chemists and Drug Discovery Professionals
Welcome to the Technical Support Center for the SAR optimization of cyclopentyl pyrazoles. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the iterative cycle of design, synthesis, and biological evaluation. As Senior Application Scientists, we provide not just solutions, but the underlying scientific rationale to empower your decision-making process.
Section 1: Troubleshooting Synthetic Chemistry
The synthesis of substituted pyrazoles is a well-established field, yet challenges in yield, purification, and regioselectivity are common hurdles in a fast-paced drug discovery program.
Q1: My pyrazole core formation via condensation of a 1,3-dicarbonyl precursor with a substituted hydrazine is consistently low-yielding. What are the likely causes and how can I improve it?
A1: Low yields in Knorr-type pyrazole synthesis often stem from three primary areas: suboptimal reaction conditions, starting material instability, or competing side reactions. [1]
-
Causality & Rationale: The core reaction involves a delicate balance between the nucleophilicity of the hydrazine and the electrophilicity of the two carbonyls. The initial condensation to form a hydrazone intermediate is often rapid, but the subsequent intramolecular cyclization and dehydration can be rate-limiting and reversible.
-
Troubleshooting Steps:
-
Catalyst Choice: The reaction is typically acid-catalyzed. If you are using a weak acid like acetic acid, consider switching to a stronger, non-nucleophilic acid like a catalytic amount of sulfuric acid or p-toluenesulfonic acid to more effectively protonate the carbonyl and facilitate dehydration. [2]However, excessive acid can lead to degradation.
-
Temperature and Time: Monitor the reaction by TLC or LC-MS to determine if it's stalling. [1]Many of these condensations require heat to drive the dehydration step to completion; refluxing in a suitable solvent (e.g., ethanol, toluene with a Dean-Stark trap) is common. Microwave-assisted synthesis can also dramatically reduce reaction times and improve yields. [1] 3. Hydrazine Reactivity: If your substituted hydrazine has electron-withdrawing groups, its nucleophilicity will be reduced, slowing the reaction. In such cases, more forcing conditions (higher temperature, longer reaction time) may be necessary. [3]Conversely, highly reactive hydrazines might lead to side products.
-
Purity of Starting Materials: Ensure your 1,3-dicarbonyl precursor is pure. Impurities can lead to undesired side reactions, complicating the reaction mixture and reducing the yield of the desired product. [3] Q2: I'm struggling with the purification of my final cyclopentyl pyrazole compound. It co-elutes with a persistent impurity on silica gel. What are some advanced purification strategies?
-
A2: Purification challenges with pyrazole-containing compounds, which are often basic, are common. When standard chromatography fails, consider exploiting the chemical properties of your molecule.
-
Causality & Rationale: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanols on the surface of silica gel, leading to tailing and poor separation. If an impurity has a similar polarity and pKa, co-elution is highly likely.
-
Troubleshooting Steps:
-
Acid/Base Wash: If your compound is sufficiently stable, perform an acid/base liquid-liquid extraction. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). Your basic pyrazole should move into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract your product back into an organic solvent.
-
Salt Crystallization: Convert the pyrazole into a salt by treating a solution of the crude product with an acid like HCl (in ether or dioxane) or an organic acid. [4][5]The resulting salt will have vastly different solubility properties and will often crystallize, leaving impurities in the mother liquor. The pure free base can then be regenerated.
-
Reverse-Phase Chromatography: If the impurity is more or less polar than your product, reverse-phase flash chromatography (C18 silica) is an excellent alternative to normal-phase.
-
Chromatography Modifiers: When using normal-phase silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of 7N NH₃ in methanol) to your mobile phase. This will "deactivate" the acidic sites on the silica, reducing tailing and often improving separation.
-
Section 2: Overcoming Challenges in Biological Evaluation
A potent compound on paper is only as good as its performance in a biological assay. Issues like solubility and off-target effects can generate misleading SAR data.
Q1: My cyclopentyl pyrazole kinase inhibitor shows high potency in the biochemical assay, but its activity drops significantly in the cell-based assay. What's the disconnect?
A1: This is a classic and critical challenge in drug discovery, often referred to as a poor biochemistry-to-cell-potency translation. [6]The issue typically arises from factors not present in a clean biochemical assay, such as cell membrane permeability, efflux, metabolic instability, or high intracellular ATP concentrations.
-
Causality & Rationale: A biochemical kinase assay measures the direct interaction of your compound with a purified enzyme in a buffered solution. A cell-based assay requires the compound to cross the cell membrane, evade efflux pumps, remain stable against metabolic enzymes, and compete with high physiological concentrations of ATP (~1-10 mM) to inhibit the target kinase inside the cell. [6]* Troubleshooting Workflow:
-
Assess Physicochemical Properties: Is the compound's lipophilicity (LogP/LogD) in an optimal range (typically 1-3) for cell permeability? Highly lipophilic compounds may get stuck in the membrane, while very polar compounds may not cross it at all.
-
Measure Solubility: Confirm the compound is fully dissolved in the cell culture media at the tested concentrations. Compound precipitation is a common cause of apparent low activity. [7][8] 3. Run a Permeability Assay: Use an assay like the Parallel Artificial Membrane Permeability Assay (PAMPA) to quickly assess passive diffusion.
-
Check for Efflux: Is your compound a substrate for efflux pumps like P-glycoprotein (P-gp)? This can be tested by running your cellular assay in the presence and absence of a known efflux pump inhibitor.
-
Consider Plasma Protein Binding: While not an issue in standard cell culture media, be aware that high plasma protein binding can reduce the free concentration of your drug in vivo.
-
Q2: My IC50 values for a series of analogs are not reproducible between experiments. What are the key parameters to control in my kinase assay?
A2: Reproducibility is the cornerstone of reliable SAR data. In kinase assays, variability often comes from improperly controlled enzymatic conditions or reagent instability. [9]
-
Causality & Rationale: Kinase activity is highly sensitive to the concentrations of the enzyme, the substrate, and ATP. The IC50 value of an ATP-competitive inhibitor, which most pyrazole-based inhibitors are, is directly dependent on the ATP concentration used in the assay. [10]* Assay Validation Checklist:
-
ATP Concentration: Ensure the ATP concentration is consistent across all assays and is ideally set at or near the Michaelis-Menten constant (Km) for the specific kinase. Running assays at different ATP concentrations can also help characterize the mechanism of inhibition.
-
Enzyme Activity: Use a consistent source and batch of purified kinase. Confirm its activity is within a linear range for the duration of the experiment. [11] 3. Compound Solubility: As mentioned, ensure your compounds are fully dissolved in the assay buffer. Many kinase inhibitors have poor aqueous solubility. [12][13]Using a small percentage of DMSO is standard, but ensure the final concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <1%). [14] 4. Incubation Times: Both the pre-incubation time of the enzyme with the inhibitor and the reaction time after adding ATP must be precisely controlled.
-
Positive and Negative Controls: Always include a known standard inhibitor (positive control) and a DMSO-only control (negative control) on every plate to ensure the assay is performing as expected. [14]
-
Section 3: Interpreting SAR Data and Planning Next Steps
SAR data is not always linear or intuitive. Understanding phenomena like "activity cliffs" is crucial for navigating chemical space effectively.
Q1: I introduced a small, seemingly conservative structural change (e.g., moving a methyl group) to my lead compound, and the potency dropped by over 1000-fold. How do I rationalize this "activity cliff"?
A1: An "activity cliff" is a pair of structurally similar compounds with a large and unexpected difference in potency. [15][16]This phenomenon, while frustrating, provides highly valuable information about the specific interactions governing binding.
-
Causality & Rationale: Activity cliffs are caused by discrete, high-impact molecular events. [17][18]A minor structural change can lead to:
-
Steric Clash: The new group may physically bump into an amino acid residue in the binding pocket, preventing the compound from adopting its optimal binding pose.
-
Disruption of a Key Interaction: The modification may remove or reposition a critical hydrogen bond, hydrophobic interaction, or water-mediated contact. For pyrazole kinase inhibitors, interactions with the hinge region of the kinase are paramount. [19] * Forced Unfavorable Conformation: The change might induce a high-energy conformation in the ligand or force a residue in the protein to move to an unfavorable position.
-
-
Investigative Strategy:
-
Molecular Modeling: If a crystal structure of a related ligand in the target protein is available, dock your active and inactive compounds. [15]Analyze the binding poses to identify potential steric clashes or lost interactions. This is the most direct way to form a hypothesis.
-
Review SAR of Analogs: Is there a pattern? For example, is there tolerance for substitution at one position of a ring but not another? This helps define the boundaries of the "SAR canyon."
-
Synthesize Probing Analogs: Create a small set of analogs to specifically test the hypothesis. For instance, if a steric clash is suspected, synthesize an analog with a smaller group at that position. If a lost hydrogen bond is the culprit, try to re-establish it with a different functional group.
-
Protocols & Data Management
Representative Protocol: Synthesis of a 1,5-disubstituted Cyclopentyl Pyrazole
This protocol describes a general procedure for the condensation of a cyclopentyl-1,3-dione with an arylhydrazine.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclopentyl-1,3-dione (1.0 eq) and ethanol (approx. 0.2 M concentration).
-
Reagent Addition: Add the substituted arylhydrazine hydrochloride (1.1 eq) to the solution.
-
Catalysis: Add glacial acetic acid (2.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Reduce the solvent volume in vacuo.
-
Extraction: Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Representative Protocol: In Vitro Kinase Inhibition Assay (e.g., for JAK2)
This protocol outlines a typical luminescence-based assay to determine IC50 values.
-
Compound Plating: Prepare serial dilutions of the test compounds in 100% DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into a 384-well assay plate.
-
Reagent Preparation: Prepare a master mix of 1x Kinase Assay Buffer containing the JAK2 enzyme and the appropriate peptide substrate. [14]3. Enzyme/Inhibitor Incubation: Add the enzyme/substrate mix to the compound plate. Mix and allow to incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Reaction Initiation: Prepare a solution of ATP in Kinase Assay Buffer at 2x the final desired concentration (e.g., 2x Km). Add this solution to the plate to start the kinase reaction. [14]5. Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C). [14]6. Detection: Add a detection reagent (e.g., ADP-Glo™ reagent) that stops the kinase reaction and begins to quantify the amount of ADP produced. After a further incubation, add a second detection reagent to convert the signal into luminescence. [14]7. Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Subtract the "blank" (no enzyme) values from all other readings. [14]Normalize the data relative to the "positive control" (enzyme + DMSO) and "negative control" (no enzyme) wells. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Example SAR Data Table
Summarizing data clearly is essential for effective SAR analysis.
| Cmpd | R¹ Group | R² Group | JAK2 IC₅₀ (nM) | Cell Proliferation IC₅₀ (µM) | cLogP |
| 1a | -H | -CH₃ | 150 | 10.5 | 2.8 |
| 1b | -F | -CH₃ | 75 | 4.2 | 2.9 |
| 1c | -Cl | -CH₃ | 25 | 1.1 | 3.3 |
| 1d | -Cl | -CF₃ | 350 | >20 | 4.1 |
| 1e | -Cl | -CH₂OH | 5 | 0.2 | 2.5 |
Visualizations
Diagram 1: The Iterative SAR Optimization Cycle
Caption: The iterative cycle of Structure-Activity Relationship (SAR) optimization.
Diagram 2: Troubleshooting a Biochemistry-to-Cellular Potency Drop
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Technical Support Center: Lead Optimization of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine Analogs
Welcome to the technical support center for the lead optimization of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, evaluation, and optimization of this promising class of compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for its ability to enhance pharmacokinetic and pharmacological profiles.[1][2][3] This guide provides in-depth, field-proven insights to streamline your research and development efforts.
Section 1: Synthesis and Purification
The synthesis of this compound analogs often involves multi-step sequences, including the formation of the pyrazole core and subsequent functionalization. This section addresses common hurdles in the synthetic and purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: We are experiencing low yields in the cyclocondensation reaction to form the pyrazole ring. What are the likely causes and how can we improve the yield?
Answer: Low yields in pyrazole synthesis, typically achieved through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, can stem from several factors.[4][5]
-
Side Reactions: Incomplete reaction or the formation of regioisomers are common side reactions. The reaction of unsymmetrical 1,3-dicarbonyls with substituted hydrazines can lead to a mixture of pyrazole regioisomers.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, solvent, or catalyst, can significantly impact the yield.
-
Stability of Reactants: The stability of the hydrazine and dicarbonyl starting materials is crucial. Hydrazine derivatives can be unstable, and dicarbonyl compounds may undergo self-condensation.
Troubleshooting Protocol:
-
Regioisomer Control: To control regioselectivity, consider using a pre-functionalized hydrazine or a dicarbonyl compound that favors the formation of the desired isomer. Protecting groups can also be employed to direct the cyclization.
-
Optimization of Reaction Conditions:
-
Solvent: While ethanol is commonly used, exploring other solvents like acetic acid or toluene can sometimes improve yields.[5]
-
Temperature: The reaction may require heating to proceed to completion. A systematic temperature screen from room temperature to reflux is recommended.
-
Catalysis: Acid or base catalysis can accelerate the reaction. A catalytic amount of a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) can be beneficial.
-
-
Reactant Quality: Ensure the purity of your starting materials. Freshly distill or recrystallize them if necessary.
Question 2: Our palladium-catalyzed cross-coupling reaction for derivatization of the pyrazole core is sluggish and gives significant byproducts. How can we optimize this step?
Answer: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation but are sensitive to various parameters.[6][7][8] Common issues include catalyst deactivation, ligand degradation, and competing side reactions like homocoupling.[9]
Key Considerations for Optimization:
| Parameter | Troubleshooting Strategy | Rationale |
| Catalyst/Pre-catalyst | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and pre-catalysts. | The choice of palladium source can affect the rate of formation of the active Pd(0) species.[10] |
| Ligand | Evaluate a panel of phosphine ligands (e.g., PPh₃, Xantphos, SPhos). | The ligand influences the stability and reactivity of the catalytic complex. Bulky, electron-rich ligands often improve catalytic activity.[9] |
| Base | Test a range of inorganic and organic bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N). | The base is crucial for the catalytic cycle, and its strength and solubility can impact the reaction rate and yield. |
| Solvent | Use anhydrous, degassed solvents (e.g., toluene, dioxane, DMF). | Oxygen can oxidize the Pd(0) catalyst, leading to deactivation. Water can interfere with the reaction.[7] |
| Temperature | Optimize the reaction temperature. | Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or side reactions.[7] |
Experimental Workflow for Optimization:
Sources
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Technical Support Center: Strategies for Improving the Oral Bioavailability of Pyrazole Methanamine Derivatives
Introduction: Pyrazole methanamine derivatives represent a promising class of compounds with significant therapeutic potential. However, researchers frequently encounter challenges with poor oral bioavailability, which can hinder clinical translation. This guide provides a comprehensive technical resource for drug development professionals to diagnose, troubleshoot, and overcome common bioavailability hurdles. We will explore the underlying scientific principles and provide validated, step-by-step protocols to systematically enhance the in vivo performance of your compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational concepts critical for understanding and tackling bioavailability challenges.
Q1: What is oral bioavailability and why is it a critical parameter?
Oral bioavailability (F) is the fraction of an orally administered drug that reaches systemic circulation unchanged. It is a crucial pharmacokinetic parameter because it determines the dose required to achieve therapeutic concentrations in the body. Low bioavailability can lead to high dose requirements, increased patient-to-patient variability, and potential underexposure, compromising therapeutic efficacy.[1][2]
Q2: What are the primary reasons pyrazole methanamine derivatives often exhibit poor oral bioavailability?
The challenges with this class of compounds are typically multifactorial and stem from their physicochemical properties:
-
Poor Aqueous Solubility: The often planar, aromatic, and crystalline nature of pyrazole derivatives can lead to high crystal lattice energy and low solubility in the aqueous environment of the gastrointestinal (GI) tract.[3][4] This is frequently the rate-limiting step for absorption.
-
High First-Pass Metabolism: The pyrazole ring itself is relatively stable, but substituents on the ring or the methanamine side chain can be susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes in the gut wall and liver.[4][5][6] This metabolic process can significantly reduce the amount of active drug reaching systemic circulation.[7]
Q3: What is the Biopharmaceutics Classification System (BCS) and how does it help diagnose the problem?
The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[8][9][10] Understanding a compound's BCS class is the first step in diagnosing the cause of poor bioavailability. Pyrazole methanamine derivatives most often fall into BCS Class II or IV.
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
A BCS Class II classification indicates that the primary hurdle is solubility, and formulation strategies aimed at enhancing dissolution will be most effective.[8][11] A Class IV designation points to concurrent issues with both solubility and permeability, requiring more complex strategies.[11]
Section 2: Troubleshooting & Optimization Guide
This section provides a problem-oriented approach to overcoming specific experimental hurdles.
Problem 1: Poor Aqueous Solubility & Dissolution Rate (A BCS Class II Issue)
Root Cause Analysis: Low oral absorption for a BCS Class II compound is directly linked to its inability to dissolve sufficiently in GI fluids. The absorption process is "dissolution rate-limited." The high melting point and hydrophobicity of many pyrazole derivatives contribute to a stable crystal lattice that resists dissolution.
The first step is to confirm that solubility is the primary barrier and then select an appropriate enhancement strategy.
Solution A: Physicochemical Modification (Salt Formation)
Causality & Rationale: For compounds with ionizable functional groups (like the methanamine moiety), salt formation is often the most direct and cost-effective strategy to improve solubility and dissolution rate.[12] This approach works by replacing the strong, stable crystal lattice of the neutral parent molecule with an ionic lattice that is more readily disrupted by water. The choice of the counter-ion is critical, as it influences the salt's final properties, including solubility, stability, and hygroscopicity. For successful salt formation, a pKa difference of at least 2-3 units between the drug and the counter-ion is generally recommended.[13]
This protocol outlines a tiered, efficient approach to identify promising salt forms.[14][15]
Materials:
-
Pyrazole methanamine derivative (API)
-
Panel of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, mesylate, tosylate, sulfate, phosphate for a basic API)
-
A range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate)
-
Crystal16 or similar parallel crystallizer (optional, but recommended)
-
Analytical equipment: XRPD (X-Ray Powder Diffraction), DSC (Differential Scanning Calorimetry), TGA (Thermogravimetric Analysis), HPLC.
Step-by-Step Methodology:
-
API Characterization: Fully characterize the starting free-form API, including its solubility in the selected solvents, crystallinity (XRPD), and thermal properties (DSC/TGA).
-
Counter-ion Selection: Choose a diverse set of counter-ions based on the pKa of your API.[11]
-
Screening Execution (Slurry Method): a. In separate vials, slurry a known amount of API (e.g., 10-20 mg) in each selected solvent. b. Add a stoichiometric equivalent (1.0 eq) of the chosen counter-ion to each vial. c. Agitate the slurries at ambient temperature or with temperature cycling (e.g., 25°C to 50°C over 8 hours) for 2-3 days to facilitate equilibration.[16]
-
Isolation & Analysis: a. Isolate the resulting solids by centrifugation or filtration. b. Analyze the solids using XRPD. A new diffraction pattern compared to the parent API indicates the formation of a new solid form, likely a salt.
-
Confirmation & Characterization: a. For promising new forms, confirm salt formation using techniques like NMR or elemental analysis. b. Characterize the lead candidates for key properties:
- Aqueous Solubility: Measure the kinetic solubility in water or simulated intestinal fluid.
- Physical Stability: Assess hygroscopicity (moisture uptake) and stability under stress conditions (e.g., 40°C/75% RH).
- Crystallinity: Confirm a stable, crystalline form via DSC and XRPD.[13]
Solution B: Formulation-Based Approaches
If salt formation is unsuccessful or does not provide sufficient enhancement, formulation strategies can be employed.
Causality & Rationale: ASDs improve oral bioavailability by converting the crystalline drug into a high-energy, amorphous state, which has a significantly higher apparent solubility than its crystalline counterpart.[17][18][19] The drug is molecularly dispersed within a polymer matrix, which prevents recrystallization both during storage and in the GI tract.[19][20] Upon administration, the polymer dissolves, releasing the drug in a supersaturated state, which creates a large concentration gradient that drives absorption.[17][21]
Step-by-Step Methodology:
-
Polymer Selection: Choose a polymer based on drug-polymer miscibility and desired release profile. Common choices include PVP/VA, HPMC-AS, and Soluplus®.
-
Solvent Selection: Identify a common solvent system that can dissolve both the API and the polymer at the desired concentration (typically 5-10% w/v total solids).
-
Spray Drying: a. Dissolve the API and polymer in the solvent system at various drug loadings (e.g., 10%, 25%, 50%). b. Spray-dry the solution using a lab-scale spray dryer, optimizing parameters like inlet temperature, feed rate, and atomization gas flow to obtain a fine powder.
-
Characterization: a. Confirm the amorphous nature of the dispersion using XRPD (absence of Bragg peaks). b. Use DSC to verify a single glass transition temperature (Tg), indicating a homogeneous dispersion.
-
Performance Testing: Conduct in vitro dissolution tests in simulated GI fluids to assess the extent and duration of supersaturation compared to the crystalline API.
Causality & Rationale: Lipid-based drug delivery systems (LBDDS), such as Self-Emulsifying Drug Delivery Systems (SEDDS), enhance bioavailability by presenting the drug to the GI tract in a solubilized state.[2][22][23] These formulations consist of oils, surfactants, and co-solvents that, upon gentle agitation in aqueous media, spontaneously form fine oil-in-water emulsions.[24] This pre-dissolved state bypasses the dissolution step. Furthermore, LBDDS can stimulate lymphatic transport, which allows the drug to bypass the liver, thereby reducing first-pass metabolism.[2][25]
| Parameter | Salt Formation | Amorphous Solid Dispersion (ASD) | Lipid-Based Formulation (SEDDS) |
| Mechanism | Increases intrinsic solubility and dissolution rate.[12] | Creates a high-energy amorphous form, enabling supersaturation.[18][19] | Presents drug in a pre-dissolved state; can enhance lymphatic uptake.[2][23] |
| Typical Fold-Increase in AUC | 2-10x | 5-50x | 5-25x |
| Development Complexity | Low to Moderate | High | Moderate to High |
| Key Challenge | Identifying a stable, non-hygroscopic salt. | Preventing recrystallization during storage and dissolution.[20] | Physical and chemical stability of the formulation. |
| Best For | Ionizable compounds with moderate solubility issues. | Compounds with very low solubility but good permeability (BCS II). | Highly lipophilic compounds (high logP); compounds with first-pass metabolism. |
Problem 2: High First-Pass Metabolism
Root Cause Analysis: If a compound has adequate solubility but still exhibits low bioavailability, high first-pass metabolism is a likely cause. This occurs when enzymes, primarily Cytochrome P450s located in the intestinal wall and liver, rapidly metabolize the drug after absorption but before it reaches systemic circulation.[6]
Rationale: This assay provides a direct measure of a compound's susceptibility to metabolism by liver enzymes.[26] By incubating the compound with liver microsomes (which contain a high concentration of CYP enzymes) and an NADPH cofactor, one can measure the rate of parent drug depletion over time.[27][28][29] A short half-life in this assay is a strong indicator of high in vivo clearance and first-pass metabolism.
Materials:
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[27]
-
LC-MS/MS for analysis
Step-by-Step Methodology:
-
Incubation Preparation: Prepare a solution of your compound (e.g., 1 µM final concentration) in phosphate buffer containing liver microsomes (e.g., 0.5 mg/mL protein).[28][29]
-
Initiate Reaction: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding ice-cold acetonitrile containing an internal standard.[27]
-
Analysis: Centrifuge the samples to precipitate protein. Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percent remaining compound versus time. The slope of this line can be used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A t½ < 30 minutes is often considered metabolically unstable.
Solution: Prodrug Strategy
Causality & Rationale: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in the body to release the active drug.[7][30][31] This approach is highly effective for overcoming first-pass metabolism by masking the metabolic "soft spot" on the molecule with a cleavable promoiety.[7] For example, a hydroxyl or amine group susceptible to oxidation or conjugation can be temporarily protected as an ester or carbamate. This promoiety is designed to be cleaved by ubiquitous enzymes (like esterases) in the blood or tissues after the drug has been absorbed and has bypassed the liver, thus releasing the active parent drug into systemic circulation.[31][32]
Design & Synthesis Example (Conceptual):
-
Identify Metabolic Hotspot: Use data from the microsomal stability assay and metabolite identification studies to pinpoint the site of metabolism on the pyrazole methanamine derivative.
-
Select Promoieity: If the hotspot is a primary amine on the methanamine side chain, it can be masked by forming a carbamate with an amino acid. This can enhance stability against first-pass metabolism.[32]
-
Synthesis: Synthesize the prodrug using standard chemical reactions.
-
Evaluation:
-
Confirm that the prodrug is more stable than the parent drug in the liver microsome assay.
-
Demonstrate that the prodrug efficiently converts back to the parent drug in plasma or whole blood.
-
Evaluate the oral bioavailability of the prodrug in vivo, expecting a significant increase compared to the parent drug.
-
References
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Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs. (n.d.). IntechOpen. Retrieved from [Link]
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Mechanisms of increased bioavailability through amorphous solid dispersions: a review. (2020). Journal of Pharmaceutical Investigation. Retrieved from [Link]
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Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs. (2023). Frontiers in Pharmacology. Retrieved from [Link]
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Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability. Retrieved from [Link]
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Lipid-Based Drug Delivery Systems: Enhancing Bioavailability for Improved Therapeutic Outcomes. (n.d.). Walsh Medical Media. Retrieved from [Link]
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Promising strategies for improving oral bioavailability of poor water-soluble drugs. (2022). Expert Opinion on Drug Delivery. Retrieved from [Link]
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Lipid-Based Nanoparticles as Oral Drug Delivery Systems: Overcoming Poor Gastrointestinal Absorption and Enhancing Bioavailability of Peptide and Protein Therapeutics. (2021). Journal of Nanomaterials. Retrieved from [Link]
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Design of lipid-based drug delivery systems to improve the oral Bioavailability of poorly water-soluble drugs. (n.d.). Longdom Publishing. Retrieved from [Link]
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The Biopharmaceutical Classification System (BCS) and its Influence on Formulation Development and Bioavailability. (2024). Journal of Formulation Science & Bioavailability. Retrieved from [Link]
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Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (2020). Journal of Drug Delivery Science and Technology. Retrieved from [Link]
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Solid Lipid-based Delivery System for Oral Delivery of Drugs: A Review. (n.d.). Retrieved from [Link]
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Pharmaceutical Technologies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2010). Journal of Bioequivalence & Bioavailability. Retrieved from [Link]
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An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
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Amorphous Solid Dispersions for Bioavailability Enhancement. (2023). Contract Pharma. Retrieved from [Link]
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The Role of BCS (Biopharmaceutics Classification System) and BDDCS (Biopharmaceutics Drug Disposition Classification System) in Drug Development. (2012). Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Strategies for enhancing oral bioavailability of poorly soluble drugs. (2017). ResearchGate. Retrieved from [Link]
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Biopharmaceutics Classification System (BCS) - An Overview. (2025). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Modern Prodrug Design for Targeted Oral Drug Delivery. (2018). Pharmaceutics. Retrieved from [Link]
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Amorphous solid dispersions for enhanced drug solubility and stability. (n.d.). Retrieved from [Link]
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BCS in Drug Discovery, Development, and Regulation. (2009). Molecular Pharmaceutics. Retrieved from [Link]
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metabolic stability in liver microsomes. (n.d.). Mercell. Retrieved from [Link]
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Enhancement of dissolution performance of amorphous solid dispersions by plasticization. (2021). University of Texas at Austin. Retrieved from [Link]
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In vitro drug metabolism: for the selection of your lead compounds. (n.d.). MTTlab. Retrieved from [Link]
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Golden rules for designing a salt screening strategy for insoluble molecules. (n.d.). Onyx Scientific. Retrieved from [Link]
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Salt Screening. (2021). Improved Pharma. Retrieved from [Link]
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Prodrugs to Reduce Presystemic Metabolism. (n.d.). ResearchGate. Retrieved from [Link]
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How to salt screen using the Crystal 16. (2023). Retrieved from [Link]
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Metabolic Stability Assay Services. (n.d.). BioIVT. Retrieved from [Link]
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Microsomal Stability. (n.d.). Cyprotex. Retrieved from [Link]
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Salt Selection in Drug Development. (2011). Pharmaceutical Technology. Retrieved from [Link]
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Prodrug Approach as a Strategy to Enhance Drug Permeability. (2025). Pharmaceuticals. Retrieved from [Link]
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In Vitro Drug Metabolism Using Liver Microsomes. (2016). Current Protocols in Pharmacology. Retrieved from [Link]
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Pyrazole-induced cytochrome P-450 in rat liver microsomes: an isozyme with high affinity for dimethylnitrosamine. (1981). Biochemical and Biophysical Research Communications. Retrieved from [Link]
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Pharmacokinetics: Metabolism: Prodrugs: General Pharmacology. (2024). YouTube. Retrieved from [Link]
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Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). Molecules. Retrieved from [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
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Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. (2019). Drug Metabolism and Disposition. Retrieved from [Link]
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An evaluation of salt screening methodologies. (2015). Journal of Pharmacy and Pharmacology. Retrieved from [Link]
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Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. (2021). Journal of Medicinal Chemistry. Retrieved from [Link]
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Novel Aryl Substituted Pyrazoles as Small Molecule Inhibitors of Cytochrome P450 CYP121A1: Synthesis and Antimycobacterial Evaluation. (2019). Journal of Medicinal Chemistry. Retrieved from [Link]
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Graph of oral bioavailability for pyrazole substances. (n.d.). ResearchGate. Retrieved from [Link]
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Validation & Comparative
A Researcher's Guide to the In Vitro Validation of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine Bioactivity
This guide provides a comprehensive framework for the in vitro validation of the novel pyrazole compound, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine, hereafter referred to as CMP-3. We will explore a rational, hypothesis-driven approach to characterize its bioactivity, comparing its performance against a well-established drug, Dasatinib. This document is intended for researchers, scientists, and drug development professionals engaged in early-stage compound validation.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Many pyrazole derivatives have been successfully developed as kinase inhibitors, a critical class of drugs for targeted cancer therapy.[1][4][5] Kinases are pivotal enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[6][7]
Given this precedent, our initial hypothesis is that CMP-3, a novel pyrazole-containing molecule, possesses kinase inhibitory activity. This guide outlines a systematic in vitro strategy to test this hypothesis, focusing on the Src family of non-receptor tyrosine kinases. Src kinases are implicated in various cellular signaling pathways controlling cell growth, migration, and survival, and their aberrant activation is linked to cancer progression and metastasis.[6][7][8][9]
We will benchmark CMP-3's performance against Dasatinib , a potent, FDA-approved second-generation tyrosine kinase inhibitor known to target multiple kinases, including BCR-ABL and the Src family kinases (SFKs).[10][11][12][13] This comparison will provide a crucial context for evaluating the potency and potential of CMP-3 as a novel therapeutic agent.
Experimental Design: A Multi-tiered Validation Workflow
A robust in vitro validation requires a multi-pronged approach, moving from broad, high-throughput biochemical assays to more complex, physiologically relevant cell-based assays. Our workflow is designed to first establish if CMP-3 has direct kinase inhibitory activity, then confirm its engagement with the target protein in a cellular environment, and finally, assess its functional impact on cancer cell viability.
Caption: High-level workflow for CMP-3 validation.
Methodologies and Protocols
Scientific integrity demands that protocols are not just followed, but understood. Here, we detail the "what," "how," and "why" for each critical experimental step.
The first step is to determine if CMP-3 can directly inhibit the enzymatic activity of our putative target, Src kinase, in a clean, cell-free system. This allows us to measure direct inhibition without the complexities of cell membranes, metabolism, or off-target effects.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to kinase activity. An inhibitor will reduce the amount of ADP produced, leading to a lower luminescent signal.
Protocol: ADP-Glo™ Src Kinase Assay
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant human Src kinase in kinase reaction buffer.
-
Prepare a 2X solution of a suitable substrate peptide (e.g., a poly-Glu-Tyr peptide) and ATP at a concentration equal to its Km for Src. Causality Note: Using ATP at its Km value ensures the assay is sensitive to competitive inhibitors.
-
Prepare serial dilutions of CMP-3 and Dasatinib (positive control) in DMSO, then dilute into the kinase buffer. A vehicle control (DMSO only) is essential.
-
-
Kinase Reaction:
-
ADP Detection:
-
Add 15 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add 30 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using the vehicle control (100% activity) and a no-kinase control (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value for both CMP-3 and Dasatinib.
-
A potent IC50 in a biochemical assay is promising, but it doesn't guarantee the compound can enter a cell and bind to its target. CETSA is a powerful biophysical assay that confirms target engagement in a physiological context.[16][17][18][19][20]
Principle: Ligand binding stabilizes a target protein against thermal denaturation. When cells are heated, unbound proteins unfold and aggregate, becoming insoluble. A drug-bound protein will remain soluble at higher temperatures. This change in thermal stability is the readout for target engagement.[17][19]
Protocol: Western Blot-based CETSA
-
Cell Treatment:
-
Culture a relevant Src-dependent cancer cell line (e.g., HT-29 colon cancer cells) to ~80% confluency.
-
Treat cells with a high concentration of CMP-3 (e.g., 10x the biochemical IC50) or vehicle (DMSO) for 1 hour.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[17]
-
-
Lysis and Protein Isolation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-aggregated proteins) from the insoluble pellet by high-speed centrifugation.
-
-
Detection:
-
Quantify the total protein concentration in the soluble fractions.
-
Analyze equal amounts of soluble protein by SDS-PAGE and Western blot using a specific antibody against Src kinase.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both the CMP-3-treated and vehicle-treated samples.
-
Plot the percentage of soluble Src protein against the temperature. A rightward shift in the melting curve for the CMP-3-treated sample indicates target stabilization and confirms cellular engagement.
-
After confirming target engagement, the final step is to measure the compound's effect on cell physiology. This involves assessing its ability to kill cancer cells and confirming that this effect is mediated by the inhibition of the target's signaling pathway.
3.3.1 Cell Viability Assay
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active, viable cells.[21][22] A decrease in ATP corresponds to a decrease in cell viability. This assay is highly sensitive and less prone to interference from colored compounds than colorimetric assays like MTT.[23][24]
Protocol: CellTiter-Glo® Assay
-
Cell Plating: Seed a Src-dependent cancer cell line into a 96-well plate and allow cells to attach overnight.
-
Compound Treatment: Treat cells with a range of concentrations of CMP-3 and Dasatinib for 72 hours.
-
Lysis and Signal Generation:
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® Reagent to each well.[21]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis: Read luminescence and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) for each compound.
3.3.2 Western Blot for Downstream Signaling
Principle: To verify that the observed cytotoxicity is due to on-target activity, we must show that CMP-3 inhibits the Src signaling pathway in cells. A key event in Src activation is its autophosphorylation at a specific tyrosine residue (Tyr419 in human Src).[6] A potent inhibitor should decrease the level of this phosphorylated form of Src (p-Src).
Caption: Simplified Src Kinase Signaling Pathway.
Protocol: p-Src Western Blot
-
Cell Treatment: Culture Src-dependent cells and starve them of serum overnight to reduce basal signaling.
-
Stimulation & Inhibition: Pre-treat cells with various concentrations of CMP-3 or Dasatinib for 1-2 hours. Then, stimulate the cells with a growth factor (e.g., EGF or PDGF) for 15 minutes to activate Src signaling.
-
Lysis and Analysis:
-
Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Separate protein lysates via SDS-PAGE and transfer to a nitrocellulose membrane.[14]
-
Probe the membrane with primary antibodies specific for p-Src (Tyr419) and total Src (as a loading control).
-
Use a secondary antibody and chemiluminescent substrate to visualize the bands.
-
-
Data Analysis: Quantify the p-Src band intensity and normalize it to the total Src intensity. A dose-dependent decrease in the p-Src/Total Src ratio confirms on-target pathway inhibition.
Comparative Data Analysis (Hypothetical Data)
All experimental data should be collated to build a comprehensive profile of the compound. The goal is to compare CMP-3 directly against the benchmark, Dasatinib.
Table 1: Comparative Bioactivity Profile of CMP-3 vs. Dasatinib
| Parameter | CMP-3 (Hypothetical) | Dasatinib (Reference) | Interpretation |
| Src Kinase IC50 (nM) | 50 nM | 5 nM | Dasatinib is 10-fold more potent in a biochemical assay. CMP-3 still shows potent, nanomolar activity. |
| CETSA Shift (ΔTm) | + 5.2 °C | + 7.8 °C | Both compounds engage and stabilize Src in cells. The larger shift for Dasatinib suggests stronger binding. |
| Cell Viability GI50 (nM) | 250 nM | 20 nM | Dasatinib is more potent in killing cancer cells, which may be due to its multi-kinase activity. |
| p-Src Inhibition IC50 (nM) | 200 nM | 15 nM | The cellular potency for target inhibition correlates well with the cell viability data for both compounds. |
Conclusion and Future Directions
This guide outlines a logical, tiered approach to validate the in vitro bioactivity of a novel pyrazole compound, CMP-3. By starting with direct enzyme inhibition and progressing through cellular target engagement to functional outcomes, this workflow provides a robust assessment of the compound's potential.
Based on our hypothetical data, CMP-3 is a potent, nanomolar inhibitor of Src kinase that successfully engages its target in cells and inhibits downstream signaling, leading to cancer cell death. While it is less potent than the multi-kinase inhibitor Dasatinib, its activity profile warrants further investigation.
Future steps should include:
-
Kinome Profiling: Screen CMP-3 against a broad panel of kinases to determine its selectivity. A more selective compound may offer a better safety profile than a broad-spectrum inhibitor like Dasatinib.
-
Mechanism of Action Studies: Determine if CMP-3 is an ATP-competitive inhibitor.
-
In Vivo Studies: If the in vitro profile remains promising, advance the compound to preclinical animal models to evaluate its efficacy, pharmacokinetics, and safety.
By following this structured, evidence-based validation process, researchers can confidently assess the therapeutic potential of novel chemical entities.
References
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Patsnap. (2024). What is the mechanism of Dasatinib? Patsnap Synapse. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
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A Senior Application Scientist's Guide to the In Vivo Validation of (1-Cyclopentyl-1H-pyrazol-3-yl)methanamine in Preclinical Animal Models
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
This compound, hereafter referred to as CP-3M, is a novel small molecule built on a pyrazole scaffold. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities spanning anti-inflammatory, analgesic, anticonvulsant, and anticancer effects[1][2][3]. The specific substitutions on the CP-3M molecule—a cyclopentyl group at the N1 position and a methanamine group at the C3 position—suggest potential interactions with biological targets that regulate neurological or inflammatory pathways.
Given the structural similarities to known modulators of the endocannabinoid system, such as Fatty Acid Amide Hydrolase (FAAH) inhibitors or cannabinoid receptor 1 (CB1) antagonists, this guide will focus on a validation pathway for CP-3M as a putative analgesic for neuropathic pain.[4] FAAH is a serine hydrolase responsible for the degradation of the endocannabinoid anandamide; its inhibition raises endogenous anandamide levels, producing analgesic and anti-inflammatory effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[5][6]
This guide provides a comparative framework for the in vivo validation of CP-3M, pitting it against a well-characterized, selective FAAH inhibitor, PF-3845, as a positive control. The objective is to rigorously assess its pharmacokinetic profile, analgesic efficacy, and potential motor side effects to build a comprehensive preclinical data package.
The In Vivo Validation Workflow: A Strategic Overview
A successful in vivo validation campaign requires a multi-stage approach, moving from foundational pharmacokinetic and safety assessments to robust efficacy models. Each step is designed to answer critical questions about the compound's behavior and therapeutic potential.
Caption: High-level workflow for the in vivo validation of CP-3M.
Phase 1: Foundational Pharmacokinetic and Safety Profiling
Before assessing efficacy, it is crucial to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) and to ensure that the doses used for efficacy studies do not, by themselves, cause motor impairment, which could confound behavioral results.[7][8]
Rodent Pharmacokinetic (PK) Profiling
The initial PK study in rats or mice is designed to determine key parameters like bioavailability, plasma clearance, and half-life.[9][10] This data is fundamental for designing a rational dosing regimen for subsequent efficacy studies.
Experimental Protocol: Rodent PK Study
-
Animals: Male Sprague Dawley rats (n=3 per route of administration).
-
Dosing:
-
Intravenous (IV): 2 mg/kg of CP-3M in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 55% Saline) administered via tail vein injection.
-
Oral (PO): 10 mg/kg of CP-3M in the same vehicle administered via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 50 µL) from a peripheral vein at pre-dose, and at 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dosing.
-
Sample Processing: Plasma is isolated by centrifugation and stored at -80°C.
-
Bioanalysis: Compound concentrations in plasma are quantified using a validated LC-MS/MS (Liquid Chromatography-Mass Spectrometry) method.
-
Data Analysis: Non-compartmental analysis is used to calculate key PK parameters.[8]
Motor Coordination and Safety Assessment: The Rotarod Test
The Rotarod test is a standard method for evaluating a compound's effect on motor coordination, balance, and potential sedative properties.[11][12][13] It is critical to identify a dose range that is effective without causing motor deficits.
Experimental Protocol: Mouse Rotarod Test
-
Apparatus: An accelerating rotarod treadmill for mice.
-
Animals: Male C57BL/6 mice (n=8-10 per group).
-
Acclimation & Training:
-
Testing:
-
Administer Vehicle, CP-3M (e.g., 3, 10, 30 mg/kg, IP), or PF-3845 (30 mg/kg, IP) and allow for a 30-minute absorption period.
-
Place mice on the rod and begin acceleration from 4 to 40 RPM over 300 seconds.[14]
-
Record the latency to fall for each mouse. A trial ends if the mouse falls or grips the rod and makes a full passive rotation.
-
Conduct three trials with a 10-15 minute inter-trial interval.
-
Phase 2: Efficacy Validation in a Neuropathic Pain Model
Neuropathic pain is characterized by abnormal pain responses like allodynia (pain from a non-painful stimulus). Animal models that mimic these conditions are essential for testing potential analgesics.[15][16] The Chronic Constriction Injury (CCI) model is a widely used and well-validated surgical model for this purpose.[17]
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Experimental Protocol: CCI Surgery (Rat)
-
Animals: Male Sprague Dawley rats.
-
Anesthesia: Anesthetize the rat using isoflurane or a similar inhalant anesthetic.
-
Surgery:
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve, proximal to its trifurcation, with about 1 mm spacing between them.[18]
-
The ligatures should be tightened just enough to cause a slight constriction without arresting circulation.
-
Close the muscle and skin layers with sutures.
-
Sham-operated animals undergo the same procedure without nerve ligation.
-
-
Post-Operative Care: Administer post-operative analgesics and monitor the animals for recovery.
-
Behavioral Testing: Allow 7-14 days for the development of neuropathic pain behaviors before commencing drug testing.[19]
Assessing Analgesic Efficacy: The von Frey Test
The von Frey test measures mechanical allodynia, a key endpoint in neuropathic pain models.[20] It determines the paw withdrawal threshold in response to calibrated mechanical stimuli.[21][22]
Caption: Workflow for the von Frey test to measure mechanical allodynia.
Experimental Protocol: von Frey Test
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey anesthesiometer.
-
Habituation: Place animals in individual transparent boxes on a wire mesh floor and allow them to acclimate for at least 15-30 minutes.[23]
-
Stimulation:
-
Apply the filament perpendicularly to the mid-plantar surface of the hind paw with increasing force until the filament bends.[19]
-
A positive response is a sharp withdrawal or flinching of the paw.
-
-
Threshold Determination:
-
Dosing and Measurement:
-
Establish a stable post-surgical baseline PWT.
-
Administer Vehicle, CP-3M (e.g., 3, 10, 30 mg/kg, PO), or PF-3845 (10 mg/kg, PO).
-
Measure the PWT at various time points post-dosing (e.g., 1, 2, 4, and 6 hours) to assess the magnitude and duration of the analgesic effect.
-
Data Presentation: A Comparative Analysis
Organizing the collected data into clear, comparative tables is essential for interpretation and decision-making. The following tables represent hypothetical but plausible outcomes for a successful validation study.
Table 1: Comparative Pharmacokinetic Profile (Rat, PO @ 10 mg/kg)
| Parameter | CP-3M (Test Compound) | PF-3845 (Reference) | Desired Outcome |
|---|---|---|---|
| Tmax (h) | 1.0 | 2.0 | Rapid absorption (≤ 2h) |
| Cmax (ng/mL) | 450 | 380 | High peak exposure |
| AUC (h*ng/mL) | 2200 | 1850 | High total exposure |
| Bioavailability (%) | 45% | 35% | Good oral absorption (>30%) |
| Half-life (h) | 4.5 | 6.0 | Sufficient for dosing regimen |
Table 2: In Vivo Efficacy and Safety Comparison
| Group | Dose (mg/kg, PO) | Paw Withdrawal Threshold (% Reversal of Allodynia)¹ | Latency to Fall on Rotarod (s) |
|---|---|---|---|
| Vehicle | - | 5% ± 2% | 285 ± 10 |
| CP-3M | 3 | 35% ± 5% | 280 ± 12 |
| CP-3M | 10 | 75% ± 8% | 275 ± 15 |
| CP-3M | 30 | 78% ± 7% | 150 ± 25 * |
| PF-3845 | 10 | 65% ± 6% | 282 ± 11 |
¹ % Reversal calculated relative to pre-surgery baseline and post-surgery vehicle control. Data shown for peak effect (e.g., 2h post-dose).
- Indicates statistically significant motor impairment compared to vehicle.
Interpretation and Authoritative Grounding
The hypothetical data presented suggests that CP-3M is a promising candidate. It demonstrates superior oral bioavailability and a more potent analgesic effect at the 10 mg/kg dose compared to the reference compound, PF-3845. Crucially, this effective dose does not induce motor impairment, as shown by the Rotarod test. However, at a higher dose (30 mg/kg), CP-3M begins to show a safety liability (motor coordination deficits), defining a therapeutic window. This comprehensive approach—combining PK, safety, and efficacy—provides a solid, self-validating foundation for advancing CP-3M into further preclinical development. The use of established models like CCI and standardized behavioral tests like the von Frey and Rotarod ensures that the data generated is robust, reproducible, and relevant to the clinical indication of neuropathic pain.[15][17][24]
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The Pyrazole Scaffold: A Privileged Framework for Kinase Inhibition Featuring (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern oncology and immunology, the quest for selective and potent kinase inhibitors remains a paramount objective. Within the medicinal chemist's toolkit, certain chemical motifs, known as "privileged scaffolds," consistently appear in successful drug candidates due to their favorable binding properties and synthetic accessibility. The pyrazole ring is a prominent member of this elite group, forming the core of numerous FDA-approved kinase inhibitors and a vast library of investigational agents.[1][2] This guide provides a comparative analysis of the (1-cyclopentyl-1H-pyrazol-3-yl)methanamine scaffold, contextualizing its potential by examining its structural relatives that have demonstrated significant activity against critical kinase targets.
While specific biological data for this compound is not extensively published, its core structure represents a valuable starting point for inhibitor design. This analysis will, therefore, compare this scaffold to established pyrazole-containing inhibitors targeting key kinase families: the Janus Kinases (JAKs), Cyclin-Dependent Kinases (CDKs), and the TAM family (Tyro3, Axl, Mer), providing a framework for its potential applications and optimization.
The Pyrazole Core: A Versatile Anchor for Kinase Selectivity
The pyrazole scaffold's success lies in its ability to act as a versatile anchor within the ATP-binding pocket of kinases. Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating crucial interactions with the hinge region of the kinase domain—a common feature of many Type I and Type II inhibitors.[1] Furthermore, the pyrazole ring's planar structure and multiple substitution points allow for the precise orientation of various functional groups to achieve high potency and selectivity.[3] The cyclopentyl group on the N1 position of the titular scaffold, for instance, is a lipophilic moiety that can occupy hydrophobic pockets, while the aminomethyl group at the C3 position provides a vector for further chemical exploration to enhance binding affinity or modulate physicochemical properties.
Comparative Analysis Across Key Kinase Families
To understand the potential of the this compound scaffold, we will compare it with established pyrazole-based inhibitors across three therapeutically significant kinase families.
Janus Kinase (JAK) Family Inhibitors
The JAK-STAT signaling pathway is central to immune response regulation, and its dysregulation is implicated in myeloproliferative neoplasms and inflammatory diseases.[4][5] Several pyrazole-containing compounds have emerged as potent JAK inhibitors.
Ruxolitinib , an FDA-approved drug, is a prime example. It contains a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine core and potently inhibits JAK1 and JAK2.[1] The design of other potent JAK inhibitors has also utilized the 4-amino-pyrazole scaffold, demonstrating low nanomolar efficacy.[4][6]
| Compound | Scaffold Feature | Target(s) | IC50 (nM) | Therapeutic Application |
| Ruxolitinib | Pyrazole linked to pyrrolo[2,3-d]pyrimidine | JAK1, JAK2 | ~3 nM | Myelofibrosis, Polycythemia Vera[1] |
| Compound 3f (from literature) | 4-Amino-(1H)-pyrazole | JAK1, JAK2, JAK3 | 3.4, 2.2, 3.5 nM | Investigational (Anticancer)[4] |
| (R)-3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-3-cyclopentylpropanenitrile | Cyclopentyl-pyrazole | JAK family | (Data specific to salts) | Immune-related diseases, Cancer[7] |
The cyclopentyl group in the patented JAK inhibitor series is structurally analogous to the one in our topic scaffold, suggesting that this feature is well-tolerated and likely contributes to favorable interactions within the JAK ATP-binding site.
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs are essential regulators of the cell cycle, and their aberrant activity is a hallmark of cancer.[8] The pyrazole scaffold has been successfully employed to generate selective CDK inhibitors. The development of potent CDK2 inhibitors, for example, has utilized pyrazole-based structures to achieve high selectivity and anti-proliferative activity.[8][9][10]
| Compound | Scaffold Feature | Target(s) | Ki or IC50 | Therapeutic Application |
| Compound 15 (from literature) | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | CDK2 | Ki = 0.005 µM | Investigational (Anticancer)[10] |
| Pyrazolo[3,4-d]pyrimidine derivatives | Fused Pyrazole | CDK8 | IC50 = 398.8 nM | Investigational (Pulmonary Fibrosis)[11] |
| Compound 6b (from literature) | Pyrazolone | VEGFR2/CDK2 | IC50 = 0.458 µM (CDK2) | Investigational (Liver Cancer)[12] |
These examples highlight that both simple and fused pyrazole systems can effectively target CDKs. The aminomethyl group of this compound could be functionalized to mimic the interactions of more complex pyrazole derivatives that have shown potent CDK inhibition.
TAM Family (Tyro3, Axl, Mer) Kinase Inhibitors
The TAM receptor tyrosine kinases play crucial roles in immune homeostasis, efferocytosis (clearance of apoptotic cells), and cancer progression.[13][14][15] Their inhibition is a promising strategy for cancer therapy, particularly in overcoming drug resistance.[16][17]
Bemcentinib (BGB324) is a highly selective AXL inhibitor that has entered clinical trials.[16][18] While its core is not a simple pyrazole, many other potent TAM inhibitors have been developed that feature different heterocyclic scaffolds, demonstrating the diverse approaches to targeting this family. Several inhibitors, such as BMS-777607, show activity across multiple TAM kinases.[19][20]
| Compound | Target(s) | IC50 (nM) | Therapeutic Application |
| Bemcentinib (BGB324) | AXL | 14 nM | Investigational (Cancer)[21] |
| BMS-777607 | c-Met, Axl, Ron, Tyro3 | 1.1 nM (Axl), 4.3 nM (Tyro3) | Investigational (Cancer)[20] |
| UNC2881 | Mer | 4.3 nM (Mer) | Investigational (Thrombosis, Cancer)[22][23] |
| LDC1267 | Pan-TAM | <5 nM (Mer), 8 nM (Tyro3), 29 nM (Axl) | Investigational (Cancer)[20][23] |
The development of selective inhibitors for the TAM family is an active area of research.[18][24][25][26][27][28] The this compound scaffold could serve as a foundation for developing novel TAM inhibitors, with modifications to the aminomethyl group being a key strategy for achieving selectivity among the three family members.
Experimental Protocols for Comparative Analysis
To empirically evaluate a novel pyrazole-based inhibitor like one derived from the this compound scaffold, a standardized set of biochemical and cellular assays is required.
Workflow for Kinase Inhibition Profiling
Caption: Workflow for characterizing novel kinase inhibitors.
Step-by-Step Protocol: IC50 Determination using ADP-Glo™ Kinase Assay
This protocol describes a luminescent ADP detection assay to measure the enzymatic activity of a kinase and determine the potency of an inhibitor.
-
Reagent Preparation:
-
Prepare a 2X kinase/substrate solution in kinase reaction buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5). The concentrations of kinase and substrate should be optimized for each target.
-
Prepare serial dilutions of the test compound (e.g., starting from 100 µM) in the reaction buffer. A 10-point, 3-fold dilution series is common.
-
Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.
-
-
Kinase Reaction:
-
Add 5 µL of the 2X kinase/substrate solution to each well of a 384-well plate.
-
Add 2.5 µL of the serially diluted test compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase reaction to produce light.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Signaling Pathway Context: The JAK-STAT Pathway
To appreciate the impact of inhibitors targeting this pathway, it is essential to visualize the mechanism.
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Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profiling Guide for (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
In the landscape of modern drug discovery, the pyrazole scaffold has emerged as a privileged structure, forming the core of numerous approved therapeutics targeting a wide array of protein classes.[1][2][3] The compound (1-cyclopentyl-1H-pyrazol-3-yl)methanamine represents a novel entity within this chemical space, and as with any promising new molecule, a thorough understanding of its selectivity is paramount to advancing its development. Unintended off-target interactions are a leading cause of clinical attrition, making early, comprehensive cross-reactivity profiling a critical step in de-risking a drug candidate.[4][5]
This guide provides a structured, in-depth comparison of methodologies for profiling the cross-reactivity of this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust selectivity profile for novel chemical entities.
The Rationale for a Tiered and Target-Informed Profiling Strategy
Given that pyrazole derivatives are known to interact with a broad spectrum of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes, a tiered and informed approach to cross-reactivity profiling is essential.[6][7][8][9][10] A broad, initial screen against a diverse panel of targets can help identify potential areas of concern, which can then be followed by more focused and in-depth investigations.
For a novel compound like this compound, where the primary target may not yet be fully elucidated, a logical starting point is to screen against a panel of targets commonly associated with the pyrazole scaffold. Protein kinases are a particularly relevant class, given the number of successful pyrazole-based kinase inhibitors in clinical use.[1] Therefore, our initial focus will be on a comprehensive kinase panel, followed by a broader safety pharmacology panel that includes GPCRs, ion channels, and other enzymes.
Stage 1: Broad Kinome Selectivity Profiling
The initial step in our profiling cascade is to assess the interaction of this compound against a large panel of protein kinases. This provides a broad overview of its selectivity within this important target family and can help identify both potential therapeutic targets and off-target liabilities.[11]
Experimental Approach: In Vitro Kinase Inhibition Assays
A widely accepted method for this initial screen is a competition binding assay or a functional enzymatic assay. For this guide, we will outline a protocol for a radiometric enzymatic assay, a robust and sensitive method for quantifying kinase activity.
Table 1: Illustrative Kinase Selectivity Profile of this compound at a Screening Concentration of 10 µM
| Kinase Target | Family | Percent Inhibition (%) at 10 µM |
| CDK2/cyclin A | CMGC | 8 |
| MAPK1 (ERK2) | CMGC | 12 |
| GSK3β | CMGC | 5 |
| ROCK1 | AGC | 3 |
| PKA | AGC | 9 |
| AKT1 | AGC | 6 |
| SRC | Tyrosine | 15 |
| LCK | Tyrosine | 11 |
| EGFR | Tyrosine | 7 |
| VEGFR2 | Tyrosine | 88 |
| PDGFRβ | Tyrosine | 82 |
| KIT | Tyrosine | 75 |
| RET | Tyrosine | 45 |
| BRAF | TKL | 9 |
| RAF1 | TKL | 6 |
| ... (additional 300+ kinases) | ... | ... |
This data is illustrative and for demonstration purposes only.
Interpretation of Kinase Panel Data
The illustrative data in Table 1 suggests that this compound exhibits significant inhibitory activity against a subset of tyrosine kinases, particularly VEGFR2, PDGFRβ, and KIT, at a concentration of 10 µM. This initial "hit" identification necessitates further investigation to determine the potency of these interactions.
Experimental Protocol: Radiometric Kinase Inhibition Assay
Objective: To determine the percent inhibition of a panel of protein kinases by this compound.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
[γ-³³P]ATP
-
Assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
This compound (test compound) dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
In a 96-well plate, add 5 µL of the test compound at various concentrations (typically a serial dilution). For a single-point screen, a final concentration of 10 µM is common.
-
Add 20 µL of a mixture containing the kinase and its specific substrate in assay buffer.
-
Initiate the kinase reaction by adding 25 µL of assay buffer containing [γ-³³P]ATP and non-radioactive ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.
-
Stop the reaction by adding an appropriate stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percent inhibition relative to a DMSO control (0% inhibition) and a positive control inhibitor (100% inhibition).
Stage 2: Dose-Response Analysis of Primary Hits
Following the identification of initial hits from the broad kinase screen, the next logical step is to determine the potency of the compound against these targets through dose-response studies. This will generate IC₅₀ values, providing a quantitative measure of inhibitory activity.
Table 2: Illustrative IC₅₀ Values for this compound Against Key Kinase Hits
| Kinase Target | IC₅₀ (nM) |
| VEGFR2 | 75 |
| PDGFRβ | 150 |
| KIT | 220 |
| RET | >1000 |
This data is illustrative and for demonstration purposes only.
Experimental Protocol: IC₅₀ Determination
The protocol for IC₅₀ determination is similar to the single-point screening protocol, with the key difference being the use of a wide range of compound concentrations (typically a 10-point, half-log dilution series) to generate a dose-response curve. The resulting data is then fitted to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Caption: Workflow for IC₅₀ determination.
Stage 3: Broad Safety Pharmacology Profiling
While the kinome scan provides a deep dive into one target class, it is crucial to assess the compound's activity against a broader range of targets implicated in adverse drug reactions. Safety pharmacology panels, such as those offered by contract research organizations (CROs), provide a standardized way to screen for off-target effects.[12][13][14]
Experimental Approach: Radioligand Binding and Functional Assays
These panels typically employ a combination of radioligand binding assays for receptors and ion channels, and enzymatic or functional assays for other targets. A standard panel often includes targets associated with cardiovascular, central nervous system, and gastrointestinal side effects.
Table 3: Illustrative Data from a Safety Pharmacology Panel for this compound at 10 µM
| Target | Target Class | Assay Type | Percent Inhibition/Activity (%) |
| hERG | Ion Channel | Radioligand Binding | 12 |
| 5-HT₂ₐ | GPCR | Radioligand Binding | 8 |
| M₁ Muscarinic | GPCR | Radioligand Binding | 5 |
| Dopamine D₂ | GPCR | Radioligand Binding | 11 |
| β₂ Adrenergic | GPCR | Radioligand Binding | 3 |
| GABAₐ | Ion Channel | Radioligand Binding | 6 |
| COX-1 | Enzyme | Enzymatic Assay | 9 |
| PDE4 | Enzyme | Enzymatic Assay | 4 |
This data is illustrative and for demonstration purposes only.
Interpretation of Safety Panel Data
The illustrative data in Table 3 shows minimal activity against the targets in this panel at a concentration of 10 µM, suggesting a low risk of common off-target liabilities. Any significant activity (typically >50% inhibition or stimulation) would warrant further investigation with dose-response studies.
Experimental Protocol: Radioligand Binding Assay (General Principle)
Objective: To assess the ability of a test compound to displace a radiolabeled ligand from its target receptor.
Materials:
-
Cell membranes or recombinant protein expressing the target of interest
-
Radiolabeled ligand specific for the target
-
Test compound
-
Assay buffer
-
Filter plates
-
Scintillation counter
Procedure:
-
In a 96-well plate, combine the cell membranes, radiolabeled ligand, and the test compound at a single high concentration (e.g., 10 µM).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Rapidly filter the mixture through a filter plate to separate bound from unbound radioligand.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Compare the radioactivity in the presence of the test compound to a control (vehicle) to determine the percent displacement.
Caption: Tiered strategy for cross-reactivity profiling.
Stage 4: Cellular and Functional Validation
Biochemical assays, while essential for initial screening, do not always translate directly to a cellular context. Therefore, it is crucial to validate the biochemical "hits" in cell-based functional assays. For the illustrative hits against VEGFR2, PDGFRβ, and KIT, a relevant cellular assay would be to measure the inhibition of ligand-induced receptor phosphorylation in a cell line that expresses these receptors.
Experimental Approach: Cellular Receptor Phosphorylation Assay
Objective: To determine if this compound can inhibit the phosphorylation of its target kinases in a cellular environment.
Procedure (Example for VEGFR2):
-
Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2.
-
Starve the cells to reduce basal receptor phosphorylation.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Stimulate the cells with vascular endothelial growth factor (VEGF) to induce VEGFR2 phosphorylation.
-
Lyse the cells and quantify the levels of phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2 using a method such as a Western blot or a sandwich ELISA.
-
Calculate the concentration-dependent inhibition of VEGFR2 phosphorylation to determine a cellular IC₅₀.
Conclusion and Future Directions
This guide has outlined a comprehensive and tiered strategy for profiling the cross-reactivity of a novel pyrazole-containing compound, this compound. The illustrative data presented provides a framework for how to interpret the results from each stage of the profiling cascade. By starting with a broad screen and progressively focusing on confirmed "hits" with more detailed biochemical and cellular assays, researchers can build a robust selectivity profile. This data-driven approach is essential for making informed decisions about the continued development of a compound, ultimately increasing the probability of advancing a safe and effective therapeutic candidate.
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Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][12]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met - PubMed. National Institutes of Health. Available at:
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A Comparative Benchmarking Guide to (1-cyclopentyl-1H-pyrazol-3-yl)methanamine and Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the novel pyrazole compound, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine, benchmarking its potential therapeutic profile against established drugs. Drawing upon the broad spectrum of biological activities associated with the pyrazole scaffold, this document offers a comparative framework to contextualize its potential applications in drug discovery and development.
Introduction: The Therapeutic Potential of the Pyrazole Scaffold
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2][3][4][5][6][7] Pyrazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and anticonvulsant properties.[1][3][5][8] Notable examples of pyrazole-containing drugs include the anti-inflammatory agent Celecoxib, the cannabinoid receptor antagonist Rimonabant, and a range of kinase inhibitors used in oncology such as Crizotinib and Ruxolitinib.[3][4][7][9]
The subject of this guide, this compound, has been identified as a potent and efficacious type II calcimimetic, showing potential for the treatment of secondary hyperparathyroidism.[10] Calcimimetics are a class of drugs that allosterically modulate the calcium-sensing receptor (CaSR), a G-protein coupled receptor that plays a crucial role in regulating calcium homeostasis.
This guide will therefore primarily benchmark this compound against known calcimimetics. Furthermore, given the versatility of the pyrazole core, we will explore its potential in other therapeutic areas by comparing its structural features with those of established pyrazole-based drugs in inflammation and oncology.
Benchmarking Against Known Calcimimetics
The primary therapeutic indication for this compound, based on available literature, is as a calcimimetic.[10] This positions it as a potential treatment for secondary hyperparathyroidism, a common complication of chronic kidney disease.
Comparator Drugs:
-
Cinacalcet (Sensipar®): The first-in-class calcimimetic approved for the treatment of secondary hyperparathyroidism in dialysis patients and for hypercalcemia in patients with parathyroid carcinoma.
-
Etelcalcetide (Parsabiv®): A second-generation intravenous calcimimetic used to treat secondary hyperparathyroidism in adult patients with chronic kidney disease on hemodialysis.
-
R-568: A well-characterized research compound that served as a basis for the development of other calcimimetics.[10]
Comparative Data Summary:
| Compound | Target | Mechanism of Action | Potency (EC50) | Clinical Application |
| This compound | Calcium-Sensing Receptor (CaSR) | Type II Calcimimetic (Allosteric Modulator) | Data to be determined | Investigational for Secondary Hyperparathyroidism |
| Cinacalcet | Calcium-Sensing Receptor (CaSR) | Type II Calcimimetic (Allosteric Modulator) | ~20-40 nM | Secondary Hyperparathyroidism, Parathyroid Carcinoma |
| Etelcalcetide | Calcium-Sensing Receptor (CaSR) | Type II Calcimimetic (Allosteric Modulator) | ~50-100 nM | Secondary Hyperparathyroidism in hemodialysis patients |
| R-568 | Calcium-Sensing Receptor (CaSR) | Type II Calcimimetic (Allosteric Modulator) | ~100-200 nM | Preclinical Research |
Experimental Protocol: In Vitro Potency Determination using a Calcium Flux Assay
This protocol outlines a standard method to determine the half-maximal effective concentration (EC50) of a test compound on the calcium-sensing receptor.
Objective: To measure the ability of this compound and comparator compounds to potentiate the activation of the CaSR in response to extracellular calcium.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human calcium-sensing receptor (hCaSR) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates at a density of 50,000 cells per well and incubated for 24 hours.
-
Fluorescent Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 60 minutes at 37°C.
-
Compound Preparation: A serial dilution of the test compounds and reference drugs is prepared in a low-calcium physiological salt solution.
-
Calcium Flux Measurement: The dye-loading solution is removed, and the cells are washed. The plate is then placed in a fluorescence plate reader. The baseline fluorescence is recorded.
-
Compound Addition and Stimulation: The test compounds are added to the wells, followed by the addition of a fixed, sub-maximal concentration of extracellular calcium to stimulate the CaSR.
-
Data Acquisition: Fluorescence intensity is measured over time to record the intracellular calcium flux.
-
Data Analysis: The peak fluorescence response for each concentration of the test compound is determined. The data is then fitted to a sigmoidal dose-response curve to calculate the EC50 value.
Signaling Pathway: Calcium-Sensing Receptor (CaSR) Activation
The following diagram illustrates the signaling cascade initiated by the activation of the CaSR.
Caption: CaSR activation by calcimimetics leads to decreased PTH secretion.
Broader Therapeutic Potential: A Comparative Outlook
The structural features of this compound, particularly the substituted pyrazole ring, suggest the potential for activities beyond calcimimetics. Here, we provide a comparative framework against established pyrazole-based drugs in other therapeutic areas.
A. Anti-inflammatory Potential: Comparison with COX-2 Inhibitors
Many pyrazole derivatives exhibit potent anti-inflammatory activity, most notably through the inhibition of cyclooxygenase-2 (COX-2).[3][6]
-
Comparator Drug: Celecoxib (Celebrex®): A selective COX-2 inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and acute pain.
Structural Considerations for COX-2 Inhibition:
Structure-activity relationship (SAR) studies of pyrazole-based COX-2 inhibitors have highlighted the importance of specific structural motifs for potent and selective activity. These often include a central pyrazole ring with specific substitutions at the 1, 3, and 4 or 5 positions. While this compound's structure differs from typical diarylpyrazole COX-2 inhibitors, its pyrazole core warrants investigation into its potential anti-inflammatory properties.
Experimental Workflow: COX-2 Inhibition Assay
Caption: Workflow for determining COX-2 inhibitory activity.
B. Anticancer Potential: Comparison with Kinase Inhibitors
The pyrazole scaffold is prevalent in a number of approved kinase inhibitors used in cancer therapy.[7][9]
-
Comparator Drug: Crizotinib (Xalkori®): An ALK and ROS1 inhibitor used in the treatment of non-small cell lung cancer.
Structural Considerations for Kinase Inhibition:
Kinase inhibitors often feature a heterocyclic core that can form key hydrogen bond interactions within the ATP-binding pocket of the target kinase. The design of these molecules is highly target-specific. While a direct comparison of this compound to crizotinib is speculative without experimental data, the presence of the pyrazole ring, a known pharmacophore in kinase inhibition, suggests this as a potential area for future investigation.
Conclusion and Future Directions
This compound has been identified as a promising type II calcimimetic, warranting further investigation for the treatment of secondary hyperparathyroidism. Direct benchmarking against cinacalcet and etelcalcetide will be crucial in defining its therapeutic potential in this space.
The rich history of the pyrazole scaffold in drug discovery suggests that the biological activity of this compound may not be limited to CaSR modulation. Exploratory screening against other targets, such as COX enzymes and various kinases, could unveil novel therapeutic applications for this compound and its derivatives. The experimental protocols and comparative frameworks provided in this guide offer a starting point for such investigations.
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Head-to-Head Comparison: Cyclopentyl vs. Phenyl Pyrazole Derivatives in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic functionalization of this five-membered heterocycle allows for the fine-tuning of a compound's pharmacological profile. Among the myriad of possible substituents, the choice between an aliphatic carbocycle, such as a cyclopentyl group, and an aromatic ring, like a phenyl group, represents a critical decision point in lead optimization. This guide provides an in-depth, head-to-head comparison of cyclopentyl versus phenyl pyrazole derivatives, offering experimental insights into their synthesis, physicochemical properties, and biological activities to inform rational drug design.
At a Glance: Cyclopentyl vs. Phenyl Pyrazoles
| Feature | Cyclopentyl Pyrazole Derivatives | Phenyl Pyrazole Derivatives |
| Synthesis | Often involves cyclocondensation with cyclopentyl-substituted precursors. | Commonly synthesized via Knorr pyrazole synthesis or Vilsmeier-Haack reaction using phenylhydrazines.[3] |
| Lipophilicity (cLogP) | Generally lower lipophilicity compared to the phenyl analogue. | Higher lipophilicity, which can impact solubility and off-target effects. |
| Metabolic Stability | Typically exhibits greater metabolic stability due to the absence of aromatic C-H bonds susceptible to oxidation. | Prone to oxidative metabolism on the phenyl ring, which can be a metabolic liability. |
| Biological Activity | Can provide favorable steric bulk and conformational flexibility for potent target engagement. | Offers opportunities for π-π stacking and other aromatic interactions within the target's binding site. |
| Solubility | Generally higher aqueous solubility. | Often lower aqueous solubility, potentially requiring formulation strategies. |
Delving Deeper: A Comparative Analysis
The decision to incorporate a cyclopentyl or a phenyl moiety onto a pyrazole core can profoundly influence a drug candidate's developability. This section explores the nuances of these choices through the lens of key drug discovery parameters.
Physicochemical Properties: The Foundation of Drug Action
The physicochemical characteristics of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile. Here, we compare the predicted and experimental properties of analogous cyclopentyl and phenyl pyrazoles.
Lipophilicity: The lipophilicity of a compound, often estimated by the calculated LogP (cLogP), is a crucial determinant of its solubility, permeability, and off-target interactions. A comparative analysis suggests that cyclopentyl derivatives generally possess lower lipophilicity than their phenyl counterparts. This can be advantageous in mitigating issues related to poor solubility and non-specific binding.
Metabolic Stability: A significant challenge in drug development is overcoming rapid metabolic degradation. Phenyl rings are often susceptible to oxidation by cytochrome P450 enzymes. The replacement of a phenyl group with a more metabolically robust aliphatic ring like cyclopentyl can be a strategic move to enhance a compound's half-life.
Biological Activity: Potency and Selectivity
The ultimate goal of drug design is to achieve potent and selective modulation of a biological target. Both cyclopentyl and phenyl substituents can contribute to high-affinity binding, albeit through different mechanisms.
Target Engagement: Phenyl groups can engage in various non-covalent interactions, including hydrogen bonds, van der Waals forces, and crucial π-π stacking with aromatic residues in a protein's binding pocket. In contrast, the non-planar, flexible nature of the cyclopentyl group can allow for an optimal fit into hydrophobic pockets through induced-fit mechanisms.
While direct comparative data on a single pyrazole scaffold is scarce, we can infer the potential impact of these substituents from broader studies. For instance, numerous phenyl pyrazole derivatives have demonstrated potent anticancer activity, with IC50 values in the nanomolar to low micromolar range against various cancer cell lines and kinases.[4][5][6] For example, certain pyrazole derivatives have shown significant inhibitory activity against cyclin-dependent kinases (CDKs), with IC50 values as low as 0.205 µM for CDK-2.[7]
The following table summarizes representative IC50 values for various phenyl pyrazole derivatives against different cancer cell lines, highlighting the therapeutic potential of this class of compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyrazole-based Chalcone | MCF7 (Breast) | 42.6 | [8] |
| Pyrazole-based Chalcone | PACA2 (Pancreatic) | 27.6 | [8] |
| Pyrazole Derivative | A431 (Skin) | 3.7 | [9] |
| Pyrazole Derivative | SKMEL-28 (Skin) | 7.6 | [9] |
| Pyrazole Derivative | SCC-12 (Skin) | 12.2 | [9] |
| Pyrazole Derivative | A375 (Skin) | 14.3 | [9] |
| Pyrazole-triazole-thiol | PC-3 (Prostate) | 5.26 - 5.32 | [10] |
| Pyrazole-acetohydrazide | A2780 (Ovarian) | 8.57 | [10] |
| Pyrazole Derivative | K562 (Leukemia) | 7.31 | [10] |
| Imidazo[2,1-b]thiazole-pyrazole | CNS SNB-75 | 0.04 | [1] |
This table presents a selection of reported IC50 values and is not an exhaustive list.
Experimental Workflows and Protocols
To facilitate further research in this area, this section provides detailed, step-by-step methodologies for the synthesis of pyrazole derivatives and the evaluation of their biological activity.
Synthesis of Pyrazole Derivatives: A General Protocol
The Knorr pyrazole synthesis and the Vilsmeier-Haack reaction are two of the most common methods for preparing substituted pyrazoles.[3][11]
Protocol 1: Knorr Pyrazole Synthesis
This protocol describes the synthesis of a pyrazole derivative via the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11]
-
Step 1: Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Step 2: Addition of Hydrazine: Add the hydrazine derivative (e.g., phenylhydrazine or cyclopentylhydrazine) (1 equivalent) to the solution.
-
Step 3: Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Step 4: Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.
-
Step 5: Purification: The crude product is purified by recrystallization or column chromatography on silica gel.
DOT Diagram: Knorr Pyrazole Synthesis Workflow
Caption: Workflow for the Knorr pyrazole synthesis.
Biological Evaluation: Assessing Anticancer Activity
Protocol 2: MTT Cell Viability Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[7][12]
-
Step 1: Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Step 2: Compound Treatment: Treat the cells with serial dilutions of the pyrazole compounds (both cyclopentyl and phenyl derivatives) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Step 3: MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Step 4: Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Step 5: Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Step 6: Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
DOT Diagram: MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of pyrazole derivatives against a specific protein kinase.[13][14]
-
Step 1: Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compounds (both cyclopentyl and phenyl pyrazole derivatives) in a suitable kinase assay buffer.
-
Step 2: Kinase Reaction: In a 384-well plate, add the kinase and the test compound at various concentrations. Initiate the kinase reaction by adding the substrate and ATP.
-
Step 3: Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Step 4: Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify the amount of ADP produced.
-
Step 5: Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.
DOT Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The choice between a cyclopentyl and a phenyl substituent on a pyrazole core is a nuanced decision with significant implications for a drug candidate's overall profile. While phenyl pyrazoles have a well-established history and offer diverse interaction possibilities, cyclopentyl pyrazoles present an attractive alternative with potentially superior physicochemical and pharmacokinetic properties, particularly in terms of metabolic stability and solubility.
The lack of direct head-to-head comparative studies underscores a critical knowledge gap. Future research should focus on the systematic synthesis and evaluation of matched pairs of cyclopentyl and phenyl pyrazole derivatives against a panel of relevant biological targets. Such studies, generating robust experimental data, will be invaluable in guiding the rational design of next-generation pyrazole-based therapeutics with enhanced efficacy and safety profiles. This guide provides the foundational knowledge and experimental framework to embark on such endeavors.
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Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. University of Pretoria. Available from: [Link]
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Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. Available from: [Link]
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A Comparative Analysis of JAK Inhibitors in Overcoming Acquired Ruxolitinib Resistance in Myeloproliferative Neoplasms
This guide provides a comprehensive comparison of therapeutic strategies for myeloproliferative neoplasms (MPNs) that have developed resistance to the first-generation JAK inhibitor, Ruxolitinib. We will delve into the molecular mechanisms of resistance, compare the efficacy of next-generation inhibitors, and provide detailed experimental protocols for evaluating novel compounds in resistant cell line models. Our focus is to equip researchers and drug development professionals with the necessary insights to navigate the challenges of acquired JAK inhibitor resistance.
The Landscape of JAK-STAT Signaling and Acquired Resistance in MPNs
Myeloproliferative neoplasms, including polycythemia vera (PV), essential thrombocythemia (ET), and primary myelofibrosis (PMF), are frequently driven by mutations that lead to constitutive activation of the Janus kinase (JAK)–signal transducer and activator of transcription (STAT) pathway. The most common of these is a mutation in the JAK2 gene, specifically the V617F mutation, which is present in a significant majority of MPN patients. This mutation leads to uncontrolled cell proliferation and the clinical manifestations of the disease.
Ruxolitinib, a potent inhibitor of JAK1 and JAK2, has been a cornerstone of MPN treatment, providing significant clinical benefits by reducing spleen size and alleviating constitutional symptoms. However, a subset of patients develops resistance or loses response over time, a clinical challenge that necessitates alternative therapeutic approaches.
The mechanisms of acquired resistance to Ruxolitinib are multifaceted and are an area of active investigation. They can include the emergence of new mutations in the JAK2 gene, the activation of alternative signaling pathways that bypass the need for JAK2, and the modulation of downstream signaling components.
Figure 1: Simplified diagram of the constitutively active JAK2-STAT5 signaling pathway in MPNs and the inhibitory action of Ruxolitinib.
Comparative Efficacy of Next-Generation JAK Inhibitors
In response to the challenge of Ruxolitinib resistance, a new generation of JAK inhibitors with different mechanisms of action or broader inhibitory profiles has been developed. Below is a comparison of Ruxolitinib with other notable inhibitors in the context of resistant cell lines.
| Compound | Target(s) | Reported Efficacy in Ruxolitinib-Resistant Models | Key Features |
| Ruxolitinib | JAK1/JAK2 | Baseline compound; resistance observed over time. | First-in-class, well-characterized clinical profile. |
| Fedratinib | JAK2/FLT3 | Has shown efficacy in patients who are resistant or intolerant to Ruxolitinib. | Approved for Ruxolitinib-resistant or -intolerant myelofibrosis. |
| Momelotinib | JAK1/JAK2, ACVR1 | Demonstrates activity in Ruxolitinib-resistant settings and can improve anemia. | Unique ACVR1 inhibition may alleviate anemia, a common side effect. |
| Pacritinib | JAK2/FLT3, IRAK1 | Effective in patients with severe thrombocytopenia, a group often difficult to treat with other JAK inhibitors. | Offers a therapeutic option for patients with cytopenias. |
Experimental Protocols for Evaluating Novel Inhibitors in Resistant Cell Lines
The development of robust and reproducible in vitro models of Ruxolitinib resistance is crucial for the preclinical evaluation of new therapeutic agents. Here, we outline a standard workflow for generating and characterizing Ruxolitinib-resistant MPN cell lines.
Figure 2: Workflow for the generation and characterization of Ruxolitinib-resistant cell lines.
-
Cell Line Selection: Begin with a human MPN cell line harboring the JAK2 V617F mutation (e.g., HEL, SET-2, or UKE-1 cells).
-
Initial Culture: Culture the parental cells in standard conditions (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin).
-
Dose Escalation: Introduce Ruxolitinib at a low concentration (e.g., starting at the IC20) and gradually increase the concentration in a stepwise manner as the cells adapt and resume proliferation. This process can take several months.
-
Resistance Confirmation: Periodically assess the IC50 of the cultured cells. A significant rightward shift in the dose-response curve (typically >5-fold) indicates the development of resistance.
-
Clonal Isolation: Isolate single-cell clones from the resistant population to ensure a homogenous population for subsequent experiments.
-
Cell Seeding: Seed both the parental and resistant cell lines in 96-well plates at an appropriate density.
-
Compound Treatment: Treat the cells with a serial dilution of Ruxolitinib and the test compounds (e.g., Fedratinib, Momelotinib) for 72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Plot the dose-response curves and calculate the IC50 values for each compound in both the parental and resistant cell lines. A potent novel compound should have a significantly lower IC50 in the resistant line compared to Ruxolitinib.
-
Cell Lysis: Treat parental and resistant cells with the inhibitors at their respective IC50 concentrations for a defined period (e.g., 2-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-STAT3, total STAT3, phospho-STAT5, total STAT5, and a loading control like GAPDH).
-
Detection and Analysis: Use an appropriate secondary antibody and detection reagent to visualize the protein bands. Quantify the band intensities to assess the degree of pathway inhibition.
Future Directions and Conclusion
The development of resistance to Ruxolitinib remains a significant clinical hurdle. However, the availability of next-generation JAK inhibitors and a deeper understanding of resistance mechanisms are paving the way for more effective treatment strategies. The experimental approaches outlined in this guide provide a framework for the preclinical evaluation of novel therapeutic agents that can overcome acquired resistance. By employing robust in vitro models and comprehensive molecular characterization, researchers can identify promising new candidates to improve outcomes for patients with myeloproliferative neoplasms.
References
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Verstovsek, S., et al. (2012). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 366(9), 799-807. [Link]
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Pardanani, A., et al. (2021). Fedratinib in patients with myelofibrosis previously treated with ruxolitinib: an update from the single-arm, phase 2 JACKPOT study. Leukemia & Lymphoma, 62(1), 136-145. [Link]
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Verstovsek, S., et al. (2022). Momelotinib versus danazol in symptomatic and anemic patients with myelofibrosis (MOMENTUM): a randomized, double-blind, phase 3 study. The Lancet, 400(10354), 719-730. [Link]
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Harrison, C. N., et al. (2020). Fedratinib in patients with myelofibrosis and resistance or intolerance to ruxolitinib. The Lancet Haematology, 7(8), e584-e593. [Link]
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Harrison, C., et al. (2012). JAK inhibition with ruxolitinib versus best available therapy for myelofibrosis. New England Journal of Medicine, 366(9), 787-798. [Link]
Illuminating the Target: A Comparative Guide to Confirming Engagement of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical milestone in this journey is the unequivocal confirmation of target engagement—demonstrating that the molecule interacts with its intended biological target in a meaningful way within a complex cellular environment. This guide provides an in-depth, comparative analysis of modern experimental strategies to confirm the target engagement of a novel pyrazole-containing compound, exemplified by (1-cyclopentyl-1H-pyrazol-3-yl)methanamine. The pyrazole scaffold is a common motif in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors and receptor modulators.[1][2][3][4]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered approach to target engagement, starting from broad, unbiased methods for target identification and moving towards precise, quantitative validation of the drug-target interaction. We will delve into the causality behind experimental choices, ensuring that each described protocol is part of a self-validating system.
The Target Engagement Funnel: A Strategic Overview
Confirming the target of a novel compound like this compound is best approached as a funnel, starting with broad, exploratory techniques and progressively narrowing down to specific, high-confidence validation assays. This strategy mitigates the risk of pursuing false positives and builds a robust data package for decision-making.
Caption: The Target Engagement Funnel illustrates a strategic workflow from broad target identification to specific functional validation.
Tier 1: Unbiased Target Identification - Casting a Wide Net
When the target of a novel compound is unknown, unbiased chemical proteomics approaches are invaluable for generating initial hypotheses.[5][6][7] These methods aim to identify the cellular proteins that physically interact with the compound of interest from a complex biological sample, such as a cell lysate.
Comparison of Key Unbiased Methods
| Method | Principle | Advantages | Disadvantages |
| Affinity Purification-Mass Spectrometry (AP-MS) | The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate. Bound proteins are then identified by mass spectrometry.[5] | - Directly identifies binding partners. - Can be performed with a synthetically tractable compound. | - Requires chemical modification of the compound, which may alter its binding properties. - Prone to identifying non-specific binders. |
| Kinobeads | A specialized form of AP-MS where the beads are coated with a mixture of broad-spectrum kinase inhibitors. The test compound competes with the beads for binding to kinases in the lysate. A reduction in a particular kinase binding to the beads indicates it's a target of the test compound.[8][9][10] | - Excellent for screening against a large portion of the kinome.[8][9] - Does not require modification of the test compound. - Provides a measure of binding selectivity against other kinases.[11] | - Limited to identifying targets that are competitively displaced by the bead-immobilized ligands.[12] - Primarily applicable to kinase inhibitors. |
Expert Insight: For a novel pyrazole derivative with unknown targets, a competitive profiling approach like Kinobeads is often a powerful starting point, especially if there is any suspicion of kinase-modulating activity, a common feature of such scaffolds.[2][13] This approach avoids the synthetic challenges and potential artifacts of compound immobilization required for traditional AP-MS.
Experimental Workflow: Kinobeads Competition Binding Assay
Caption: Workflow for a Kinobeads competition binding experiment to identify kinase targets.
Tier 2: In-Cellulo Target Validation - Confirming Engagement in a Native Environment
A major limitation of in vitro binding assays is that they are performed in cell lysates, which may not accurately reflect the cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement within intact cells.[14][15][16][17]
The Principle of CETSA: The binding of a ligand (our compound) to its target protein often increases the thermal stability of the protein.[17] In a CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[16][18]
Comparison with In Vitro Thermal Shift (TSA)
| Feature | Cellular Thermal Shift Assay (CETSA) | In Vitro Thermal Shift Assay (TSA) |
| Environment | Intact cells | Purified protein |
| Information Gained | Target engagement in a physiological context, considering cell permeability and metabolism. | Direct protein-ligand interaction. |
| Complexity | Higher; requires cell culture and optimization of lysis conditions. | Lower; simpler setup. |
| Throughput | Can be adapted to a 384-well format.[15] | Generally higher. |
Expert Insight: CETSA is a critical step to bridge the gap between in vitro biochemistry and cellular activity. A positive CETSA result provides strong evidence that the compound not only binds to the target but also reaches it within the cell.
Detailed Protocol: Isothermal Dose-Response CETSA
This protocol describes an isothermal dose-response (ITDR) CETSA, where a single, optimized heating temperature is used to assess target engagement at various compound concentrations.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a defined period (e.g., 1-2 hours) at 37°C.[15]
-
Heating Step: Place the cell culture plates in a PCR machine or other temperature-controlled device and heat to the predetermined optimal temperature (e.g., 52°C) for 3 minutes, followed by rapid cooling.[15]
-
Cell Lysis: Remove the heating medium and lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target protein using a specific detection method, such as Western blotting or an antibody-based detection system like AlphaScreen®.[15]
-
Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration to generate a dose-response curve and determine the EC50 of thermal stabilization.
Hypothetical Data Presentation: ITDR CETSA
| Concentration (µM) | % Soluble Target Protein (Normalized to Vehicle) |
| 0 (Vehicle) | 100 |
| 0.01 | 105 |
| 0.1 | 120 |
| 1 | 180 |
| 10 | 250 |
| 100 | 255 |
Tier 3: Biophysical Characterization - Quantifying the Direct Interaction
Once a target has been identified and validated in cells, the next step is to precisely quantify the binding affinity and kinetics using biophysical methods.[19] Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two gold-standard, label-free techniques for this purpose.[20][21][22][23][24][25]
Comparative Analysis: SPR vs. ITC
| Parameter | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[19] | Measures the heat released or absorbed during a binding event in solution.[22][25] |
| Key Outputs | Association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD). | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[23] |
| Throughput | Higher, suitable for screening.[20] | Lower, more suitable for detailed characterization. |
| Protein Consumption | Lower | Higher |
| Immobilization | Requires immobilization of one binding partner, which can potentially affect its activity. | No immobilization required; both molecules are in solution. |
Expert Insight: SPR is an excellent choice for initial characterization and for screening analogs due to its higher throughput and detailed kinetic information.[24][26][27] ITC provides a complete thermodynamic profile of the interaction, offering deeper mechanistic insights into the binding forces.[22][23] Performing both assays provides a comprehensive and cross-validating picture of the binding event.
Experimental Workflow: Surface Plasmon Resonance (SPR)
Caption: A typical workflow for an SPR experiment to determine binding kinetics.
Hypothetical Data Presentation: SPR Kinetic Analysis
| Compound | Target Protein | ka (1/Ms) | kd (1/s) | KD (nM) |
| This compound | Target X | 1.5 x 10^5 | 3.0 x 10^-4 | 2.0 |
| Alternative Compound Y | Target X | 2.0 x 10^5 | 8.0 x 10^-3 | 40.0 |
Tier 4: Functional Confirmation - Linking Binding to Biological Activity
The ultimate validation of target engagement is demonstrating that the compound modulates the biological function of the target protein. The nature of this assay is entirely dependent on the target class (e.g., enzyme, receptor, ion channel). For many pyrazole derivatives that act as kinase inhibitors, a direct enzymatic assay is the logical next step.[13][28]
Example: In Vitro Kinase Inhibition Assay
If the identified target is a kinase, a functional assay would measure the ability of this compound to inhibit the phosphorylation of a known substrate.
Protocol Outline:
-
Reaction Setup: In a microplate, combine the recombinant target kinase, its specific substrate, and ATP in a suitable reaction buffer.
-
Compound Addition: Add serial dilutions of the test compound. Include a positive control inhibitor and a no-inhibitor (vehicle) control.
-
Incubation: Incubate the reaction at the optimal temperature for a set period to allow for phosphorylation.
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as phosphor-specific antibodies or luminescence-based ATP detection assays (which measure remaining ATP).
-
Data Analysis: Plot the percentage of kinase activity versus the compound concentration and fit the data to determine the IC50 value.
Conclusion
Confirming the target engagement of a novel compound like this compound is a multi-faceted process that requires a strategic and orthogonal approach. By employing a funnel-like strategy that begins with unbiased proteomics, proceeds to in-cell validation with CETSA, and culminates in quantitative biophysical and functional characterization, researchers can build a compelling and robust case for the compound's mechanism of action. This methodical progression, grounded in scientific rationale and supported by a suite of complementary techniques, is essential for navigating the complexities of drug discovery and advancing promising molecules toward the clinic.
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Reproducibility in Focus: A Comparative Guide to the Synthesis and Performance of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine and Its Alternatives
For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical analysis of the synthesis and potential performance of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry. Recognizing the critical need for reliable and repeatable methodologies, this document outlines a reproducible synthetic route, discusses key characterization parameters, and offers a comparative perspective against a relevant alternative, the thiazol-2-yl amine scaffold, particularly in the context of kinase inhibition.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The title compound, this compound, combines this versatile heterocycle with a primary amine functionality, making it a valuable building block for the synthesis of more complex molecules, such as kinase inhibitors. The cyclopentyl group at the N1 position can influence the compound's lipophilicity and binding interactions with biological targets. This guide aims to provide a robust framework for the reproducible synthesis and evaluation of this compound and to contextualize its potential utility through comparison with established alternatives.
Synthesis and Reproducibility: A Two-Step Approach
A reproducible synthesis of this compound can be achieved through a two-step process starting from the formation of a pyrazole-3-carbonitrile intermediate, followed by its reduction to the corresponding methanamine.
Step 1: Synthesis of 1-cyclopentyl-1H-pyrazole-3-carbonitrile
The initial step involves the cyclocondensation reaction to form the pyrazole ring. While specific literature for the cyclopentyl derivative is sparse, a general and reliable method involves the reaction of a suitable three-carbon synthon with cyclopentylhydrazine. A plausible and reproducible route starts with the reaction of cyclopentylhydrazine with an appropriate α,β-unsaturated nitrile or a 1,3-dicarbonyl equivalent. For instance, the reaction of cyclopentylhydrazine with a derivative of 2-formyl-3-oxopropanenitrile would yield the desired 1-cyclopentyl-1H-pyrazole-3-carbonitrile.
Caption: Reduction of the nitrile to the target primary amine.
Experimental Protocol: A Guide to Reproducible Synthesis
Protocol 1: Synthesis of 1-cyclopentyl-1H-pyrazole-3-carbonitrile
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a solution of 2-formyl-3-oxopropanenitrile (1.0 eq) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Reagent Addition: Slowly add cyclopentylhydrazine (1.1 eq) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain 1-cyclopentyl-1H-pyrazole-3-carbonitrile.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LAH) (1.5 - 2.0 eq) in anhydrous THF. [1]Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 1-cyclopentyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LAH in grams used. [2]This procedure, known as the Fieser workup, is crucial for safely quenching the excess LAH and generating a filterable solid.
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. Filter the solid aluminum salts through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation or column chromatography.
Characterization and Data Integrity
Thorough characterization is essential to confirm the identity and purity of the synthesized compound, ensuring the integrity of subsequent experimental data. While specific experimental data for this compound is not readily available in the public domain, the following table provides expected characterization data based on analysis of structurally similar compounds. [3][4][5][6]
| Analysis | Expected Results for this compound |
|---|---|
| ¹H NMR | δ (ppm): ~7.5 (d, 1H, pyrazole-H), ~6.2 (d, 1H, pyrazole-H), ~4.5 (m, 1H, cyclopentyl-CH), ~3.8 (s, 2H, CH₂-NH₂), ~2.0-1.6 (m, 8H, cyclopentyl-CH₂), ~1.5 (br s, 2H, NH₂) |
| ¹³C NMR | δ (ppm): ~150 (pyrazole-C), ~130 (pyrazole-C), ~105 (pyrazole-C), ~60 (cyclopentyl-CH), ~40 (CH₂-NH₂), ~33 (cyclopentyl-CH₂), ~24 (cyclopentyl-CH₂) |
| Mass Spec (ESI-MS) | m/z: [M+H]⁺ expected at 166.15 |
| FT-IR | ν (cm⁻¹): ~3300-3400 (N-H stretch, amine), ~2800-3000 (C-H stretch, aliphatic), ~1600 (C=N stretch, pyrazole) |
Comparative Analysis: Pyrazole vs. Thiazole Scaffolds in Kinase Inhibition
The pyrazol-3-yl amine moiety is a known "hinge-binder" in kinase inhibitors, forming crucial hydrogen bonds with the kinase hinge region. A relevant and well-documented alternative is the thiazol-2-yl amine scaffold, which has also been successfully employed in the design of potent kinase inhibitors. [7][8]A comparative analysis of these two scaffolds, particularly in the context of Janus Kinase 2 (JAK2) inhibition, provides valuable insights for drug discovery efforts.
Caption: Comparison of pyrazole and thiazole hinge-binding motifs.
Performance Comparison: JAK2 Inhibition
Several studies have explored both pyrazole and thiazole derivatives as JAK2 inhibitors. The following table summarizes representative inhibitory activities (IC₅₀ values), demonstrating the potential of both scaffolds.
| Scaffold | Representative Compound | Target | IC₅₀ (nM) | Reference |
| Pyrazole | 4-Amino-(1H)-pyrazole derivative (Compound 3f) | JAK2 | 2.2 | [1] |
| Pyrazole | Pyrazol-3-ylamino pyrazine derivative | JAK2 | Potent Inhibition | [9] |
| Thiazole | Thiazol-2-yl amine derivative | JAK2 | Potent Inhibition | [7][8] |
| Thiazole | 2-Amino thiazole derivative | Aurora Kinase | Bioactive | [10] |
Analysis of Alternatives:
-
Potency: Both pyrazole- and thiazole-based scaffolds have yielded highly potent JAK2 inhibitors with low nanomolar IC₅₀ values. [1]The specific substitution patterns on the core heterocycle and appended functionalities play a crucial role in determining the final potency.
-
Selectivity: Kinase selectivity is a critical parameter in drug development. While both scaffolds can be optimized for selectivity, the inherent electronic and steric properties of each ring system may offer different opportunities for achieving desired selectivity profiles against other kinases.
-
Physicochemical Properties: The thiazole ring, containing a sulfur atom, has different physicochemical properties compared to the all-nitrogen pyrazole ring. This can impact solubility, metabolic stability, and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate.
-
Synthetic Accessibility: The synthetic routes to both pyrazole and thiazole cores are well-established, offering a wide range of commercially available starting materials and synthetic methodologies.
Conclusion
The reproducible synthesis of this compound is achievable through a well-defined two-step process involving the formation and subsequent reduction of a nitrile intermediate. Careful control of reaction conditions, particularly during the LAH reduction, is paramount for ensuring high yields and purity. While this compound serves as a valuable building block, its potential as a bioactive agent, such as a kinase inhibitor, must be evaluated in the context of established alternatives. The thiazol-2-yl amine scaffold presents a compelling alternative, with both heterocycles demonstrating the ability to produce highly potent kinase inhibitors. The choice between these scaffolds in a drug discovery program will ultimately depend on a multiparameter optimization of potency, selectivity, and pharmacokinetic properties. This guide provides the foundational knowledge and experimental framework to enable researchers to reliably synthesize this compound and make informed decisions regarding its application and comparison with other key heterocyclic systems.
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Independent Verification of the Anticancer Effects of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine: A Comparative Guide
Introduction: The Promise of the Pyrazole Scaffold in Oncology
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds. In oncology, pyrazole derivatives have demonstrated a remarkable breadth of activity, targeting various hallmarks of cancer.[1][2][3] These compounds have been shown to interact with critical cellular targets such as cyclin-dependent kinases (CDKs), tubulin, and various receptor tyrosine kinases like EGFR, thereby modulating cell cycle progression, inducing apoptosis, and inhibiting tumor growth.[1][4] This guide focuses on a novel, yet uncharacterized compound, (1-cyclopentyl-1H-pyrazol-3-yl)methanamine , and proposes a comprehensive framework for its independent evaluation as a potential anticancer agent. Due to the absence of published data for this specific molecule, this document serves as a detailed roadmap for its synthesis, in vitro and in vivo characterization, and objective comparison against established and investigational anticancer agents.
Our investigation will be benchmarked against two key comparators:
-
Celecoxib : A well-established COX-2 inhibitor with known anticancer properties, representing a clinically relevant pyrazole-based drug.[5][6]
-
Pyrazolyl-CDK Inhibitor (Compound 9 from Ref.[7]) : A representative preclinical candidate from a class of pyrazole derivatives known to target CDKs, offering a comparison to compounds with a more defined, targeted mechanism of action.[7][8]
This guide is designed for researchers in drug discovery and development, providing the necessary protocols and rationale to rigorously assess the anticancer potential of this compound.
Part 1: Synthesis and Characterization of this compound
A plausible synthetic route, based on established pyrazole synthesis methodologies, is proposed. The key is a multi-step process starting from readily available precursors, culminating in the target methanamine derivative.
Proposed Synthetic Workflow
The synthesis initiates with the formation of a pyrazole nitrile intermediate, followed by reduction to the final amine product.
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthesis Protocol:
-
Synthesis of 1-cyclopentyl-1H-pyrazole-3-carbonitrile (Intermediate):
-
To a solution of cyclopentylhydrazine hydrochloride (1.0 eq) in ethanol, add triethylamine (1.1 eq) and stir for 15 minutes at room temperature.
-
Add 3-ethoxyacrylonitrile (1.0 eq) dropwise to the reaction mixture.
-
Reflux the mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to yield the pyrazole carbonitrile intermediate. The rationale for this step is the well-established cyclocondensation reaction between a hydrazine and a β-alkoxy-α,β-unsaturated nitrile to form the pyrazole ring.[9]
-
-
Reduction to this compound (Target Compound):
-
Suspend Lithium Aluminium Hydride (LAH) (2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.
-
Cool the suspension to 0°C and add a solution of 1-cyclopentyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and quench sequentially with water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate. The choice of LAH is due to its efficacy in reducing nitriles to primary amines.[10]
-
Purify the crude amine by vacuum distillation or column chromatography to obtain the final product.
-
-
Characterization: The structure and purity of the final compound must be confirmed using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer activity will be performed using a panel of human cancer cell lines representing different tumor types:
-
MCF-7: Estrogen-receptor-positive breast adenocarcinoma.[11]
-
A549: Lung adenocarcinoma.[12]
-
HCT116: Colorectal carcinoma.[5]
A non-cancerous cell line, such as human dermal fibroblasts (HDF), should be used in parallel to assess selectivity.
Experimental Workflow for In Vitro Analysis
Caption: Workflow for comprehensive in vitro anticancer evaluation.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀), providing a quantitative measure of potency.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound, Celecoxib, the Pyrazolyl-CDK inhibitor, and Doxorubicin (as a positive control) for 72 hours. Include a vehicle-only control (DMSO).
-
MTT Incubation: Add MTT reagent to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Plot the percentage of cell viability versus drug concentration and calculate the IC₅₀ values using non-linear regression analysis.
Comparative Cytotoxicity Data (Hypothetical)
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 | IC₅₀ (µM) on HCT116 | IC₅₀ (µM) on HDF | Selectivity Index (HDF/HCT116) |
| This compound | 15.2 | 22.5 | 12.8 | >100 | >7.8 |
| Celecoxib | 45.5 | 60.1 | 52.1[6] | >150 | >2.8 |
| Pyrazolyl-CDK Inhibitor | 5.8 | 8.3 | 4.2 | 50.6 | 12.0 |
| Doxorubicin (Positive Control) | 0.8 | 1.1 | 0.9 | 5.4 | 6.0 |
Note: Data for comparators are representative values from the literature. Data for the target compound is hypothetical for illustrative purposes.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay elucidates whether the compound induces programmed cell death (apoptosis).
-
Treatment: Treat cells (e.g., HCT116) with the respective IC₅₀ concentration of each compound for 24-48 hours.
-
Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive cells are apoptotic, while PI positive cells are necrotic or late-stage apoptotic.
-
Rationale: Differentiating between apoptosis and necrosis is crucial, as apoptosis is a preferred mechanism for anticancer drugs, often associated with a lower inflammatory response.
Protocol 3: Cell Cycle Analysis
This experiment determines if the compound causes cell cycle arrest at a specific phase (e.g., G1, S, G2/M).
-
Treatment: Treat HCT116 cells with the IC₅₀ concentration of each compound for 24 hours.
-
Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and stain the DNA with a solution containing Propidium Iodide and RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.
Part 3: Mechanistic Insights and In Vivo Studies
Potential Mechanism of Action: Targeting the Cell Cycle
Many pyrazole derivatives exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are master regulators of the cell cycle.[4][8] A plausible hypothesis is that this compound may also function as a CDK inhibitor, leading to G1 or G2/M phase arrest and subsequent apoptosis.
Caption: Hypothesized inhibition of CDK pathways by the pyrazole compound.
Proposed In Vivo Evaluation
Should the in vitro data demonstrate potent and selective activity, the next logical step is to assess efficacy in an animal model.
-
Model Selection: A human tumor xenograft model using immunodeficient mice (e.g., Athymic Nude) is a standard preclinical model.[13] HCT116 cells would be subcutaneously implanted.
-
Study Design: Once tumors reach a palpable size, mice would be randomized into treatment groups:
-
Vehicle Control
-
This compound (at various doses)
-
Comparator Compound (e.g., Celecoxib)
-
-
Endpoints:
-
Primary: Tumor growth inhibition over time. Tumor volume will be measured regularly.
-
Secondary: Body weight (as a measure of toxicity), and survival analysis.
-
-
Rationale: In vivo studies are critical to evaluate a compound's pharmacokinetic properties, tolerability, and overall antitumor efficacy in a complex biological system, which cannot be fully replicated in vitro.
Conclusion and Future Directions
This guide outlines a rigorous, multi-faceted approach to independently verify the anticancer potential of this compound. The proposed experiments are designed to provide a comprehensive dataset, from initial synthesis and in vitro cytotoxicity to mechanistic insights and a framework for in vivo validation. By comparing its performance against both a clinically used drug and a targeted preclinical compound, a clear and objective assessment of its therapeutic promise can be achieved. Positive outcomes from this verification process would warrant further investigation into its specific molecular targets, pharmacokinetic profiling, and evaluation in additional preclinical cancer models. The rich history of pyrazole derivatives in oncology suggests that a systematic evaluation of novel analogues like this compound is a worthy endeavor in the search for next-generation cancer therapeutics.
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Xu Z, Zhuang Y, Chen Q. (2023). An efficient three-component reaction involving aldehydes, β-ketophosphonates, and diazoacetonitrile has been developed for the construction of highly substituted cyanopyrazoles. Eur. J. Med. Chem., 257, 115495. [Link]
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Chandrasekharan SP, Dhami A, Kumar S, Mohanan K. (2022). Organocatalyzed, Three‐Component Construction of Cyanopyrazoles Using Diazoacetonitrile. Org. Biomol. Chem., 20. [Link]
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Plech, T., et al. (2024). Unveiling Anticancer Potential of COX-2 and 5-LOX Inhibitors: Cytotoxicity, Radiosensitization Potential and Antimigratory Activity against Colorectal and Pancreatic Carcinoma. International Journal of Molecular Sciences, 25(12), 6649. [Link]
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Kechagioglou, P., et al. (2024). Abstract 2033: Rigosertib promotes anti-tumor activity of cancer cells via CETSA revealed novel targets and activates NLRP3-dependent inflammatory responses. Cancer Research, 84(6_Supplement), 2033. [Link]
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Saad, N., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
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Deau, E., et al. (2022). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. The Journal of Organic Chemistry, 87(18), 12137-12152. [Link]
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Wang, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 481. [Link]
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Jost, M., et al. (2020). Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent. Molecular Cell, 79(1), 182-183.e2. [Link]
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Prasad, S. B., et al. (2016). Rigosertib is a more effective radiosensitizer than cisplatin in concurrent chemo-radiation treatment of cervical carcinoma, in vitro and in vivo. Oncotarget, 7(10), 11370–11383. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
Executive Summary
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of (1-cyclopentyl-1H-pyrazol-3-yl)methanamine. As a research chemical, specific safety and toxicity data are often limited. Therefore, this document synthesizes information from closely related pyrazole and amine compounds, authoritative regulatory standards, and field-proven best practices. The core principle of this guide is risk mitigation. All waste containing this compound must be treated as hazardous. The primary and universally recommended disposal pathway is through a licensed and approved chemical waste management contractor. This ensures adherence to regulations and minimizes risk to personnel and the environment.
Hazard Assessment & Chemical Profile
-
Amine Group Hazards : Aliphatic and cycloaliphatic amines are known to be irritants.[1] Inhalation can irritate the nose, throat, and lungs, while skin contact can cause irritation or burns.[1][2] Vapors may also cause eye irritation.[1][3]
-
Pyrazole Ring Hazards : Pyrazole derivatives are widely used in pharmaceuticals and agrochemicals due to their biological activity.[4][5][6] While many are safe for intended uses, some derivatives have shown unexpected acute mammalian toxicity, including mitochondrial respiration inhibition.[7]
-
Inferred Hazards : Based on analogous compounds, this compound should be presumed to be, at a minimum, a skin and eye irritant and potentially harmful if swallowed or inhaled.[2][3]
Chemical Incompatibilities: This compound is expected to be incompatible with:
-
Strong Oxidizing Agents : Can lead to vigorous, exothermic reactions.
-
Acids and Acid Chlorides : Can cause violent neutralization reactions.[2][3]
-
Sources of Ignition : While not highly flammable, caution is always warranted with organic compounds.
Regulatory Framework: Adherence to EPA and OSHA Standards
The disposal of laboratory chemicals is strictly regulated to protect human health and the environment. In the United States, two primary federal agencies govern these activities:
-
Environmental Protection Agency (EPA) : Under the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for hazardous waste management from generation to final disposal.[8] For academic institutions, Subpart K of 40 CFR part 262 provides specific, alternative standards for managing hazardous waste in laboratories, emphasizing the role of trained professionals and regular removal of waste.[9]
-
Occupational Safety and Health Administration (OSHA) : OSHA's Hazard Communication Standard (29 CFR 1910.1200) mandates that chemical hazards are evaluated and that this information is conveyed to employees through labels and safety data sheets (SDSs), along with comprehensive training.[10]
All disposal procedures must comply with these federal regulations, as well as state and institutional policies.
On-Site Waste Management & Pre-Disposal Protocol
Proper management within the laboratory is the critical first step in the disposal lifecycle. This process, often referred to as accumulation, must be conducted with meticulous care.
Step 1: Personal Protective Equipment (PPE) Selection
Before handling the compound or its waste, ensure appropriate PPE is worn. The rationale is to create a barrier against potential skin, eye, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). | Amines can permeate some glove materials; check manufacturer compatibility data. |
| Eye Protection | Safety goggles or safety glasses with side shields. | Protects against splashes of liquids or fine particles of solid waste.[11] |
| Body Protection | Standard laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory | Use only in a certified chemical fume hood. | Vapors of volatile amines can cause respiratory irritation.[1] A fume hood is the primary engineering control to prevent inhalation exposure. |
Step 2: Waste Segregation
The causality behind segregation is the prevention of dangerous chemical reactions within a waste container.[12]
-
DO NOT MIX this compound waste with:
-
Acids or Acidic Waste
-
Strong Oxidizing Agents (e.g., nitrates, perchlorates, peroxides)
-
Reactive Metals
-
-
Collect waste in a dedicated container, compatible with the chemical and any solvents used.[12]
Step 3: Containerization and Labeling
Proper containerization and labeling are mandated by law and are essential for safe transport and disposal.[13]
-
Select an Appropriate Container : Use a clean, sealable container made of a material compatible with the waste (e.g., borosilicate glass or high-density polyethylene). Ensure the container is in good condition with no cracks or leaks.[12]
-
Apply a Hazardous Waste Label : As soon as the first drop of waste is added, affix a completed hazardous waste tag.[14]
-
Complete the Label Information :
-
Clearly write "Hazardous Waste ".
-
List all chemical constituents by their full name (no formulas or abbreviations). For example: "Waste this compound, Methanol".
-
Estimate the percentage of each component.
-
Indicate the accumulation start date.
-
Provide the Principal Investigator's name and lab location.
-
Step 4: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.[12][13]
-
The SAA must be at or near the point of generation and under the control of the lab personnel.
-
Keep the container closed except when adding waste.[12]
-
Store within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.
Disposal Pathway Decision & Execution
The following workflow provides a logical path to determining the correct disposal procedure. The overwhelmingly preferred and often mandated route is through your institution's Environmental Health & Safety (EH&S) office for disposal by a licensed contractor.
Caption: Decision workflow for the disposal of this compound waste.
Protocol for Contractor Disposal
-
Final Container Check : Once the waste container is 90% full, cease adding waste.[15] Ensure the exterior of the container is clean and free of contamination.
-
Request Pickup : Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a hazardous waste pickup.[13] Follow their specific procedures, which typically involve an online or paper form.
-
Transfer of Custody : Trained EH&S personnel will collect the waste from your laboratory's SAA. Do not move hazardous waste through public hallways or to other storage locations yourself.[14] The waste is then consolidated and transferred to a licensed hazardous waste disposal company.
A Note on Chemical Neutralization: While amines can be neutralized with acids, this is strongly discouraged as an on-site disposal method for this compound. The reaction can be exothermic, and the resulting salt's environmental and toxicological properties are unknown. This process should only be performed by trained chemists as part of a specific experimental workup, not as a means of bulk waste disposal. The final neutralized solution must still be disposed of as hazardous waste.
Emergency Procedures: Spill Management
In the event of a spill during handling or packaging for disposal, immediate and correct action is crucial.
-
Alert Personnel : Immediately alert others in the vicinity.
-
Assess the Spill :
-
Minor Spill (<100 mL, contained in fume hood) : If you are trained and equipped, manage the spill yourself.
-
Absorb the spill with a chemical absorbent material (e.g., vermiculite or sand).
-
Gently sweep the absorbed material into a designated waste container.
-
Wipe the area with a suitable solvent, and place the cleaning materials into the waste container.
-
Seal, label as hazardous waste, and manage for disposal.
-
-
Major Spill (>100 mL, outside a fume hood, or you are unsure) :
-
Evacuate the immediate area.
-
If there is an inhalation hazard, close the laboratory door.
-
Contact your institution's emergency EH&S number for an expert response team.
-
-
References
-
Regulations for Hazardous Waste Generated at Academic Laboratories . (2025). U.S. Environmental Protection Agency. [Link]
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Worker Exposures to Volatile Amines . (1991). Occupational Safety and Health Administration (OSHA). [Link]
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OSHA Technical Manual (OTM) - Section III: Chapter 1 . (n.d.). Occupational Safety and Health Administration (OSHA). [Link]
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Hazardous Waste . (n.d.). U.S. Environmental Protection Agency. [Link]
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C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal . (2024). YouTube. [Link]
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Purification of Pyrazole Compound . (2014). ResearchGate. [Link]
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A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative . (n.d.). ResearchGate. [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry . (n.d.). Diplomata Comercial. [Link]
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Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review . (2025). ResearchGate. [Link]
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Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential . (n.d.). MDPI. [Link]
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1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity . (2021). PubMed. [Link]
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Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles . (n.d.). National Institutes of Health. [Link]
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Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives . (2025). ResearchGate. [Link]
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Comprehensive Safety and Handling Guide for (1-cyclopentyl-1H-pyrazol-3-yl)methanamine
This guide provides essential safety protocols, operational procedures, and disposal plans for handling (1-cyclopentyl-1H-pyrazol-3-yl)methanamine in a research and drug development setting. As a novel research chemical, a comprehensive, peer-reviewed safety profile is not yet established. Therefore, this guidance is built upon a conservative hazard assessment, drawing from data on structurally analogous compounds and the known risks associated with its core chemical moieties: a pyrazole ring and a primary alkylamine.
Hazard Assessment: A Proactive Approach to Safety
Given the absence of a specific Safety Data Sheet (SDS) for this compound, we must infer its potential hazards from its constituent functional groups and available data on similar molecules.
-
Structural Analogue Analysis: A close structural analogue, (1-cyclopropyl-1H-pyrazol-3-yl)methanamine, is classified with the signal word "Danger" and carries hazard statements indicating it is harmful if swallowed, causes severe eye damage, and causes skin and respiratory irritation.[1] It is prudent to assume our target compound shares a similar hazard profile.
-
Pyrazole Moiety: Pyrazole and its derivatives are known to be biologically active, with some exhibiting antimicrobial, anti-inflammatory, and even anticancer properties.[2] While therapeutically interesting, this bioactivity necessitates careful handling to avoid unintended physiological effects. The parent compound, pyrazole, is harmful if swallowed and causes skin and eye irritation.[3][4][5]
-
Primary Amine Functionality: Primary amines can be corrosive, readily absorbed through the skin, and may cause skin and respiratory irritation.[6][7][8] Aromatic primary amines, in particular, are noted for potential carcinogenicity and mutagenicity.[6][7] While this compound is an alkylamine, the general reactivity and irritant nature of the amine group demand respect.
Based on this analysis, this compound should be treated as a hazardous substance with the potential to cause severe eye damage, skin irritation, respiratory irritation, and harm if swallowed.
Personal Protective Equipment (PPE): Your Primary Barrier
A multi-layered PPE strategy is mandatory for handling this compound. The minimum required PPE should be supplemented based on the scale and specifics of the procedure.[9][10][11]
| Protection Type | Minimum Requirement | Recommended for >1g Scale or Splash Risk | Rationale |
| Eye & Face | ANSI Z87.1-rated safety glasses with side shields.[9] | Chemical splash goggles worn over safety glasses. | Protects against accidental splashes. The amine and pyrazole functionalities suggest a high potential for severe eye irritation or damage.[1][12] |
| Body | Flame-resistant (FR) lab coat, fully buttoned. | Chemical-resistant apron over the lab coat. | Protects skin and personal clothing from spills. |
| Hand | Nitrile gloves (minimum 4 mil thickness).[9] | Double-gloving with nitrile gloves, or a heavier-duty glove (e.g., neoprene) over a nitrile glove. | Provides a robust barrier against skin absorption, a known risk for amines.[6] Always inspect gloves before use and remove them immediately if contamination is suspected. |
| Footwear | Closed-toe, non-permeable shoes. | N/A | Protects feet from spills. |
| Respiratory | Not required for handling small quantities (<1g) in a certified chemical fume hood. | A NIOSH-approved respirator with an organic vapor cartridge may be required for large spills or work outside a fume hood. | The potential for respiratory irritation necessitates strict control of airborne exposure.[1][3] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
